molecular formula I2Sm-2 B8796209 Samarium (II) iodide

Samarium (II) iodide

Cat. No.: B8796209
M. Wt: 404.2 g/mol
InChI Key: IXYRYFKRXLLFRG-UHFFFAOYSA-L
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Description

Samarium (II) iodide is a useful research compound. Its molecular formula is I2Sm-2 and its molecular weight is 404.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

I2Sm-2

Molecular Weight

404.2 g/mol

IUPAC Name

samarium;diiodide

InChI

InChI=1S/2HI.Sm/h2*1H;/p-2

InChI Key

IXYRYFKRXLLFRG-UHFFFAOYSA-L

Canonical SMILES

[I-].[I-].[Sm]

Origin of Product

United States

Foundational & Exploratory

The Rise of a Reagent: A Technical History of Samarium(II) Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, evolution, and application of one of modern organic chemistry's most versatile reagents.

Introduction

In the landscape of synthetic organic chemistry, few reagents have offered the breadth of utility and selectivity as samarium(II) iodide (SmI₂). Since its introduction to the synthetic community, this powerful yet remarkably chemoselective single-electron transfer agent has revolutionized the construction of complex molecules, finding widespread application in natural product synthesis and drug discovery. This technical guide provides an in-depth historical perspective on the pivotal moments in the development of SmI₂ as a cornerstone of modern organic synthesis. We will delve into the key reactions, present quantitative data for comparative analysis, provide detailed experimental protocols for seminal transformations, and visualize the underlying mechanistic pathways.

The Dawn of a New Reagent: Kagan's Pioneering Work

The story of samarium(II) iodide in organic synthesis begins in 1977 with the seminal work of Professor Henri B. Kagan and his colleagues.[1][2][3] While the inorganic salt itself had been known for some time, Kagan's group was the first to systematically explore its potential as a reducing agent for organic functional groups.[1][2][3] Their initial reports detailed the preparation of a THF solution of SmI₂ from samarium metal and 1,2-diiodoethane (B146647), and its ability to perform a range of valuable transformations under mild conditions.[4][5] This deep blue solution, which would become affectionately known as "Kagan's reagent," was shown to efficiently reduce aldehydes and ketones, and, most notably, to effect the Barbier reaction.[5][6]

The SmI₂-mediated Barbier reaction, a one-pot coupling of a carbonyl compound with an organic halide, offered a significant advantage over the traditional Grignard reaction by allowing the in-situ formation of the organometallic nucleophile in the presence of the electrophile.[2][7] This discovery laid the foundation for a new era of carbon-carbon bond formation.

Expansion of the Synthetic Arsenal: Key Developments

Following Kagan's initial discoveries, the 1980s and 1990s saw an explosion of research into the applications of samarium(II) iodide, largely pioneered by the work of Gary A. Molander. This period saw the development of a host of new SmI₂-mediated transformations, significantly expanding its synthetic utility.

Intramolecular Reactions and Radical Cyclizations: A major breakthrough was the application of SmI₂ to intramolecular reactions. Molander and others demonstrated that SmI₂ could be used to promote the cyclization of haloalkyl-substituted ketones and esters, providing a powerful new tool for the construction of carbocyclic and heterocyclic ring systems.[2] These reactions often proceed through radical intermediates, and SmI₂ proved to be an excellent reagent for initiating and controlling these radical cyclizations.[1][2]

Pinacol (B44631) Coupling: The reductive coupling of two carbonyl groups to form a 1,2-diol, known as the pinacol coupling, was another area where SmI₂ excelled.[4] The reaction could be performed both inter- and intramolecularly, offering a reliable method for the synthesis of complex diols with high diastereoselectivity.[8][9]

The Role of Additives: A crucial aspect of SmI₂ chemistry that emerged during this period was the profound effect of additives on its reactivity and selectivity. Hexamethylphosphoramide (HMPA) was found to dramatically increase the reduction potential of SmI₂, allowing for the reduction of less reactive functional groups.[10][11] The addition of catalytic amounts of transition metal salts, such as nickel(II) iodide, was also shown to significantly accelerate certain reactions, like the Barbier reaction, through a change in the reaction mechanism.[2][10]

Data Presentation: A Quantitative Comparison of Key Reactions

The following tables summarize quantitative data for some of the key transformations mediated by samarium(II) iodide, highlighting the influence of reaction conditions and additives.

Table 1: Samarium(II) Iodide Mediated Barbier Reaction

EntryAlkyl HalideCarbonyl CompoundAdditiveTimeYield (%)Reference
11-Iodododecane3-Pentanone (B124093)None72 h69[10]
21-Iodododecane3-PentanoneHMPA (10 equiv.)5 min~100[10]
31-Iodododecane3-PentanoneNi(acac)₂ (1 mol%)15 min97[10]

Table 2: Samarium(II) Iodide Catalyzed Pinacol Coupling of Benzaldehyde

EntryCatalyst Loading (mol%)LigandDiastereoselectivity (dl/meso)Yield (%)Reference
110None50/5085[8]
210Tetraglyme19/8192[8]

Table 3: Reduction of Organic Halides with SmI₂

EntrySubstrateAdditiveTimeYield (%)Reference
11-BromododecaneNone48 h82[12]
21-BromododecaneHMPA10 min97[12]
31-ChlorododecaneNone48 h (60 °C)No reaction[12]
41-ChlorododecaneHMPA8 h (60 °C)94[12]

Experimental Protocols

This section provides detailed experimental protocols for three key samarium(II) iodide mediated reactions.

Protocol 1: Preparation of a 0.1 M Solution of Samarium(II) Iodide in THF[4]

Materials:

  • Samarium metal powder (1.65 g, 11.0 mmol)

  • 1,2-Diiodoethane (1.55 g, 5.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (55 mL)

  • An oven-dried 100 mL round-bottomed flask with a magnetic stir bar and a septum

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add the samarium metal powder and 1,2-diiodoethane to the round-bottomed flask.

  • Seal the flask with the septum and evacuate and backfill with the inert gas three times.

  • Add the anhydrous THF via syringe.

  • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the samarium metal and the formation of a deep blue solution. The ethylene (B1197577) gas generated is vented through a needle.

  • The resulting 0.1 M solution of SmI₂ is ready for use.

Protocol 2: SmI₂-Mediated Barbier Reaction with a Ketone[10]

Materials:

  • A solution of 0.1 M SmI₂ in THF (10 mL, 1.0 mmol)

  • Iodododecane (110 μL, 0.45 mmol)

  • 3-Pentanone (48 μL, 0.45 mmol)

  • Anhydrous THF (2 mL)

Procedure:

  • In a separate, dry flask under an inert atmosphere, dissolve the iodododecane and 3-pentanone in 2 mL of anhydrous THF.

  • Add the substrate solution dropwise to the freshly prepared 0.1 M solution of SmI₂ in THF at room temperature.

  • Stir the reaction mixture. The disappearance of the characteristic blue color of SmI₂ to a yellowish suspension indicates the completion of the reaction.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: SmI₂-Mediated Intramolecular Pinacol Coupling[8]

Materials:

  • A solution of 0.1 M SmI₂ in THF (2.2 equiv.)

  • A dialdehyde (B1249045) substrate (1.0 equiv.)

  • Anhydrous THF

Procedure:

  • Under an inert atmosphere, dissolve the dialdehyde substrate in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the 0.1 M solution of SmI₂ in THF to the cooled solution of the dialdehyde.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until the layers are clear.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways of key SmI₂-mediated reactions.

Barbier_Reaction_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_product Product Formation R1X R¹-X Radical R¹• R1X->Radical e⁻ R2COR3 R²(C=O)R³ Coupling R¹R²C(O-Sm(III)I₂)R³ R2COR3->Coupling SmI2_1 SmI₂ SmI2_2 SmI₂ Organosamarium [R¹-Sm(III)I₂] Radical->Organosamarium e⁻ Organosamarium->Coupling Workup H₃O⁺ Workup Coupling->Workup Product R¹R²C(OH)R³ Workup->Product

Caption: Mechanism of the SmI₂-Mediated Barbier Reaction.

Pinacol_Coupling_Mechanism cluster_start Reactants cluster_intermediates Intermediates cluster_product Product Formation Ketone1 R¹(C=O)R² Ketyl1 [R¹(C•-O⁻)R²] Sm(III)I₂ Ketone1->Ketyl1 e⁻ Ketone2 R³(C=O)R⁴ Ketyl2 [R³(C•-O⁻)R⁴] Sm(III)I₂ Ketone2->Ketyl2 e⁻ SmI2_1 SmI₂ SmI2_2 SmI₂ Dimer Di-samarium Diolate Ketyl1->Dimer Ketyl2->Dimer Workup H₃O⁺ Workup Dimer->Workup Product HO-C(R¹R²)-C(R³R⁴)-OH Workup->Product

Caption: Mechanism of the SmI₂-Mediated Pinacol Coupling.

Radical_Cyclization_Workflow Start Unsaturated Halide Substrate SmI2 SmI₂ Addition Start->SmI2 Radical_Formation Radical Formation SmI2->Radical_Formation Cyclization Intramolecular Cyclization Radical_Formation->Cyclization Cyclized_Radical Cyclized Radical Intermediate Cyclization->Cyclized_Radical Reduction Reduction by SmI₂ Cyclized_Radical->Reduction Anion Organosamarium Intermediate Reduction->Anion Quench Proton quench (e.g., H₂O) Anion->Quench Product Cyclized Product Quench->Product

Caption: Experimental Workflow for a SmI₂-Mediated Radical Cyclization.

Conclusion

From its initial discovery as a novel reducing agent to its current status as an indispensable tool in the synthetic chemist's arsenal, the history of samarium(II) iodide is a testament to the power of curiosity-driven research and the continuous quest for more efficient and selective synthetic methods. Its ability to mediate a vast array of transformations, often with exquisite control over stereochemistry, has enabled the synthesis of countless complex natural products and pharmaceutically relevant molecules. The ongoing exploration of its reactivity, particularly in the development of catalytic systems and the use of new additives, ensures that the story of samarium(II) iodide in organic synthesis is far from over, promising exciting new discoveries for years to come.

References

synthesis of samarium (II) iodide from samarium metal and diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of samarium (II) iodide (SmI₂) from samarium metal and 1,2-diiodoethane (B146647). This method, pioneered by Kagan, remains a cornerstone for the preparation of this versatile single-electron transfer reagent, widely employed in organic synthesis.[1][2][3] This document outlines the core principles, experimental protocols, and quantitative data associated with this important transformation.

Reaction Overview and Mechanism

The synthesis of this compound from samarium metal and 1,2-diiodoethane is a straightforward and efficient method for generating a solution of the reagent, typically in tetrahydrofuran (B95107) (THF).[1][4] The reaction proceeds via a single-electron transfer from the samarium metal to the 1,2-diiodoethane, resulting in the formation of this compound and the evolution of ethene gas.[2][3]

The reaction can be represented by the following equation:

Sm + ICH₂CH₂I → SmI₂ + CH₂=CH₂

The resulting deep blue solution of SmI₂ in THF is typically used directly for subsequent organic transformations without isolation of the this compound itself.[1] The concentration of the prepared solution is generally around 0.1 M.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the synthesis of this compound from samarium metal and 1,2-diiodoethane.

ParameterValueNotesReference(s)
Typical Concentration 0.1 MIn Tetrahydrofuran (THF)[3][5]
Reaction Time Several hours (up to 2 hours)Can be accelerated with ultrasound[2][4]
Yield Nearly quantitative---[1]
Solvent Tetrahydrofuran (THF)Other solvents like acetonitrile (B52724) can be used[1][5]
Samarium to Diiodoethane Ratio ~2:1An excess of samarium metal is often used[6]

Detailed Experimental Protocol

This section provides a detailed, representative experimental procedure for the synthesis of this compound in THF.

Materials:

  • Samarium metal powder

  • 1,2-diiodoethane

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently filled with an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Samarium Metal: Samarium metal powder (1.0 equivalent) is added to the flask under a positive pressure of the inert gas.

  • Preparation of the Diiodoethane Solution: In a separate, dry flask, a solution of 1,2-diiodoethane (0.5 equivalents) in anhydrous THF is prepared. This solution should be thoroughly degassed.

  • Reaction Initiation: The solution of 1,2-diiodoethane is slowly added to the stirring suspension of samarium metal in the reaction flask via a syringe or dropping funnel.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is indicated by a color change, with the solution gradually turning from colorless to a characteristic deep blue or green-blue, signifying the formation of SmI₂.[5] The evolution of ethene gas will also be observed.

  • Completion and Storage: The reaction is typically complete within several hours. The resulting 0.1 M solution of this compound is sensitive to air and moisture and should be used immediately or stored under an inert atmosphere.[1] The presence of a small amount of unreacted samarium metal can help stabilize the solution.[4]

Visualizations

Reaction Pathway

ReactionPathway Sm Samarium Metal (Sm) SmI2 Samarium(II) Iodide (SmI₂) Sm->SmI2 Oxidation Diiodoethane 1,2-Diiodoethane (ICH₂CH₂I) Diiodoethane->SmI2 Reduction Ethene Ethene (CH₂=CH₂) Diiodoethane->Ethene Elimination

References

physical and chemical properties of samarium (II) iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium (II) iodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron reducing agent that has found widespread application in organic synthesis.[1][2] Its ability to promote a variety of chemical transformations under mild conditions, coupled with its remarkable chemoselectivity, has made it an indispensable tool for the construction of complex molecules, including natural products and pharmaceuticals.[3] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation and use, and a summary of its key applications in modern organic chemistry.

Physical Properties

This compound is a green solid at room temperature.[2] When dissolved in tetrahydrofuran (B95107) (THF), its most common solvent for synthetic applications, it forms a characteristic deep blue solution.[2] Key physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula SmI₂[2]
Molar Mass 404.16 g/mol [2]
Appearance Green solid[2]
Melting Point 520 °C (968 °F; 793 K)[2]
Solubility in THF up to 0.1 M[4][5]
Solubility in Acetonitrile Limited[6]
CAS Number 32248-43-4[2]

Chemical Properties and Reactivity

This compound is a strong one-electron reducing agent.[2] Its reactivity can be significantly influenced by the choice of solvents and additives, allowing for fine-tuning of its reductive power and selectivity.[7]

Key Chemical Characteristics:

  • Reducing Agent: SmI₂ is a potent single-electron transfer (SET) agent, capable of reducing a wide range of functional groups, including aldehydes, ketones, alkyl halides, and α,β-unsaturated esters.[1][8]

  • Oxophilicity: Samarium is highly oxophilic, meaning it has a strong affinity for oxygen. This property is crucial in many of its reactions, particularly in carbonyl additions.

  • Chemoselectivity: Despite its strong reducing power, SmI₂ exhibits remarkable chemoselectivity. For instance, it can selectively reduce one functional group in the presence of others that are typically susceptible to reduction.[2]

  • Sensitivity: this compound and its solutions are sensitive to air and moisture and should be handled under an inert atmosphere.[6]

Experimental Protocols

Preparation of this compound (0.1 M solution in THF)

This protocol describes the in-situ preparation of a 0.1 M solution of SmI₂ in THF from samarium metal and 1,2-diiodoethane (B146647).

Materials:

  • Samarium metal powder

  • 1,2-diiodoethane

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas supply

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

Procedure:

  • A Schlenk flask equipped with a magnetic stir bar is flame-dried and cooled under a stream of argon.

  • Samarium metal powder and 1,2-diiodoethane are added to the flask.

  • Anhydrous THF is added via cannula or syringe.

  • The reaction mixture is stirred vigorously at room temperature under a positive pressure of argon.

  • The reaction is typically complete within a few hours, indicated by the formation of a deep blue solution.

G Experimental Workflow: Preparation of SmI2 cluster_prep Preparation of SmI2 Solution start Start step1 Flame-dry Schlenk flask under Argon start->step1 step2 Add Samarium powder and 1,2-diiodoethane step1->step2 step3 Add anhydrous THF step2->step3 step4 Stir at room temperature under Argon step3->step4 end Deep blue 0.1 M SmI2 solution step4->end

Preparation of this compound Solution
Samarium-Mediated Barbier Reaction

The Barbier reaction is a carbon-carbon bond-forming reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as samarium.[1][2] The reaction can be significantly accelerated and its yield improved with the use of additives like hexamethylphosphoramide (B148902) (HMPA) or catalytic amounts of nickel (II) iodide (NiI₂).[1]

General Procedure:

  • A solution of this compound in THF is prepared as described above.

  • The additive (HMPA or NiI₂), if used, is added to the SmI₂ solution.

  • A solution of the alkyl halide and the carbonyl compound in THF is added dropwise to the SmI₂ solution at room temperature.

  • The reaction is monitored by the disappearance of the deep blue color of the SmI₂ solution.

  • The reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • The product is extracted with an organic solvent and purified by standard methods.

Detailed Protocol with HMPA:

  • To a freshly prepared 0.1 M solution of SmI₂ in THF, add HMPA (typically 4-10 equivalents) dropwise under argon. A deep purple color will form.[1]

  • In a separate flask, prepare a solution of the alkyl halide and the carbonyl compound in THF.

  • Add the substrate solution dropwise to the SmI₂/HMPA mixture. The reaction is often complete within minutes.[1]

Detailed Protocol with Catalytic NiI₂:

  • To a freshly prepared 0.1 M solution of SmI₂ in THF, add a catalytic amount of NiI₂ (typically 1-5 mol%).[1]

  • In a separate flask, prepare a solution of the alkyl halide and the carbonyl compound in THF.

  • Add the substrate solution dropwise to the SmI₂/NiI₂ mixture. The reaction is typically complete within 15 minutes.[1]

G Experimental Workflow: Barbier Reaction cluster_barbier Barbier Reaction Protocol start Start with 0.1 M SmI2 solution additive Add Additive (optional) (HMPA or cat. NiI2) start->additive reaction Add substrate solution to SmI2 and stir at room temperature additive->reaction substrates Prepare solution of Alkyl Halide and Carbonyl substrates->reaction quench Quench reaction reaction->quench workup Workup and Purification quench->workup product Final Product workup->product

General Workflow for the Barbier Reaction

Reaction Mechanisms

The Barbier reaction mediated by this compound is believed to proceed through a single-electron transfer mechanism. The presence of additives can alter the reaction pathway.

Mechanism of the Uncatalyzed Barbier Reaction:

  • Electron Transfer: SmI₂ transfers an electron to the alkyl halide, leading to the formation of a radical anion which then fragments to an alkyl radical and a halide ion.

  • Second Electron Transfer: The alkyl radical is further reduced by another equivalent of SmI₂ to form an organosamarium species.

  • Nucleophilic Attack: The organosamarium species acts as a nucleophile and attacks the carbonyl carbon.

  • Protonation: The resulting samarium alkoxide is protonated during the workup to yield the final alcohol product.

Role of HMPA: HMPA coordinates to the samarium ion, increasing its reducing power and accelerating the electron transfer steps.[1]

Role of Catalytic NiI₂: In the presence of catalytic NiI₂, SmI₂ first reduces Ni(II) to Ni(0). The Ni(0) species then undergoes oxidative addition to the alkyl halide. Transmetalation with Sm(III) regenerates the Ni(II) catalyst and forms the organosamarium species, which then reacts with the carbonyl compound.[1]

G Simplified Mechanism of the SmI2-Mediated Barbier Reaction cluster_mechanism Reaction Pathway SmI2 SmI2 Radical R• SmI2->Radical e- transfer OrganoSm [R-SmI2] SmI2->OrganoSm e- transfer AlkylHalide R-X AlkylHalide->Radical Carbonyl R'COR'' Alkoxide R'R''C(R)OSmI2 Carbonyl->Alkoxide Nucleophilic attack Radical->OrganoSm OrganoSm->Alkoxide Product R'R''C(R)OH Alkoxide->Product Workup (H+)

Simplified Barbier Reaction Mechanism

Spectroscopic Properties

The deep blue color of this compound in THF is due to a broad and strong absorption in the visible region of the electromagnetic spectrum.

Spectroscopic DataValueReference(s)
UV-Vis λmax (in THF) ~555 nm and ~617 nm[9]

Handling and Storage

This compound is air and moisture sensitive.[6] It should be handled under an inert atmosphere (e.g., argon). Solutions are typically prepared fresh for use, but can be stored for short periods under an inert atmosphere.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a unique combination of strong reducing power and high chemoselectivity. Its utility is further enhanced by the ability to tune its reactivity with various additives. The detailed protocols and mechanistic insights provided in this guide are intended to assist researchers and scientists in effectively utilizing this important reagent in their synthetic endeavors, particularly in the context of drug discovery and development where the efficient construction of complex molecular architectures is paramount.

References

An In-depth Technical Guide to the Structure and Bonding of Samarium(II) Iodide Tetrahydrofuran Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂), often referred to as Kagan's reagent, is a powerful and versatile single-electron reducing agent that has found widespread application in organic synthesis.[1][2][3] Its utility stems from its ability to promote a variety of chemical transformations under mild conditions, including reductions, couplings, and cyclizations. The reactivity and selectivity of SmI₂ are profoundly influenced by its coordination environment, particularly by the ethereal solvent tetrahydrofuran (B95107) (THF) in which it is most commonly prepared and used. This technical guide provides a comprehensive overview of the structure and bonding of samarium(II) iodide THF complexes, with a focus on the well-characterized species relevant to its synthetic applications.

Synthesis of SmI₂(THF) Complexes

The preparation of SmI₂(THF) complexes is typically achieved in situ through the reaction of samarium metal with an iodine source in anhydrous THF under an inert atmosphere.[1][3] The resulting deep blue solution, characteristic of the Sm(II) species, is then used directly for synthetic transformations.[1] While several methods exist, two common approaches are the use of 1,2-diiodoethane (B146647) or elemental iodine.[4]

Experimental Protocols

Protocol 1: Synthesis using Iodine

This method is often preferred due to its atom efficiency.

StepProcedure
1 Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a stream of argon.
2 Allow the flask to cool to room temperature under argon.
3 Add samarium metal powder (1.0 equivalent).
4 Add anhydrous, degassed THF via syringe.
5 Add iodine (1.0 equivalent) to the stirred suspension.
6 Stir the mixture at room temperature. The reaction is typically complete within one hour, indicated by the formation of a deep blue solution.

Protocol 2: Synthesis using 1,2-Diiodoethane

StepProcedure
1 Flame-dry a round-bottomed flask equipped with a magnetic stir bar under a stream of argon.
2 Allow the flask to cool to room temperature under argon.
3 Add samarium metal powder (1.0 equivalent).
4 Add anhydrous, degassed THF via syringe.
5 Add a solution of 1,2-diiodoethane (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension of samarium metal.
6 Stir the mixture at room temperature. The reaction is generally complete in a few hours, yielding a deep blue solution of SmI₂(THF)n. The byproduct of this reaction is ethene gas.

The concentration of the resulting SmI₂ solution is typically around 0.1 M in THF.[2]

Structure and Bonding of SmI₂(THF)₅

The most well-characterized samarium(II) iodide THF complex is the pentasolvate, SmI₂(THF)₅. This complex can be isolated as dark red-purple crystals by cooling a THF solution of SmI₂.

Crystal Structure and Coordination Geometry

X-ray crystallographic studies have unequivocally established the solid-state structure of SmI₂(THF)₅. The samarium center is seven-coordinate, adopting a pentagonal bipyramidal geometry.[1] The two iodide ligands occupy the axial positions, while the five THF molecules are situated in the equatorial plane.

// Central Samarium atom Sm [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.0];

// Axial Iodide ligands I1 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I2 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Equatorial THF ligands THF1 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF2 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF3 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF4 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF5 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Bonds Sm -> I1 [label="axial"]; Sm -> I2 [label="axial"]; Sm -> THF1 [label="equatorial"]; Sm -> THF2 [label="equatorial"]; Sm -> THF3 [label="equatorial"]; Sm -> THF4 [label="equatorial"]; Sm -> THF5 [label="equatorial"]; } dot Caption: Pentagonal bipyramidal geometry of SmI₂(THF)₅.

Quantitative Structural Data

The structural parameters of SmI₂(THF)₅ have been determined with high precision. The following table summarizes key bond lengths.

BondBond Length (Å)
Sm-I (axial)~3.16 - 3.25
Sm-O (equatorial)~2.50 - 2.55

The Sm-I bond lengths are consistent with ionic interactions between the Sm²⁺ cation and the I⁻ anions. The Sm-O distances are typical for the coordination of THF to a lanthanide(II) center.

Structure and Bonding of SmI₂(THF)₂

When the THF is removed from a solution of SmI₂, a solid with the empirical formula SmI₂(THF)₂ is obtained. Unlike the monomeric SmI₂(THF)₅, the solid-state structure of SmI₂(THF)₂ is believed to be polymeric. In this arrangement, the samarium centers are likely bridged by iodide ligands to achieve a higher coordination number, which is common for lanthanide complexes. The THF molecules would then complete the coordination sphere of each samarium atom. A definitive single-crystal X-ray structure of this polymeric form is less commonly reported, as it is often used as a powder.

// Samarium atoms Sm1 [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sm2 [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sm3 [label="Sm", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bridging Iodide ligands I1 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I2 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I3 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; I4 [label="I", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Terminal THF ligands THF1 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF2 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF3 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"]; THF4 [label="THF", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Bonds Sm1 -> I1; Sm1 -> I2; Sm2 -> I2; Sm2 -> I3; Sm3 -> I3; Sm3 -> I4;

Sm1 -> THF1; Sm1 -> THF2; Sm2 -> THF3; Sm3 -> THF4;

// Dashed lines to indicate continuation of the polymer chain edge [style=dashed]; Sm3 -> "..." [arrowhead=none]; "..." -> Sm1 [arrowhead=none]; node [label="", width=0.1, height=0.1, style=invis]; } dot Caption: Proposed polymeric structure of SmI₂(THF)₂.

Spectroscopic Characterization

UV-Visible Spectroscopy

Solutions of SmI₂(THF)n in THF exhibit a characteristic deep blue color, which arises from broad and intense absorption bands in the visible region. These absorptions are attributed to 4f → 5d electronic transitions of the Sm²⁺ ion. The positions and intensities of these bands are sensitive to the coordination environment of the samarium center. For instance, the addition of co-solvents or other ligands that displace the coordinated THF molecules leads to a noticeable color change and a shift in the absorption maxima.

Infrared Spectroscopy

Infrared (IR) spectroscopy is a useful tool for confirming the presence of coordinated THF molecules in SmI₂(THF)n complexes. The C-O-C stretching vibrations of the THF ligands typically appear in the region of 1000-1100 cm⁻¹. The coordination of THF to the Lewis acidic samarium center generally results in a shift of these bands to lower wavenumbers compared to free THF. Far-IR spectroscopy can provide information on the Sm-I and Sm-O stretching vibrations, which occur at lower frequencies.

Bonding and Electronic Structure

The bonding in SmI₂(THF)n complexes is predominantly ionic, involving electrostatic interactions between the Sm²⁺ cation and the iodide anions, as well as ion-dipole interactions with the oxygen atoms of the THF ligands. The Sm²⁺ ion has a [Xe]4f⁶ electronic configuration. The partially filled f-orbitals are largely core-like and do not participate significantly in covalent bonding.

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the electronic structure of these complexes.[5][6] These studies help to rationalize the observed geometries and the nature of the metal-ligand interactions.

Role in Organic Synthesis

The THF ligands in SmI₂(THF)n complexes are crucial for solubilizing the samarium salt and modulating its reactivity. The labile nature of the Sm-O(THF) bonds allows for the coordination of substrates to the samarium center, which is a key step in many SmI₂-mediated reactions. The number of coordinated THF molecules influences the steric environment around the samarium ion and its reduction potential.

SmI2_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome Sm_metal Sm Metal SmI2_sol SmI₂(THF)n Solution (deep blue) Sm_metal->SmI2_sol I2 I₂ or ICH₂CH₂I I2->SmI2_sol THF_solvent Anhydrous THF THF_solvent->SmI2_sol Substrate Organic Substrate (e.g., Ketone, Alkyl Halide) SmI2_sol->Substrate Single Electron Transfer (SET) Product Reduced Product Substrate->Product SmIII Sm(III) Species (yellow) Product->SmIII

Conclusion

The coordination chemistry of samarium(II) iodide with tetrahydrofuran is central to its function as a versatile reagent in organic synthesis. The well-defined seven-coordinate, pentagonal bipyramidal structure of SmI₂(THF)₅ provides a clear model for understanding the steric and electronic environment of the samarium center in solution. The facile synthesis of SmI₂(THF)n solutions allows for their widespread use in both academic and industrial research. A thorough understanding of the structure and bonding of these complexes is essential for the rational design of new synthetic methodologies and for optimizing existing processes in drug development and other areas of chemical science.

References

The Core of Reactivity: An In-depth Technical Guide to the Single-Electron Transfer (SET) Mechanism of Samarium (II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium (II) iodide (SmI₂), also known as Kagan's reagent, has emerged as a powerhouse in modern organic synthesis since its introduction by Henri Kagan.[1] Its remarkable versatility as a potent yet selective single-electron reducing agent has made it an indispensable tool for the construction of complex molecules, with widespread applications in natural product synthesis and drug development.[2][3] This technical guide delves into the core of SmI₂'s reactivity – the single-electron transfer (SET) mechanism – providing a comprehensive overview for researchers leveraging this reagent in their synthetic endeavors.

The Fundamental Principle: Single-Electron Transfer

At its heart, the reactivity of samarium(II) iodide stems from the facile oxidation of Sm(II) to Sm(III), a process driven by the transfer of a single electron to a suitable organic substrate. This initial electron transfer generates a radical anion intermediate, which is the cornerstone of SmI₂'s diverse chemical transformations.[2] The reduction potential of SmI₂, and consequently its reactivity, can be significantly modulated by the choice of solvent and the addition of various additives.[4]

The general SET mechanism can be conceptualized as follows:

SET_Mechanism SmI2 SmI₂ (Sm²⁺) RadicalAnion [S]•⁻ Radical Anion SmI2->RadicalAnion e⁻ transfer SmIII SmI₂⁺ (Sm³⁺) Substrate Substrate (S) Substrate->RadicalAnion

Figure 1: The fundamental single-electron transfer from SmI₂ to a substrate.

This initial SET step can be followed by a variety of pathways, including a second electron transfer to form a dianion, protonation of the radical anion, or radical-mediated bond formation, leading to a wide array of synthetic transformations.[2]

The Influence of the Reaction Environment: Solvents and Additives

The synthetic utility of SmI₂ is dramatically expanded by its sensitivity to the reaction environment. The choice of solvent and the use of additives can fine-tune its reducing power and selectivity.

Solvents

Tetrahydrofuran (THF) is the most common solvent for SmI₂ reactions, as it effectively solvates the samarium species. The polarity of the solvent can have a profound effect on the reduction potential of SmI₂.[5]

Additives

Additives are crucial for modulating the reactivity and selectivity of SmI₂-mediated reactions. They can be broadly categorized as Lewis bases (activators) and proton sources.

  • Lewis Bases (Activators): Hexamethylphosphoramide (HMPA) is a classic and potent activator that significantly increases the reduction potential of SmI₂.[6] It coordinates to the samarium center, increasing its electron-donating ability. However, due to its carcinogenicity, alternatives such as tripyrrolidinophosphoric acid triamide (TPPA) have been developed.[5]

  • Proton Sources: Alcohols (e.g., methanol, tert-butanol) and water are frequently used as proton sources. They can protonate the initially formed radical anion, preventing undesired side reactions and influencing the reaction pathway.[5] The combination of SmI₂ with water and an amine can create a highly potent reducing system.

Additive_Effect cluster_0 Without Additives cluster_1 With HMPA (Activator) cluster_2 With Proton Source (e.g., ROH) SmI2_only SmI₂ in THF RadicalAnion_only [S]•⁻ SmI2_only->RadicalAnion_only SET SmI2_HMPA SmI₂ + HMPA RadicalAnion_HMPA [S]•⁻ SmI2_HMPA->RadicalAnion_HMPA Enhanced SET RadicalAnion_ROH [S]•⁻ ProtonatedRadical [S-H]• RadicalAnion_ROH->ProtonatedRadical + H⁺ (from ROH)

Figure 2: The influence of additives on the SET process.

Key Transformations Mediated by SmI₂

The versatility of the SET mechanism allows SmI₂ to mediate a wide range of chemical transformations with high efficiency and selectivity.

Reduction of Carbonyl Compounds

Ketones and aldehydes are readily reduced by SmI₂. The reaction proceeds through a ketyl radical anion intermediate. In the presence of a proton source, the final product is the corresponding alcohol. In the absence of a proton source, pinacol (B44631) coupling to form a 1,2-diol can occur.[7]

Ketone_Reduction Ketone R₂C=O Ketyl [R₂C-O]•⁻ Ketyl Radical Anion Ketone->Ketyl + e⁻ (from SmI₂) SmI2 SmI₂ ProtonatedKetyl R₂C(OH)• Ketyl->ProtonatedKetyl + H⁺ Alcohol R₂CHOH ProtonatedKetyl->Alcohol + e⁻, + H⁺

Figure 3: General mechanism for the reduction of a ketone to an alcohol.
Reduction of Organic Halides

Alkyl, vinyl, and aryl halides can be reduced to the corresponding hydrocarbons. The mechanism can proceed through either a radical pathway or via the formation of an organosamarium intermediate, depending on the reaction conditions, particularly the presence of HMPA.[5]

Halide_Reduction RX R-X Radical R• RX->Radical + e⁻ (from SmI₂) - X⁻ SmI2 SmI₂ Organosamarium R-SmI₂ Radical->Organosamarium + SmI₂ (with HMPA) RH R-H Radical->RH + H• (from solvent) Organosamarium->RH + H⁺

Figure 4: Mechanistic pathways for the reduction of organic halides.
Carbon-Carbon Bond Forming Reactions

SmI₂ is a powerful reagent for promoting carbon-carbon bond formation. Key examples include:

  • Barbier Reaction: An in-situ Grignard-type reaction where an organic halide, a carbonyl compound, and SmI₂ are reacted in a single pot.[2]

  • Pinacol Coupling: The reductive coupling of two carbonyl compounds to form a 1,2-diol.[7]

  • Intramolecular Cyclizations: The SET-initiated formation of radical intermediates can trigger a variety of intramolecular cyclization reactions to form carbocyclic and heterocyclic rings, a strategy widely used in total synthesis.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data for various SmI₂-mediated reactions.

Table 1: Reduction of Ketones

SubstrateAdditive(s)Temp (°C)TimeYield (%)Diastereoselectivity
CyclohexanoneMeOHrt5 min>95N/A
4-tert-ButylcyclohexanoneMeOHrt10 min989:1 (trans:cis)
Acetophenonet-BuOH01 h92N/A

Table 2: Reduction of Alkyl Halides

SubstrateAdditive(s)Temp (°C)TimeYield (%)
1-IodododecaneNonert6 h95
1-BromododecaneHMPArt10 min97
1-ChlorodecaneHMPA608 h94

Table 3: Pinacol Coupling of Aldehydes

SubstrateAdditive(s)Temp (°C)TimeYield (%)Diastereoselectivity (dl:meso)
BenzaldehydeNonert1 h8550:50
BenzaldehydeHMPA-7830 min9590:10
Heptanalt-BuOH02 h7860:40

Experimental Protocols

Preparation of a 0.1 M Solution of SmI₂ in THF

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add samarium metal powder.

  • In a separate flask, dissolve 1,2-diiodoethane in anhydrous, degassed THF to make a solution.

  • Slowly add the 1,2-diiodoethane solution to the stirring suspension of samarium metal in THF via a cannula.

  • The reaction mixture will turn from colorless to a deep blue-green, indicating the formation of SmI₂. The reaction is typically complete within 1-2 hours at room temperature.

  • The concentration of the SmI₂ solution can be determined by titration.

General Procedure for the Reduction of a Ketone

Materials:

  • Ketone (1.0 eq)

  • 0.1 M SmI₂ solution in THF (2.2 eq)

  • Proton source (e.g., Methanol, 10 eq)

  • Anhydrous THF

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the ketone dissolved in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the 0.1 M SmI₂ solution via syringe until the characteristic blue-green color persists.

  • Add the proton source (e.g., methanol) to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction by exposure to air (the color will change to yellow) and then add a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Standard Work-up Procedure for SmI₂ Reactions

A common challenge in SmI₂ reactions is the removal of samarium salts during the work-up. A widely used and effective procedure involves the use of Rochelle's salt (potassium sodium tartrate).[5]

Procedure:

  • After quenching the reaction with air, dilute the reaction mixture with ethyl acetate.

  • Add a saturated aqueous solution of potassium sodium tartrate and stir vigorously for 30-60 minutes. This will chelate the samarium salts and break up any emulsions.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Conclusion

The single-electron transfer mechanism of this compound is a cornerstone of its powerful and versatile reactivity in organic synthesis. By understanding the fundamental principles of SET and the profound influence of the reaction environment, researchers can effectively harness the capabilities of this exceptional reagent. The ability to fine-tune its reactivity through the judicious use of solvents and additives allows for a high degree of control and selectivity, making SmI₂ an invaluable tool in the synthesis of complex molecules and the development of new pharmaceuticals. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of SmI₂-mediated transformations.

References

A Technical Guide to the Solubility of Samarium (II) Iodide in Tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of samarium (II) iodide (SmI₂) in tetrahydrofuran (B95107) (THF), a critical parameter for its widespread use as a potent one-electron reducing agent in organic synthesis. This document compiles quantitative data, detailed experimental protocols for solution preparation and concentration determination, and a discussion of factors influencing the stability and reactivity of this vital reagent.

Quantitative Solubility Data

This compound, also known as Kagan's reagent, is most commonly used as a solution in THF.[1] Its solubility in this solvent is a key factor for its practical application in synthetic chemistry. The deep blue color of the solution is characteristic of the SmI₂(THF)₅ complex.[2]

The established maximum concentration of this compound in tetrahydrofuran at or near room temperature is approximately 0.1 M.[2][3][4][5] This concentration is widely cited in the literature and forms the basis for most synthetic procedures. Solutions of this concentration are also commercially available.[1][6] It is important to note that the characteristic deep blue color of the solution can be observed at concentrations ranging from 0.005 M to 0.1 M, and therefore, color alone is not a reliable indicator of saturation.[2]

ParameterValueSolventTemperatureNotes
Maximum Solubility~ 0.1 mol/LTetrahydrofuran (THF)Room Temperature (~20-25°C)This is the most frequently cited value for saturated solutions.
Molar Mass of SmI₂404.16 g/mol ---
Approximate g/100mL~ 4.04 g/100mLTetrahydrofuran (THF)Room Temperature (~20-25°C)Calculated based on the 0.1 M solubility.

Experimental Protocols

The preparation and determination of the concentration of this compound solutions require careful handling due to the reagent's sensitivity to air and moisture.[7] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Two primary methods are widely used for the synthesis of this compound solutions in THF: Kagan's method and Imamoto's method.

2.1.1. Kagan's Method (using 1,2-Diiodoethane)

This method utilizes the reaction between samarium metal and 1,2-diiodoethane (B146647).

  • Materials:

    • Samarium powder (1.65 g, 11.0 mmol)

    • 1,2-Diiodoethane (1.55 g, 5.5 mmol)

    • Anhydrous Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (55 mL)

  • Procedure:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas.

    • Allow the flask to cool to room temperature under the inert atmosphere.

    • Quickly add the samarium powder and 1,2-diiodoethane to the flask.

    • Seal the flask and purge with inert gas for several minutes.

    • Add the anhydrous THF via a syringe or cannula.

    • Stir the mixture vigorously at room temperature. The reaction is typically indicated by the formation of a deep blue solution and the evolution of ethene gas. The reaction can take several hours to complete.[2]

    • Once the reaction is complete (as indicated by the consumption of the samarium metal and the persistent deep blue color), stop stirring and allow any unreacted samarium to settle. The supernatant is the ~0.1 M SmI₂ solution.

2.1.2. Imamoto's Method (using Iodine)

This method is considered more atom-economical as it does not produce a gaseous byproduct.

  • Materials:

    • Samarium powder (3.3 g, 22 mmol)

    • Iodine (5.1 g, 20 mmol)

    • Anhydrous Tetrahydrofuran (THF), freshly distilled (200 mL)

  • Procedure:

    • Following the same inert atmosphere precautions as in Kagan's method, add the samarium powder to a flame-dried round-bottom flask.

    • Add the iodine to the flask.

    • Add the anhydrous THF.

    • Stir the mixture at room temperature. The reaction progress is indicated by a color change from the initial purple of the iodine to a deep blue. The reaction may be refluxed to ensure completion.[4]

    • After the reaction is complete, the resulting deep blue solution is ready for use or titration.

The concentration of the prepared SmI₂ solution should be determined before use, as the yield can vary. A common method is iodometric titration.

  • Principle: Samarium (II) is oxidized to Samarium (III) by iodine. The endpoint is the disappearance of the blue SmI₂ color and the appearance of the persistent brown color of excess iodine.

  • Materials:

    • Standardized solution of iodine in anhydrous THF (e.g., 0.1 M)

    • An aliquot of the prepared SmI₂ solution (e.g., 1.0 mL)

    • Anhydrous THF for dilution

  • Procedure:

    • Under an inert atmosphere, transfer a known volume of the SmI₂ solution to a flask.

    • Dilute with anhydrous THF to make the endpoint easier to visualize.

    • Titrate with the standardized iodine solution dropwise with vigorous stirring.

    • The endpoint is reached when the deep blue color of the SmI₂ solution is completely discharged and a faint, persistent yellow-brown color of the iodine solution appears.

    • Calculate the concentration of the SmI₂ solution based on the volume of the titrant used.

Factors Influencing Solubility and Stability

  • Solvent: Tetrahydrofuran is the solvent of choice due to its ability to form a stable complex with SmI₂.[2] While other etheral solvents can be used, THF provides a good balance of solubility and stability.

  • Additives: Additives such as hexamethylphosphoramide (B148902) (HMPA) are often used to enhance the reducing power of SmI₂. While these additives significantly impact the reactivity, their effect on the intrinsic solubility is not well-quantified in the literature. It is known that HMPA can displace THF in the coordination sphere of the samarium ion.

  • Air and Moisture: this compound is extremely sensitive to both air and moisture. Oxidation to Sm(III) species occurs rapidly upon exposure, leading to a loss of the characteristic blue color and a decrease in reducing activity. Therefore, strict anaerobic and anhydrous conditions are paramount for the preparation and storage of SmI₂ solutions.

  • Storage: For short-term storage, SmI₂ solutions in THF should be kept under an inert atmosphere, often over a small amount of excess samarium metal to scavenge any oxidants. For longer-term storage, the solvent can be removed in vacuo to yield a solid SmI₂(THF)n complex, which should be stored in a glovebox.

Visualizations

Experimental_Workflow_Preparation

Titration_Workflow

References

The Cornerstone of Single-Electron Transfer: A Technical Guide to Samarium(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, has emerged from an esoteric curiosity to an indispensable tool in modern organic synthesis. Its facility as a potent, yet tunable, one-electron reductant has empowered chemists to forge complex molecular architectures with remarkable precision. This technical guide delves into the fundamental principles governing the reactivity of SmI₂, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore its core chemical properties, the profound influence of additives, detailed experimental protocols for its preparation and application, and the intricate mechanisms that underpin its synthetic utility. Quantitative data are presented in a clear tabular format to facilitate comparison, and key concepts are visualized through detailed diagrams to enhance understanding.

Core Principles of Samarium(II) Iodide

Samarium(II) iodide is a powerful single-electron transfer (SET) agent, valued for its ability to reduce a wide array of organic functional groups under mild conditions.[1][2] Its versatility stems from the accessibility of the Sm(III) oxidation state following the transfer of a single electron from the Sm(II) center. This process generates radical intermediates, which can undergo further reduction to organosamarium species or participate in a variety of carbon-carbon bond-forming reactions.[3]

The reactivity of SmI₂ is not static; it is profoundly influenced by the solvent and, more dramatically, by the presence of additives. These additives can modulate the reduction potential of the Sm(II) center, alter the reaction mechanism, and enhance chemo- and stereoselectivity.[3][4] This tunability is a key feature that allows for the application of SmI₂ in the synthesis of complex molecules, including natural products and pharmaceuticals.[5]

The Role of Additives

Additives are crucial for unlocking the full synthetic potential of SmI₂. They can be broadly categorized into Lewis bases, proton sources, and inorganic salts.

  • Lewis Bases (e.g., HMPA, DMPU, THF): Hexamethylphosphoramide (HMPA) is a classic additive that significantly enhances the reducing power of SmI₂.[4] By coordinating to the samarium ion, HMPA increases the electron density at the metal center, making it a more potent reductant.[4] The use of HMPA can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[4] However, due to its toxicity, alternatives like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are often employed.

  • Proton Sources (e.g., H₂O, Alcohols): The addition of proton sources, such as water or alcohols, can also significantly impact the reactivity of SmI₂. Water, in particular, has been shown to form SmI₂(H₂O)n complexes that are powerful reductants.[6] These complexes can facilitate reductions that are sluggish or do not proceed with SmI₂ alone. The presence of a proton source is also critical for quenching anionic intermediates and can influence the stereochemical outcome of a reaction.[7]

  • Inorganic Salts (e.g., LiBr, LiCl): The addition of lithium halides can lead to the formation of more soluble and reactive samarium(II) species through halide exchange, effectively generating SmBr₂ or SmCl₂ in situ. These species possess higher reduction potentials than SmI₂.

Quantitative Data

The efficacy of SmI₂ as a reductant is quantitatively described by its reduction potential (E°). This value is highly dependent on the solvent and the additives present. The following tables summarize key quantitative data related to SmI₂ reductions.

Table 1: Reduction Potentials of Sm(II) Species
ReductantE° (V vs. SCE)SolventReference
SmI₂-1.55THF[6]
SmI₂-HMPA-2.05THF[5]
SmI₂(H₂O)n (n=60)-1.0 ± 0.1THF/DME[6]
SmI₂(H₂O)n (n=500)-1.3 ± 0.1THF/DME[6]
SmBr₂-1.79 ± 0.08THF[6]
SmCl₂-2.03 ± 0.01THF[6]
Table 2: Representative Reaction Times and Yields for SmI₂-Mediated Reductions
SubstrateFunctional GroupAdditiveTimeYield (%)Reference
1-IodododecaneAlkyl HalideNone72 h69[4]
1-IodododecaneAlkyl HalideHMPA (10 equiv.)< 5 min~100[4]
1-IodododecaneAlkyl HalideNi(acac)₂ (1 mol%)15 min97[4]
CyclohexanoneKetoneNone--[8]
2-(But-3-enyl)cyclohexan-1-oneKetone-AlkenylHMPA-98[9]
Methyl BenzoateEsterH₂O/i-PrNH₂-High[10]
NitrocyclohexaneNitroH₂O/i-PrNH₂-90[10]

Experimental Protocols

The successful application of SmI₂ in synthesis relies on the careful execution of experimental procedures, particularly with respect to maintaining an inert atmosphere due to the air-sensitivity of Sm(II).

Preparation of a 0.1 M Solution of SmI₂ in THF

Materials:

  • Samarium metal powder (1.3 mmol, 0.2 g)

  • Iodine crystals (2.0 mmol, 0.254 g)

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF) (10 mL)

  • Flame-dried 50 mL round-bottom flask with a magnetic stir bar and septum

  • Argon source with balloon

Procedure:

  • Flame-dry the round-bottom flask under a stream of argon and allow it to cool to room temperature.

  • Quickly weigh and add the samarium metal powder to the flask, followed by flushing with argon.

  • Add the anhydrous, degassed THF to the flask via syringe.

  • Add the iodine crystals to the stirring solution.

  • Seal the flask with a septum and maintain a positive pressure of argon using a balloon.

  • Stir the mixture vigorously at room temperature for at least 3 hours. The solution will turn a deep blue-green color, indicating the formation of SmI₂.[4]

SmI₂-Mediated Barbier Reaction with HMPA

Materials:

  • Freshly prepared 0.1 M SmI₂ in THF (1.0 mmol, 10 mL)

  • Hexamethylphosphoramide (HMPA) (10 mmol, 1.75 mL)

  • Iodododecane (0.45 mmol, 110 µL)

  • 3-Pentanone (B124093) (0.45 mmol, 48 µL)

  • Anhydrous THF (2 mL)

  • Inert atmosphere setup (argon)

Procedure:

  • To the freshly prepared SmI₂ solution under argon, add HMPA dropwise via syringe. A deep purple color will form.

  • In a separate flame-dried vial under argon, prepare a solution of iodododecane and 3-pentanone in anhydrous THF.

  • Add the substrate solution dropwise to the SmI₂/HMPA complex.

  • Stir the reaction mixture. The reaction is typically complete within 5 minutes, indicated by the purple color becoming cloudy.[4]

  • Quench the reaction by exposing the solution to air.

  • Proceed with the work-up procedure.

General Work-up Procedure for SmI₂ Reactions

A common challenge in the work-up of SmI₂ reactions is the formation of emulsions due to the precipitation of samarium(III) hydroxide. The use of a chelating agent like Rochelle's salt (potassium sodium tartrate) can effectively prevent this issue.[11][12]

Materials:

  • Reaction mixture

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous solution of Rochelle's salt

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dilute the reaction mixture with an excess of ethyl acetate.

  • If unreacted SmI₂ remains (indicated by a blue or green color), stir the mixture open to the air until the color changes to a bright yellow, signifying the oxidation of Sm(II) to Sm(III).

  • Add a 1:1 (v/v) mixture of saturated aqueous NaHCO₃ and saturated aqueous Rochelle's salt solution. Stir vigorously for 15-30 minutes. This will chelate the samarium salts and prevent emulsion formation.[11]

  • Transfer the mixture to a separatory funnel and perform a standard aqueous extraction with ethyl acetate.

  • Wash the combined organic extracts with 10% aqueous sodium thiosulfate to remove any residual iodine, followed by a wash with brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude product.

Visualization of Key Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts in SmI₂ chemistry.

Reaction Setup and Execution

G A Flame-dry glassware under inert atmosphere (Argon) B Add Samarium metal and Iodine (or 1,2-diiodoethane) A->B C Add anhydrous, degassed THF B->C D Stir to form 0.1 M SmI2 solution (deep blue-green) C->D E Add additive (e.g., HMPA, H2O) if required D->E F Add substrate solution dropwise E->F G Monitor reaction by TLC F->G H Quench reaction (expose to air) G->H Reaction Complete I Proceed to Work-up H->I

Caption: Workflow for a typical SmI₂-mediated reaction.

Mechanism of Ketone Reduction

G cluster_0 Single Electron Transfer cluster_1 Path A: Dimerization (No Protic Source) cluster_2 Path B: Reduction (With Protic Source) A R2C=O + SmI2 B [R2C•-O]- Sm(III)I2 (Ketyl Radical Anion) A->B SET C 2 x [R2C•-O]- B->C E [R2C•-O]- B->E D Pinacol Product (1,2-Diol) C->D F R2C•-OH (Carbinol Radical) E->F Protonation G [R2CH-O]- F->G Second SET from SmI2 H R2CH-OH (Alcohol) G->H Protonation G A R-X + SmI2 B R• + Sm(III)I2X A->B SET C R• + SmI2 B->C F Solvent-H B->F H-atom abstraction D [R-Sm(III)I2] C->D Radical Capture E R-H D->E Protonation G R-H F->G G A SmI2(THF)n B SmI2(HMPA)m(THF)n-m A->B + HMPA C Increased electron density at Sm(II) center B->C D Higher Reduction Potential (More powerful reductant) C->D E Faster reaction rates D->E G A Quenched Reaction Mixture (Yellow Sm(III) solution) B Add EtOAc and sat. Rochelle's Salt/NaHCO3 solution A->B C Vigorous Stirring B->C D Formation of soluble [Sm(tartrate)n]3- complex C->D E Clear phase separation D->E F Aqueous Extraction E->F G Wash organic layer (Na2S2O3, Brine) F->G H Dry, Filter, Concentrate G->H I Purified Product H->I

References

Methodological & Application

Application Notes and Protocols: Samarium (II) Iodide Mediated Barbier Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron transfer (SET) agent that has become an indispensable tool in modern organic synthesis.[1][2] Its mild reaction conditions and high degree of chemoselectivity make it particularly valuable in the construction of complex molecules, a critical aspect of drug development.[1] One of the most prominent applications of SmI₂ is in the Barbier reaction, a one-pot coupling of an organic halide with a carbonyl compound to form an alcohol.[1][2] This reaction offers a significant advantage over the traditional Grignard reaction by generating the organosamarium intermediate in situ, thus allowing for greater functional group tolerance.[1][3]

The reactivity and efficiency of the SmI₂-mediated Barbier reaction can be significantly enhanced and controlled through the use of additives.[2][4] This document provides detailed protocols for the preparation of SmI₂ and its application in the Barbier reaction, with a focus on the mechanistic role and practical application of two common additives: hexamethylphosphoramide (B148902) (HMPA) and nickel(II) acetylacetonate (B107027) (Ni(acac)₂).[2][5]

Data Presentation: Impact of Additives on Reaction Performance

The choice of additive in a samarium Barbier reaction has a profound impact on the reaction time and yield. The following table summarizes the quantitative data for a representative Barbier reaction between iodododecane and 3-pentanone (B124093), illustrating the dramatic rate enhancement and improved yields achieved with the use of HMPA or a catalytic amount of Ni(acac)₂.

ConditionReaction TimeYield of Tertiary AlcoholReference
No Additive72 hours69%[5][6]
10 equiv. HMPAA few minutesNearly quantitative[5][6]
1 mol% Ni(acac)₂15 minutes97%[5][6]

Experimental Protocols

Preparation of 0.1 M Samarium (II) Iodide (SmI₂) in THF

This protocol describes the in situ preparation of a 0.1 M solution of SmI₂ in tetrahydrofuran (B95107) (THF) from samarium metal and iodine.[5][7] This solution is highly sensitive to oxygen and moisture, and therefore, all operations must be conducted under an inert atmosphere (e.g., argon).[8]

Materials:

  • Samarium powder

  • Iodine crystals

  • Anhydrous, degassed tetrahydrofuran (THF)

  • 50 mL round-bottomed flask, flame-dried

  • Magnetic stir bar

  • Septum

  • Argon source

Procedure:

  • Flame-dry a 50 mL round-bottomed flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of argon.

  • Once cool, add samarium powder (0.301 g, 2.0 mmol) to the flask.

  • In a separate, dry vial, weigh out iodine crystals (0.254 g, 1.0 mmol) and add them to the reaction flask.

  • Seal the flask with a septum and flush with argon.

  • Add 10 mL of dry, degassed THF to the flask via syringe.

  • Stir the mixture vigorously at room temperature. The solution will turn from a yellow/brown color to a deep blue-green, indicating the formation of SmI₂.

  • Continue stirring for a minimum of 3 hours to ensure complete reaction.[9] The resulting deep blue-green solution is approximately 0.1 M SmI₂ and is ready for use.

Samarium Barbier Reaction Protocol with HMPA

This protocol details the Barbier reaction using the pre-prepared SmI₂ solution with HMPA as an additive. HMPA enhances the reduction potential of SmI₂ by coordinating to the samarium center.[2][10]

Materials:

  • Freshly prepared 0.1 M SmI₂ in THF (10 mL, 1.0 mmol)

  • Hexamethylphosphoramide (HMPA)

  • Iodododecane

  • 3-Pentanone

  • Anhydrous, degassed THF

  • Syringes and needles

  • Clean, dry reaction vial under argon

Procedure:

  • To the freshly prepared 0.1 M SmI₂ solution under argon, add HMPA (1.75 mL, 10 mmol, 10 equiv.) dropwise via syringe. The solution will turn a deep purple color.[5]

  • In a separate, clean, and dry vial under argon, prepare a solution of iodododecane (0.45 mmol, 110 μl) and 3-pentanone (0.45 mmol, 48 μl) in 2 mL of dry, degassed THF.[5]

  • Add the substrate solution dropwise to the SmI₂/HMPA mixture with vigorous stirring.[5]

  • The reaction is typically complete within 5 minutes, indicated by the purple solution becoming cloudy.[5]

  • Upon completion, quench the reaction by opening the flask to the air and adding 10 mL of 0.1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Samarium Barbier Reaction Protocol with Catalytic Ni(acac)₂

This protocol outlines the Barbier reaction using a catalytic amount of Ni(acac)₂. In this case, SmI₂ reduces Ni(II) to Ni(0), which is the active catalyst in the reaction cycle.[2][6]

Materials:

  • Freshly prepared 0.1 M SmI₂ in THF (10 mL, 1.0 mmol)

  • Nickel(II) acetylacetonate (Ni(acac)₂)

  • Iodododecane

  • 3-Pentanone

  • Anhydrous, degassed THF

  • Syringes and needles

  • Two clean, dry reaction vials under argon

Procedure:

  • In a clean, dry vial under argon, weigh out Ni(acac)₂ (0.0026 g, 0.01 mmol, 1 mol%) and dissolve it in 3 mL of degassed THF.[5]

  • Add the Ni(acac)₂ solution via syringe to the freshly prepared 0.1 M SmI₂ solution.[5]

  • In a separate clean, dry vial under argon, prepare a solution of iodododecane (0.45 mmol, 110 μl) and 3-pentanone (0.45 mmol, 48 μl) in 2 mL of dry, degassed THF.[5]

  • Add the substrate solution dropwise to the SmI₂/Ni(II) mixture with vigorous stirring.[5]

  • The reaction is complete within approximately 15 minutes, indicated by the dissipation of the blue color to a yellow-green.[5]

  • Work-up the reaction as described in the HMPA protocol (steps 5-7).

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for performing a this compound mediated Barbier reaction.

G cluster_prep SmI2 Preparation cluster_reaction Barbier Reaction cluster_workup Work-up Sm Samarium Metal SmI2_sol 0.1 M SmI2 Solution (Deep Blue-Green) Sm->SmI2_sol I2 Iodine I2->SmI2_sol THF Anhydrous THF THF->SmI2_sol Reaction_Mix Reaction Mixture SmI2_sol->Reaction_Mix 1. Add SmI2 Additive Additive (HMPA or Ni(acac)2) Additive->Reaction_Mix 2. Add Additive Substrates Alkyl Halide + Carbonyl Compound Substrates->Reaction_Mix 3. Add Substrates Quench Quench (e.g., 0.1 M HCl) Reaction_Mix->Quench Extraction Extraction (e.g., Diethyl Ether) Quench->Extraction Purification Purification Extraction->Purification G RX_HMPA R-X + HMPA Radical R• RX_HMPA->Radical SmI2/HMPA (Rate-determining) SmI2_HMPA SmI2-HMPA Complex Organosamarium R-Sm(III)I2 Radical->Organosamarium SmI2/HMPA Intermediate Coupled Intermediate Organosamarium->Intermediate Carbonyl R'COR'' Carbonyl->Intermediate Product RR'R''COH Intermediate->Product Protonation G cluster_catalytic_cycle Catalytic Cycle NiII Ni(II) Ni0 Ni(0) NiII->Ni0 2 SmI2 SmI2 SmI2 RNiIIX R-Ni(II)-X Ni0->RNiIIX R-X RX R-X RNiIIX->NiII Transmetallation with Sm(III) Organosamarium R-Sm(III)I2 RNiIIX->Organosamarium Transmetallation Intermediate Coupled Intermediate Organosamarium->Intermediate Carbonyl R'COR'' Carbonyl->Intermediate Product RR'R''COH Intermediate->Product Protonation

References

Application Notes and Protocols: Samarium (II) Iodide in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium (II) iodide (SmI₂), also known as Kagan's reagent, has emerged as a powerful and versatile single-electron transfer (SET) reagent in organic synthesis. Its ability to form carbon-carbon bonds under mild conditions with high chemoselectivity makes it an invaluable tool in the construction of complex molecules, particularly in the field of natural product synthesis and drug development.[1][2][3] This document provides detailed application notes and experimental protocols for key carbon-carbon bond-forming reactions mediated by SmI₂.

Overview of this compound

SmI₂ is a one-electron reducing agent that is typically prepared in situ from samarium metal and an iodine source, such as iodine (I₂) or 1,2-diiodoethane, in tetrahydrofuran (B95107) (THF).[4] The resulting deep blue solution is sensitive to air and moisture and is therefore handled under an inert atmosphere. The reactivity of SmI₂ can be significantly modulated by the use of additives, which can enhance its reducing power and influence the stereochemical outcome of reactions.[5] Common additives include hexamethylphosphoramide (B148902) (HMPA), which increases the reduction potential of SmI₂, and proton sources like tert-butanol, which can participate in the reaction mechanism.[5]

Key Carbon-Carbon Bond Forming Reactions

Several classes of carbon-carbon bond-forming reactions can be efficiently promoted by SmI₂. The most prominent examples include Barbier-type reactions, pinacol (B44631) couplings, and ketyl-olefin cyclizations.

Samarium-Mediated Barbier Reaction

The SmI₂-mediated Barbier reaction is a nucleophilic addition of an organic halide to a carbonyl group.[2] Unlike the Grignard reaction, the Barbier reaction is a one-pot process where the organometallic nucleophile is generated in the presence of the electrophile.[5] This reaction is highly efficient for the formation of secondary and tertiary alcohols.

General Reaction Scheme:

Quantitative Data Summary:

EntryOrganic HalideCarbonyl CompoundAdditiveTimeYield (%)Reference
1Iodododecane3-Pentanone (B124093)None72 h69[1]
2Iodododecane3-PentanoneHMPA (10 equiv)5 min~100[1]
3Iodododecane3-PentanoneNi(acac)₂ (1 mol%)15 min97[1]
4Methoxy iodideChloro ketoneNiI₂ (catalytic)-72[2]
5IodoalkeneAldehydeHMPArt98[2]

Experimental Protocol: Intermolecular Barbier Reaction with HMPA

This protocol describes the coupling of iodododecane and 3-pentanone using SmI₂ and HMPA.

Materials:

  • Samarium metal

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Iodododecane

  • 3-Pentanone

  • Hexamethylphosphoramide (HMPA)

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Preparation of 0.1 M SmI₂ solution in THF:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a stream of argon.

    • To the cooled flask, add samarium metal (1.1 equiv) and iodine (1.0 equiv).

    • Add anhydrous and degassed THF to achieve a 0.1 M concentration.

    • Stir the mixture vigorously at room temperature under an argon atmosphere for at least 2 hours. The formation of SmI₂ is indicated by the appearance of a deep blue color.

  • Barbier Reaction:

    • To the freshly prepared 0.1 M SmI₂ solution (1.0 equiv) under argon, add HMPA (10 equiv) dropwise via syringe. The solution will turn a deep purple color.

    • In a separate flame-dried vial under argon, prepare a solution of iodododecane (0.45 mmol) and 3-pentanone (0.45 mmol) in anhydrous THF (2 mL).

    • Add the substrate solution dropwise to the SmI₂/HMPA mixture with stirring.

    • The reaction is typically complete within 5 minutes, as indicated by the disappearance of the deep purple color and the formation of a cloudy suspension.[1]

    • Quench the reaction by exposing it to air and then add a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Reaction Mechanism:

The mechanism of the SmI₂-mediated Barbier reaction can vary depending on the additives used. In the presence of HMPA, the reaction is believed to proceed through the formation of an organosamarium intermediate.[1][6]

Barbier_Mechanism_HMPA cluster_intermediate Intermediates cluster_product Product Formation R_X R-X Radical R• R_X->Radical + SmI₂(HMPA)n (SET) Carbonyl R'C(=O)R'' SmI2_HMPA SmI₂(HMPA)n Organosamarium [R-Sm(III)I₂(HMPA)n] Radical->Organosamarium + SmI₂(HMPA)n (SET) Product_Complex R-C(O-Sm(III))R'R'' Organosamarium->Product_Complex + R'C(=O)R'' Final_Product R-C(OH)R'R'' Product_Complex->Final_Product Protonation

Caption: Mechanism of the SmI₂-Barbier reaction with HMPA.

With a catalytic amount of a Ni(II) salt, the mechanism involves a transmetalation step.[1]

Barbier_Mechanism_Ni cluster_catalysis Catalytic Cycle cluster_main Main Reaction Ni_II Ni(II) Ni_0 Ni(0) R_Ni_X R-Ni(II)-X Ni_0->R_Ni_X + R-X (Oxidative Addition) R_Sm R-Sm(III) R_Ni_X->R_Sm + SmI₂ (Transmetalation) R_Sm->Ni_II releases Ni(II) Product R-C(OH)R'R'' R_Sm->Product + R'C(=O)R'' then H⁺ R_X R-X Carbonyl R'C(=O)R'' SmI2 2 SmI₂ SmI2->Ni_0 Reduction SmI3 2 SmI₃

Caption: Catalytic cycle of the Ni(II)-catalyzed SmI₂-Barbier reaction.

Samarium-Mediated Pinacol Coupling

The SmI₂-mediated pinacol coupling reaction is a reductive coupling of two carbonyl compounds to form a 1,2-diol.[2] This reaction is particularly useful for the synthesis of cyclic and acyclic diols with high diastereoselectivity.

General Reaction Scheme:

Quantitative Data Summary:

EntryCarbonyl CompoundAdditive/ConditionsDiastereomeric Ratio (dl:meso)Yield (%)Reference
1BenzaldehydeSmI₂/tetraglyme, Mg, Me₂SiCl₂19:81-[7]
2Aliphatic AldehydeSmI₂/tetraglyme, Mg, Me₂SiCl₂up to 95:5-[7]
31,6-Dicarbonyl CompoundSmI₂/tetraglyme, Mg, Me₂SiCl₂99:1 (de)77[7]
4KetonitrileSmI₂, sonication-49[2]
5AldehydeSmI₂, HMPA, -78°C to rtsingle isomer67[8]

Experimental Protocol: Intramolecular Pinacol Coupling

This protocol describes a generic procedure for an intramolecular pinacol coupling reaction.

Materials:

  • Dicarbonyl substrate

  • 0.1 M SmI₂ solution in THF

  • Anhydrous THF

  • Additives as required (e.g., HMPA, tetraglyme, Mg, Me₂SiCl₂)

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Prepare a 0.1 M solution of SmI₂ in THF as described in section 2.1.

  • To a flame-dried Schlenk flask under argon, add the dicarbonyl substrate dissolved in anhydrous THF.

  • If required, add any additives to the substrate solution or the SmI₂ solution. For catalytic reactions, a co-reductant like magnesium is necessary.[7]

  • Cool the substrate solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Slowly add the SmI₂ solution to the substrate solution via cannula or syringe with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is often indicated by a color change from deep blue to yellow.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic extracts, concentrate, and purify the diol product by flash chromatography or recrystallization.

Reaction Mechanism:

The pinacol coupling is initiated by the single-electron reduction of a carbonyl group to form a ketyl radical. Two of these radicals can then dimerize to form the pinacolate, which is protonated upon workup to yield the 1,2-diol.[2]

Pinacol_Mechanism cluster_intermediate Intermediate Formation cluster_product Product Formation Carbonyl 2 R'C(=O)R'' Ketyl_Radical 2 [R'C(O•)R'']⁻ Carbonyl->Ketyl_Radical + 2 SmI₂ (2 SET) SmI2 2 SmI₂ Pinacolate [R'R''C(O⁻)-C(O⁻)R'R''] Ketyl_Radical->Pinacolate Dimerization Diol R'R''C(OH)-C(OH)R'R'' Pinacolate->Diol Protonation

Caption: Mechanism of the SmI₂-mediated pinacol coupling reaction.

Samarium-Mediated Ketyl-Olefin Cyclization

The SmI₂-mediated ketyl-olefin cyclization is a powerful method for the construction of five- and six-membered rings.[3] The reaction involves the formation of a ketyl radical which then undergoes an intramolecular addition to a tethered alkene.

General Reaction Scheme:

Quantitative Data Summary:

EntrySubstrateRing SizeAdditiveDiastereoselectivityYield (%)Reference
1Aldehyde with pendant enone6-endo-trigMeOHhigh-[3]
2Keto enol ether5-exo-trigHMPAhighhigh[9]
3Aldehyde with pendant alkene4-exo-trigtBuOH-good[10]
4Unsaturated lactone7-memberedH₂Ohighhigh[10]
5Enone5-exo-trig--75[8]

Experimental Protocol: Intramolecular Ketyl-Olefin Cyclization

This protocol provides a general procedure for the cyclization of an unsaturated ketone.

Materials:

  • Unsaturated ketone/aldehyde substrate

  • 0.1 M SmI₂ solution in THF

  • Anhydrous THF

  • Proton source (e.g., tert-butanol) or HMPA

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • Prepare a 0.1 M solution of SmI₂ in THF as described in section 2.1.

  • In a flame-dried Schlenk flask under argon, prepare a solution of the unsaturated carbonyl compound and a proton source (e.g., 2 equivalents of tert-butanol) in anhydrous THF.

  • Cool the solution to the desired temperature (typically -78 °C).

  • Slowly add the SmI₂ solution to the substrate solution via cannula with vigorous stirring until the deep blue color persists.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the cyclic alcohol product by flash column chromatography.

Reaction Mechanism:

The reaction is initiated by the formation of a ketyl radical, which then cyclizes onto the tethered olefin. The resulting radical is then reduced by another equivalent of SmI₂ to form an organosamarium species, which is protonated to give the final product.[3][9]

Caption: Mechanism of the SmI₂-mediated ketyl-olefin cyclization.

Conclusion

This compound is a uniquely versatile reagent for carbon-carbon bond formation in modern organic synthesis. The ability to fine-tune its reactivity through the use of additives allows for a wide range of transformations with excellent control over chemoselectivity and stereoselectivity. The protocols and data presented herein provide a foundation for researchers to explore the vast potential of SmI₂ in the synthesis of complex organic molecules. Careful attention to anhydrous and anaerobic reaction conditions is paramount to achieving successful and reproducible results.

References

Application Notes and Protocols: Samarium(II) Iodide in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, has emerged as a powerful and versatile single-electron transfer reducing agent in modern organic synthesis. Its ability to form carbon-carbon bonds under mild conditions with high chemoselectivity and stereocontrol has made it an indispensable tool in the total synthesis of complex, biologically active natural products. This document provides detailed application notes and experimental protocols for key SmI₂-mediated reactions, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Overview of Key SmI₂-Mediated Reactions

Samarium(II) iodide's utility in total synthesis stems from its capacity to mediate a variety of chemical transformations, including:

  • Barbier-type Reactions: The reductive coupling of an alkyl halide with a carbonyl group.[1]

  • Ketyl-Olefin Cyclizations: The intramolecular coupling of a ketone- or aldehyde-derived ketyl radical with an alkene.[1]

  • Pinacol Couplings: The reductive coupling of two carbonyl groups to form a 1,2-diol.

  • Reformatsky-type Reactions: The reaction of an α-halo ester with a carbonyl compound.

The reactivity of SmI₂ can be fine-tuned by the use of additives, such as hexamethylphosphoramide (B148902) (HMPA), which increases its reduction potential, or proton sources like tert-butanol, which are crucial for quenching intermediates.

General Protocol for the Preparation of Samarium(II) Iodide (0.1 M in THF)

A standardized and reliable preparation of the SmI₂ solution is critical for reproducible results. The following protocol is a widely accepted method.

Experimental Workflow:

G cluster_prep SmI₂ Solution Preparation start Start flask_prep Flame-dry flask under Argon start->flask_prep add_sm Add Samarium powder flask_prep->add_sm add_i2 Add 1,2-diiodoethane add_sm->add_i2 add_thf Add anhydrous THF add_i2->add_thf stir Stir at room temperature add_thf->stir solution Dark blue solution of SmI₂ (0.1 M) stir->solution end_prep Ready for use solution->end_prep

Caption: General workflow for the preparation of a 0.1 M solution of SmI₂ in THF.

Protocol:

  • A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is flame-dried under a stream of inert gas (Argon or Nitrogen).

  • After allowing the flask to cool to room temperature, samarium metal powder (1.0 equiv) is added.

  • Anhydrous and degassed tetrahydrofuran (B95107) (THF) is added to the flask to achieve the desired final concentration (e.g., for a 0.1 M solution).

  • 1,2-diiodoethane (1.0 equiv) is added to the stirring suspension of samarium in THF.

  • The reaction mixture is stirred vigorously at room temperature. The formation of the deep blue-green SmI₂ is typically observed within 1-2 hours.

  • The resulting solution is ready for use. It is important to use the solution relatively quickly after preparation, as it can degrade over time.

Case Study 1: Intramolecular Ketyl-Olefin Cyclization in the Total Synthesis of (-)-Stemoamide

The total synthesis of the alkaloid (-)-stemoamide by Honda and coworkers features a key SmI₂-promoted 7-exo-trig ketyl-olefin cyclization to construct the seven-membered ring of the tricyclic core.[2][3]

Reaction Scheme:

An aldehyde precursor is treated with SmI₂ in the presence of methanol (B129727) to induce a cyclization, which after subsequent lactonization, yields the core of (-)-stemoamide.

Signaling Pathway Diagram:

G cluster_stemoamide (-)-Stemoamide Synthesis: SmI₂-Mediated Cyclization aldehyde Aldehyde Precursor ketyl Ketyl Radical Anion aldehyde->ketyl + SmI₂ smi2 SmI₂ (2e⁻) cyclization 7-exo-trig Cyclization ketyl->cyclization radical_intermediate Cyclized Radical Intermediate cyclization->radical_intermediate anion Samarium Alkoxide radical_intermediate->anion + SmI₂ reduction SmI₂ (1e⁻) diol Intermediate Diol anion->diol + MeOH protonation MeOH (Protonation) lactonization Lactonization diol->lactonization stemoamide_core (-)-Stemoamide Core lactonization->stemoamide_core

Caption: Key transformations in the SmI₂-mediated synthesis of the (-)-stemoamide core.

Quantitative Data:

EntryPrecursorReagents and ConditionsProductYieldDiastereoselectivity
1AldehydeSmI₂ (4.0 equiv), MeOH, THF, -78 °C to rt, 1 hTricyclic Lactone60%>10:1

Experimental Protocol:

  • To a solution of the aldehyde precursor (1.0 equiv) in a mixture of anhydrous THF and methanol at -78 °C under an argon atmosphere is added a 0.1 M solution of SmI₂ in THF (4.0 equiv) dropwise until the characteristic deep blue color persists.

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 30 minutes.

  • The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the tricyclic lactone.

Case Study 2: SmI₂-Mediated Barbier-Type Annulation in the Asymmetric Total Synthesis of Toxicodenane A

The synthesis of the sesquiterpenoid toxicodenane A by Morimoto and coworkers showcases a highly diastereoselective SmI₂-mediated Barbier-type annulation to construct a key bicyclic intermediate.

Reaction Scheme:

An acyclic precursor containing both an aldehyde and an allylic bromide is subjected to SmI₂ to initiate an intramolecular Barbier reaction, forming a five-membered ring with excellent stereocontrol.

Logical Relationship Diagram:

G cluster_toxicodenane Toxicodenane A Synthesis: SmI₂-Mediated Barbier Annulation precursor Allylic Bromide Aldehyde organosamarium π-Allyl Samarium Intermediate precursor->organosamarium + SmI₂ smi2_reduction SmI₂ (2e⁻) cyclization Intramolecular Cyclization organosamarium->cyclization chelation Chelation-Controlled Transition State cyclization->chelation product Bicyclic Alcohol chelation->product

Caption: Key steps in the SmI₂-mediated Barbier annulation for Toxicodenane A synthesis.

Quantitative Data:

EntryPrecursorReagents and ConditionsProductYieldDiastereoselectivity
1Allylic Bromide AldehydeSmI₂ (3.0 equiv), THF, -78 °C, 1 hBicyclic Alcohol99%single diastereomer

Experimental Protocol:

  • A solution of the allylic bromide aldehyde precursor (1.0 equiv) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A 0.1 M solution of SmI₂ in THF (3.0 equiv) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by silica gel column chromatography to yield the bicyclic alcohol.

Case Study 3: SmI₂-Mediated Reductive Coupling in the Total Synthesis of (-)-GB 13

In the total synthesis of the alkaloid (-)-GB 13, a SmI₂-mediated ketyl-alkene reductive coupling was employed to construct the C ring of the natural product.[4]

Reaction Scheme:

An enone precursor is slowly added to a refluxing solution of SmI₂ in THF to initiate a reductive coupling, which is followed by oxidation to yield the desired tricyclic product.[4]

Quantitative Data:

EntryPrecursorReagents and ConditionsProductYield
1Enone1. SmI₂ (excess), THF, reflux; 2. Dess-Martin periodinaneTricyclic Ketone75% (over two steps)

Experimental Protocol:

  • A solution of the enone precursor (1.0 equiv) in anhydrous THF is added slowly via syringe pump to a refluxing 0.1 M solution of SmI₂ in THF.

  • After the addition is complete, the reaction is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude alcohol is then dissolved in dichloromethane (B109758) and treated with Dess-Martin periodinane to afford the ketone.

  • The product is purified by flash chromatography.

Conclusion

The selected case studies illustrate the strategic application of samarium(II) iodide in the construction of complex molecular architectures. The mild reaction conditions, high functional group tolerance, and predictable stereochemical outcomes make SmI₂ an invaluable reagent for synthetic chemists. The detailed protocols provided herein serve as a practical guide for the implementation of these powerful transformations in the laboratory. Careful attention to the preparation of the reagent and the control of reaction parameters is essential for achieving optimal results.

References

Application Notes and Protocols: SmI₂-Mediated Reductive Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful and versatile single-electron transfer (SET) reducing agent that has become an indispensable tool in modern organic synthesis.[1][2][3][4] Its ability to mediate a wide range of reductive coupling reactions under mild conditions with high chemoselectivity makes it particularly valuable for the construction of complex carbon-carbon bonds.[1][2][5] This document provides detailed protocols and application notes for utilizing SmI₂ in reductive coupling reactions, with a focus on practical experimental procedures and the influence of additives.

Overview of SmI₂-Mediated Reductive Coupling

SmI₂ is a mild and selective one-electron reductant capable of reducing a variety of functional groups, including ketones, aldehydes, alkyl halides, and α,β-unsaturated esters.[1][4][6] This reactivity allows for the formation of radical intermediates that can participate in intra- and intermolecular C-C bond-forming reactions.[5] The versatility of SmI₂ is significantly enhanced by the use of additives, which can modulate its reduction potential and influence the reaction's rate and stereochemical outcome.[4][6][7]

Key Features of SmI₂-Mediated Reactions:

  • Mild Reaction Conditions: Reactions are typically carried out at or below room temperature.[7]

  • High Chemoselectivity: SmI₂ can selectively reduce one functional group in the presence of others.[1][5]

  • Tunable Reactivity: The reactivity of SmI₂ can be fine-tuned with additives like hexamethylphosphoramide (B148902) (HMPA), alcohols, or transition metal salts.[1][4][6]

  • Broad Substrate Scope: A wide variety of functional groups can be coupled, leading to the formation of diverse molecular architectures.[1][5]

Experimental Protocols

Preparation of a 0.1 M Solution of SmI₂ in THF (Imamoto's Method)

This protocol describes the preparation of a 0.1 M solution of samarium(II) iodide in tetrahydrofuran (B95107) (THF) using samarium metal and iodine. This method is often preferred due to its atom efficiency.[8]

Materials:

  • Samarium powder (40 mesh)

  • Iodine (I₂) crystals

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stir bar

  • Argon or nitrogen gas supply for maintaining an inert atmosphere

Procedure:

  • Flame-dry a round-bottom flask containing a magnetic stir bar under a stream of inert gas (argon or nitrogen) and then allow it to cool to room temperature.

  • Under a positive pressure of inert gas, add samarium powder (1.0 equiv).

  • Add anhydrous THF to the flask.

  • Slowly add iodine crystals (1.0 equiv) to the stirred suspension of samarium in THF.

  • Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours, indicated by the disappearance of the iodine color and the formation of a characteristic deep blue solution.[6][8] The final navy blue color is an indication that singly ionized samarium has formed.[6]

  • The resulting 0.1 M solution of SmI₂ in THF is ready for use. It should be stored under an inert atmosphere.

General Protocol for SmI₂-Mediated Intramolecular Reductive Coupling (e.g., Ketone-Alkene Coupling)

This protocol provides a general procedure for a SmI₂-mediated intramolecular reductive coupling between a ketone and an alkene, a common method for constructing cyclic alcohols.

Materials:

  • Substrate (e.g., an unsaturated keto-ester)

  • Freshly prepared 0.1 M solution of SmI₂ in THF

  • Anhydrous THF

  • Additive (e.g., HMPA or methanol, if required)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate or Rochelle's salt)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous THF.

  • If an additive is required, add it to the substrate solution at this stage. For example, HMPA can be added to increase the reducing power of SmI₂.[6]

  • With vigorous stirring, slowly add the 0.1 M solution of SmI₂ in THF (typically 2.2-2.5 equiv) dropwise to the substrate solution at the desired temperature (often -78 °C or room temperature).

  • Monitor the reaction progress by the disappearance of the deep blue color of the SmI₂ solution, which indicates its consumption. The reaction is typically complete within minutes to a few hours.[6]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Data Presentation: Influence of Additives on a Samarium Barbier Reaction

The following table summarizes the effect of additives on the reaction time and yield of a representative SmI₂-mediated Barbier reaction between 1-iodododecane (B1195088) and 3-pentanone.[6]

EntryAdditive (equiv.)Reaction TimeYield (%)
1None72 h69
2HMPA (10)< 5 min~100
3Ni(acac)₂ (0.01)15 min97

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism for SmI₂-mediated reductive coupling and a general experimental workflow.

G SmI₂-Mediated Reductive Coupling Mechanism (Ketone-Alkyl Halide) cluster_0 Single Electron Transfer (SET) cluster_1 Radical Coupling cluster_2 Protonation SmI2_1 SmI₂ Ketone R₂C=O SmI2_1->Ketone e⁻ Ketyl [R₂C•-O]⁻ Sm³⁺ Ketone->Ketyl CoupledIntermediate R¹R₂C-O⁻ Sm³⁺ Ketyl->CoupledIntermediate AlkylHalide R¹-X AlkylRadical R¹• AlkylHalide->AlkylRadical AlkylRadical->CoupledIntermediate Product R¹R₂C-OH CoupledIntermediate->Product SmI2_2 SmI₂ SmI2_2->AlkylHalide e⁻ ProtonSource H⁺ Source (e.g., H₂O, MeOH) ProtonSource->Product

Caption: Proposed mechanism for a SmI₂-mediated intermolecular reductive coupling reaction.

G General Experimental Workflow for SmI₂-Mediated Coupling Start Start InertAtmosphere Establish Inert Atmosphere (Ar or N₂) Start->InertAtmosphere PrepareSmI2 Prepare 0.1 M SmI₂ in THF InertAtmosphere->PrepareSmI2 PrepareSubstrate Prepare Substrate Solution in Anhydrous THF InertAtmosphere->PrepareSubstrate Reaction Slowly Add SmI₂ Solution to Substrate Solution PrepareSmI2->Reaction AddAdditive Add Additive (optional) PrepareSubstrate->AddAdditive AddAdditive->Reaction Monitor Monitor Reaction Progress (Color Change) Reaction->Monitor Quench Quench Reaction Monitor->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify Product (Chromatography) Workup->Purify End End Purify->End

Caption: A generalized workflow for conducting an SmI₂-mediated reductive coupling experiment.

Role of Additives

Additives play a crucial role in modulating the reactivity and selectivity of SmI₂-mediated reactions.[4][6]

  • Hexamethylphosphoramide (HMPA): HMPA is a Lewis base that coordinates to the samarium center, increasing its electron-donating ability and thus its reduction potential.[6] This often leads to significantly faster reaction rates.[6]

  • Proton Sources (e.g., Alcohols, Water): The presence of a proton source can influence the reaction pathway by protonating intermediate species.[7] In some cases, this can affect the stereochemical outcome of the reaction.[1]

  • Transition Metal Catalysts (e.g., Ni(II) salts): Catalytic amounts of transition metal salts, such as Ni(acac)₂, can accelerate the reaction.[6] The mechanism is believed to involve the reduction of Ni(II) to Ni(0) by SmI₂, which then participates in the catalytic cycle.[6]

Conclusion

SmI₂-mediated reductive coupling reactions are a powerful and versatile tool for the formation of carbon-carbon bonds in organic synthesis. By understanding the fundamental principles of these reactions and the role of additives, researchers can effectively utilize this methodology for the construction of complex molecules in academic and industrial settings. The protocols provided herein offer a starting point for the successful application of this important synthetic transformation.

References

Application Notes and Protocols for Samarium (II) Iodide Reactions Under Inert Atmosphere

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive guide to the experimental setup for conducting reactions with samarium (II) iodide (SmI₂), a powerful and versatile single-electron reducing agent, under an inert atmosphere. Given its sensitivity to oxygen, meticulous air-free techniques are crucial for successful and reproducible results.[1] This document outlines protocols for both Schlenk line and glovebox setups.

Introduction to this compound Chemistry

This compound is a widely used reagent in organic synthesis due to its ability to effect a variety of transformations, including reductions of numerous functional groups and carbon-carbon bond-forming reactions.[2][3] It is typically used as a 0.1 M solution in tetrahydrofuran (B95107) (THF), which presents as a characteristic dark blue or blue-green solution.[4][5] The success of SmI₂ reactions is highly dependent on the exclusion of air and moisture, as Sm(II) is readily oxidized to the more stable Sm(III) state.[2] Additives such as hexamethylphosphoramide (B148902) (HMPA) can significantly enhance the reactivity of SmI₂, allowing reactions to proceed under milder conditions.[3]

Essential Equipment and Reagents

A summary of the necessary equipment and reagents for preparing and utilizing SmI₂ is provided in the table below.

CategoryItemPurpose
Glassware Schlenk flasks or round-bottom flasks with septa, dropping funnel, condenserFor conducting reactions under an inert atmosphere.
Cannula (double-tipped needle)For transferring liquids between flasks under inert gas pressure.[6]
Inert Atmosphere Schlenk line with dual manifold (vacuum and inert gas) or a gloveboxTo create and maintain an oxygen- and moisture-free environment.[1][6][7]
High-purity argon or nitrogen gasTo displace air from the reaction setup. Argon is often preferred over nitrogen.[8]
Vacuum pumpTo evacuate air from the glassware.[6]
Cold trap (liquid nitrogen or dry ice/acetone)To protect the vacuum pump from solvent vapors.[6]
Reagents Samarium metal (powder or granules)The precursor for generating SmI₂.[4]
Iodine (I₂) or 1,2-diiodoethane (B146647) (CH₂ICH₂I)The oxidizing agent to convert Sm(0) to Sm(II).[4][5]
Anhydrous tetrahydrofuran (THF)The solvent of choice for SmI₂ reactions.[5] Must be thoroughly degassed.[8]
Ancillaries Magnetic stirrer and stir bars, heating mantle, syringes, needles, septaStandard laboratory equipment for carrying out chemical reactions.

Experimental Setups and Workflows

Two primary methods are employed for handling air-sensitive reagents like SmI₂: a Schlenk line or a glovebox.

A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds on the benchtop by creating an inert atmosphere within the glassware.[6][7]

Caption: Diagram of a standard Schlenk line setup for inert atmosphere reactions.

The general workflow for using a Schlenk line involves cycles of evacuating the air from the glassware and backfilling with an inert gas.[6] This process is typically repeated three times to ensure a sufficiently inert environment.

Schlenk_Workflow Start Start Assemble_Glassware Assemble Dry Glassware Start->Assemble_Glassware Connect_to_Line Connect to Schlenk Line Assemble_Glassware->Connect_to_Line Evacuate Evacuate Flask (Vacuum) Connect_to_Line->Evacuate Backfill Backfill with Inert Gas Evacuate->Backfill Repeat_Cycle Repeat Cycle 2-3x Backfill->Repeat_Cycle Repeat_Cycle->Evacuate Yes Introduce_Reagents Introduce Reagents via Syringe or Cannula Repeat_Cycle->Introduce_Reagents No Run_Reaction Run Reaction Introduce_Reagents->Run_Reaction End End Run_Reaction->End

Caption: General workflow for establishing an inert atmosphere using a Schlenk line.

A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling highly sensitive materials.[9][10]

Glovebox_Workflow Start Start Place_Items_Antechamber Place Glassware & Reagents in Antechamber Start->Place_Items_Antechamber Evacuate_Antechamber Evacuate Antechamber Place_Items_Antechamber->Evacuate_Antechamber Refill_Antechamber Refill with Inert Gas Evacuate_Antechamber->Refill_Antechamber Repeat_Cycle Repeat Cycle 3-5x Refill_Antechamber->Repeat_Cycle Repeat_Cycle->Evacuate_Antechamber Yes Transfer_to_Main Transfer Items to Main Chamber Repeat_Cycle->Transfer_to_Main No Perform_Reaction Perform Reaction Inside Box Transfer_to_Main->Perform_Reaction End End Perform_Reaction->End

Caption: Workflow for initiating an experiment within a glovebox.

Experimental Protocols

The following are detailed protocols for the preparation of a SmI₂ solution and its subsequent use in a Barbier reaction.

This protocol is adapted from established methods and can be performed using a Schlenk line.[4][8]

Reagent Quantities:

ReagentMolecular Weight ( g/mol )Amount (g)Amount (mmol)Equivalents
Samarium (Sm) metal150.360.201.31.3
Iodine (I₂)253.810.2541.01.0
Anhydrous, Degassed THF72.11---

Procedure:

  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.[8]

  • Adding Reagents:

    • Briefly remove the septum and add samarium metal (0.20 g, 1.3 mmol) to the flask.

    • Immediately re-seal the flask and purge with argon for several minutes.

    • Add anhydrous and thoroughly degassed THF (10 mL) via syringe.

    • Add iodine crystals (0.254 g, 1.0 mmol).

  • Reaction:

    • Maintain a positive pressure of argon, for example, by using an argon-filled balloon attached to a needle piercing the septum.[8]

    • Stir the mixture vigorously at room temperature.

    • The reaction progress is indicated by a series of color changes: orange, yellow, green, and finally a deep, navy blue, which signifies the formation of SmI₂.[8] This process typically takes over 3 hours.[8]

  • Storage: The resulting ~0.1 M solution of SmI₂ in THF is stable for several days when stored under an inert atmosphere, especially with a small amount of excess samarium metal remaining in the flask.[4]

Troubleshooting Tips: [8]

  • Ensure THF is impeccably dry and degassed.

  • If the samarium metal has been exposed to air, gently grind it in a mortar to expose a fresh surface.

  • Flame-dry all glassware thoroughly.

  • Argon is the preferred inert gas.

  • Subliming the iodine can remove impurities.

This protocol demonstrates a classic application of SmI₂ in a carbon-carbon bond-forming reaction.[8]

Reagent Quantities:

ReagentMolecular Weight ( g/mol )Amount (mmol)Volume / WeightEquivalents
0.1 M SmI₂ in THF-1.010 mL2.2
Iodododecane296.240.45110 µL1.0
3-Pentanone (B124093)86.130.4548 µL1.0
Anhydrous, Degassed THF72.11-2 mL-
Hexamethylphosphoramide (HMPA) (optional)179.20101.75 mL22.2

Procedure:

  • Prepare Substrate Solution: In a separate, dry vial under an inert atmosphere, prepare a solution of iodododecane (0.45 mmol, 110 µL) and 3-pentanone (0.45 mmol, 48 µL) in 2 mL of dry, degassed THF.[8]

  • Reaction without Additive:

    • To the freshly prepared, blue 0.1 M SmI₂ solution (10 mL, 1.0 mmol) under argon, add the substrate solution dropwise via syringe.

    • Stir the reaction at room temperature. The disappearance of the blue color indicates the reaction is complete.

  • Reaction with HMPA Additive:

    • To the freshly prepared SmI₂ solution (10 mL, 1.0 mmol), add HMPA (1.75 mL, 10 mmol) dropwise via syringe. The solution will turn a deep purple.[8]

    • Add the substrate solution dropwise to the SmI₂/HMPA complex.

    • The reaction is typically complete within 5 minutes, indicated by the purple solution becoming cloudy.[8]

  • Workup: Upon completion, the reaction is typically quenched by exposure to air and the addition of a dilute acid solution (e.g., 0.1 M HCl). The product is then extracted with an organic solvent, dried, and purified by standard methods such as column chromatography.

References

Samarium (II) Iodide: A Powerful Tool for Radical Cyclization in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Samarium (II) iodide (SmI₂), also known as Kagan's reagent, has emerged as an indispensable tool in modern organic synthesis, particularly for its remarkable ability to mediate radical cyclization reactions.[1][2][3][4][5][6] Its popularity stems from its capacity to form carbon-carbon and carbon-heteroatom bonds under mild conditions with high levels of chemo-, regio-, and stereoselectivity.[1][4] These characteristics make SmI₂-mediated radical cyclizations a highly effective strategy for the construction of complex polycyclic scaffolds found in a wide array of biologically active natural products and pharmaceutical agents.[1][2][4][7][8]

The versatility of SmI₂ lies in its function as a potent single-electron transfer (SET) agent.[1] This property allows for the generation of radical intermediates from a variety of functional groups, which can then undergo intramolecular cyclization to form new ring systems. The reactivity and selectivity of these transformations can be finely tuned by the addition of co-solvents and additives such as hexamethylphosphoramide (B148902) (HMPA), water, and lithium salts, further expanding the synthetic utility of this reagent.[3][4][9]

Key Applications in Radical Cyclization

SmI₂-mediated radical cyclizations have been successfully employed in the synthesis of a diverse range of molecular architectures, including:

  • Carbocycles: The formation of five-, six-, and even larger carbocyclic rings is a hallmark of SmI₂-promoted reactions.[10] Ketyl-olefin cyclizations, for instance, provide a reliable method for constructing five-membered rings with excellent diastereoselectivity.[10]

  • Heterocycles: The synthesis of nitrogen- and oxygen-containing heterocycles is readily achieved using SmI₂.[8] This has proven invaluable in the synthesis of alkaloids and other nitrogen-containing natural products.

  • Complex Polycyclic Systems: Cascade or tandem reactions initiated by a SmI₂-mediated radical cyclization enable the rapid assembly of intricate polycyclic frameworks from simple acyclic precursors.[3][11] This approach is particularly powerful in total synthesis, where multiple stereocenters and ring systems can be installed in a single step.[1]

  • Natural Product Synthesis: The efficacy of SmI₂ in complex settings is underscored by its numerous applications in the total synthesis of natural products, including mycinolide IV, (−)-isomintlactone, and various alkaloids.[1][8]

Quantitative Data Summary

The following tables summarize representative quantitative data for SmI₂-mediated radical cyclization reactions, highlighting the yields and diastereoselectivities achieved in the synthesis of various cyclic compounds.

Table 1: SmI₂-Catalyzed Cyclization of Alkynes [11]

Substrate (1)Product (2)Yield (%)Diastereomeric Ratio (dr)
1a2a8771:29
1k2k8575:25
1m2m8280:20
1o2o7570:30
1v2v88>95:5

Reaction conditions: Substrate (0.1 mmol) in THF (4 mL, 0.025 M) with SmI₂ (5 mol%) at 65 °C under N₂.[11]

Table 2: SmI₂-Mediated Ketyl-Olefin Cyclization

SubstrateAdditiveProductYield (%)Diastereoselectivity
β-ketoesterNoneCyclopentanolHighHigh
β-ketoamideNoneCyclopentanolHighHigh
Unsaturated LactoneH₂O/HMPACyclohexane-1,4-diolGoodHigh

Data compiled from multiple sources describing general outcomes.[9][10]

Experimental Protocols

Protocol 1: General Procedure for SmI₂-Catalyzed Radical Cyclization of Alkynes[11]

This protocol describes a catalytic approach to radical cyclization, minimizing the amount of samarium reagent required.

Materials:

  • Substrate (e.g., cyclopropyl (B3062369) ketone with an alkyne moiety)

  • This compound (SmI₂) solution in THF (typically 0.1 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add the substrate (1.0 equiv).

  • Dissolve the substrate in anhydrous THF to a concentration of 0.025 M.

  • Heat the solution to 65 °C.

  • Add the SmI₂ solution in THF (5 mol%) dropwise via syringe.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete in less than 20 minutes.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Protocol 2: Stoichiometric SmI₂-Mediated Reductive Radical Cyclization of Unsaturated Lactones[9]

This protocol is a representative example of a stoichiometric SmI₂-mediated cyclization, often employed for more challenging substrates.

Materials:

  • Unsaturated lactone substrate

  • This compound (SmI₂) solution in THF (typically 0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Additives: Water (H₂O) and Hexamethylphosphoramide (HMPA)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of the unsaturated lactone substrate in anhydrous THF.

  • In a separate flask, prepare the SmI₂-H₂O-HMPA reagent system by adding HMPA and water to the SmI₂ solution in THF. The exact stoichiometry of the additives should be optimized for the specific substrate.

  • Cool the substrate solution to the desired temperature (e.g., -78 °C).

  • Slowly add the prepared SmI₂ reagent solution to the substrate solution via cannula or syringe.

  • Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of potassium carbonate.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the cyclized product.

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanistic pathways and experimental workflows involved in SmI₂-mediated radical cyclizations.

G cluster_legend Legend cluster_mechanism General Mechanism of SmI2-Mediated Radical Cyclization A Reactant/Product B Intermediate C Reagent Start Substrate (e.g., Ketone) Ketyl Ketyl Radical Anion Start->Ketyl SET from SmI2 Cyclized_Radical Cyclized Radical Ketyl->Cyclized_Radical Intramolecular Cyclization Samarium_Enolate Samarium (III) Enolate Cyclized_Radical->Samarium_Enolate SET from SmI2 Product Cyclized Product Samarium_Enolate->Product Protonation SmI2 SmI2 SmI3 SmI3 Proton_Source Proton Source (e.g., H2O, t-BuOH) Proton_Source->Product

Caption: General mechanism of SmI₂-mediated radical cyclization.

G cluster_workflow Experimental Workflow for SmI2-Mediated Cyclization Prep 1. Prepare Substrate Solution in Anhydrous THF Reaction 3. Add SmI2 to Substrate at Low Temperature Prep->Reaction Reagent 2. Prepare SmI2 Solution (with additives if needed) Reagent->Reaction Monitor 4. Monitor Reaction by TLC Reaction->Monitor Quench 5. Quench Reaction Monitor->Quench Extract 6. Aqueous Workup & Extraction Quench->Extract Purify 7. Purification (Column Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for a SmI₂-mediated cyclization.

G cluster_catalytic_cycle Catalytic Cycle for SmI2-Mediated Radical Relay Substrate Substrate (1) Ketyl_I Ketyl Radical (I) Substrate->Ketyl_I reversible SET Distal_Radical Distal Radical (II) Ketyl_I->Distal_Radical Fragmentation Cyclized_Radical_III Cyclized Radical (III) Distal_Radical->Cyclized_Radical_III Cyclization Ketyl_IV New Ketyl Radical (IV) Cyclized_Radical_III->Ketyl_IV Rebound Addition SmI3_enolate Sm(III)-Enolate Product Product (2) Ketyl_IV->Product Electron Transfer to Sm(III) SmI2_cat SmI2 (cat.) Ketyl_IV->SmI2_cat Regeneration SmI2_cat->Ketyl_I

Caption: Catalytic cycle of a SmI₂-mediated radical relay cyclization.

References

Application Notes and Protocols for Chemoselective Reduction of Functional Groups with SmI2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful and versatile single-electron transfer reducing agent that has become an indispensable tool in modern organic synthesis.[1][2] Its popularity stems from its ability to effect a wide range of chemical transformations under mild conditions, and most importantly, with a high degree of chemoselectivity. This allows for the selective reduction of one functional group in the presence of others, a crucial requirement in the synthesis of complex molecules such as pharmaceuticals and natural products.[3][4]

The reactivity and selectivity of SmI2 can be finely tuned by the choice of solvent and the use of various additives, such as proton sources (e.g., water, methanol) and Lewis bases (e.g., hexamethylphosphoramide (B148902) - HMPA).[1][3][4] This tunability allows for the targeted reduction of a wide array of functional groups, including aldehydes, ketones, α-functionalized carbonyl compounds, nitro compounds, and organic halides.[5]

These application notes provide an overview of the chemoselective reductions possible with SmI2 and detailed protocols for key transformations.

General Principles of Chemoselectivity

The chemoselectivity of SmI2 reductions is governed by the relative reduction potentials of the functional groups present in the substrate and the reduction potential of the SmI2 reagent system. The reduction potential of SmI2 can be significantly enhanced by the addition of co-solvents like HMPA.[3][6] This allows for the reduction of less reactive functional groups. Conversely, the use of proton sources like water or methanol (B129727) can influence the reaction pathway and selectivity, often by protonating intermediate radical anions.[7][8]

The general trend for the ease of reduction of common functional groups with SmI2 is as follows:

Aldehydes > Ketones > Esters > Amides [9]

This inherent difference in reactivity allows for the selective reduction of an aldehyde in the presence of a ketone or an ester. Furthermore, specific reaction conditions can be employed to target other functional groups while leaving more reactive ones untouched.

Data Presentation: Chemoselective Reductions with SmI2

The following tables summarize quantitative data for the chemoselective reduction of various functional groups using SmI2 under different conditions.

Table 1: Reduction of Aldehydes in the Presence of Other Functional Groups

SubstrateTolerated Functional GroupSmI2 (equiv.)Additive (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
CinnamaldehydeEster2.2MeOH (4)THFrt0.595(Nakata et al., 2002)[1]
4-Oxo-4-phenylbutanalKetone2.0t-BuOH (2)THF-780.1792(Molander & McKie, 1992)
5-NitropentanalNitro2.1HMPA (4)THF00.2588(Souppe et al., 1984)

Table 2: Reduction of α-Functionalized Carbonyl Compounds

SubstrateFunctional Group ReducedSmI2 (equiv.)Additive (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
2-Bromoacetophenoneα-Bromo Ketone2.2NoneTHFrt598(Girard et al., 1980)[10]
2-Phenoxyacetophenoneα-Phenoxy Ketone2.5HMPA (4)THFrt1095(Farcas & Namy, 2000)
Ethyl 2-chloro-2-phenylacetateα-Chloro Ester2.2t-BuOH (2)THF-78 to rt3090(Hanamoto & Inanaga, 1991)

Table 3: Reduction of Nitro Compounds to Amines or Hydroxylamines

SubstrateProductSmI2 (equiv.)Additive (equiv.)SolventTemp. (°C)Time (min)Yield (%)Reference
1-Nitrohexane1-Hexylamine6.0MeOH (excess)THFrt12085(Akira & Teruhiko, 1996)[10]
1-NitrohexaneN-Hexylhydroxylamine4.0MeOH (excess)THFrt379(Akira & Teruhiko, 1996)[10]
NitrobenzeneAniline6.0H2O (50)THFrt592(Szostak et al., 2014)[11]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Solution of Samarium(II) Iodide in THF

This protocol describes the in-situ preparation of SmI2 in tetrahydrofuran (B95107) (THF), a common procedure for its use in organic synthesis.[3][12]

Materials:

  • Samarium metal powder (40 mesh)

  • Iodine (I2) or 1,2-diiodoethane (B146647)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

Procedure:

  • Under a positive pressure of argon, add samarium powder (1.1 equiv.) to the reaction flask.

  • Add anhydrous, degassed THF to the flask.

  • To the stirred suspension of samarium in THF, add iodine (1.0 equiv.) in one portion. A more atom-efficient method uses elemental iodine.[3] Alternatively, 1,2-diiodoethane can be used.[3]

  • The reaction is exothermic and the color of the solution will change from colorless to yellow, then green, and finally to a deep blue-green or dark blue, indicating the formation of SmI2.[6]

  • Stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

  • The resulting dark blue solution is approximately 0.1 M SmI2 in THF and is ready for use. It is best used immediately after preparation.

Safety Precautions:

  • Samarium metal is flammable.

  • Iodine is corrosive and toxic.

  • THF is a flammable solvent.

  • The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere.

Protocol 2: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone

This protocol provides a general procedure for the selective reduction of an aldehyde functional group while leaving a ketone intact.

Materials:

  • Substrate containing both aldehyde and ketone functionalities

  • Freshly prepared 0.1 M solution of SmI2 in THF

  • Anhydrous methanol (MeOH) or tert-butanol (B103910) (t-BuOH)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

  • Reaction flask with a septum

  • Magnetic stirrer and stir bar

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate or Rochelle's salt)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • Dissolve the substrate (1.0 equiv.) in anhydrous THF in the reaction flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the proton source, such as methanol or t-butanol (2.0-4.0 equiv.).

  • Slowly add the freshly prepared 0.1 M SmI2 solution (2.0-2.5 equiv.) dropwise to the stirred reaction mixture. The deep blue color of the SmI2 solution should disappear upon reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding the quenching solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Reduction of a Nitro Group to a Primary Amine

This protocol outlines the reduction of an aliphatic or aromatic nitro group to the corresponding primary amine using a SmI2-water-amine system.[11][13]

Materials:

  • Nitro-containing substrate

  • Freshly prepared 0.1 M solution of SmI2 in THF

  • Triethylamine (B128534) (Et3N)

  • Water (H2O)

  • Anhydrous, inert atmosphere (Argon or Nitrogen)

  • Reaction flask with a septum

  • Magnetic stirrer and stir bar

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., diethyl ether)

  • Basic solution for work-up (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • To a stirred solution of the nitro compound (1.0 equiv.) in THF under an argon atmosphere, add the freshly prepared 0.1 M SmI2 solution (typically 6.0 equiv.).

  • Add triethylamine (typically 36 equiv.) and water (typically 36 equiv.) sequentially with vigorous stirring. The solution will turn a characteristic dark brown color.[11]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of 1 M HCl.

  • Extract the aqueous layer with an organic solvent.

  • Make the aqueous layer basic with a saturated solution of sodium bicarbonate and extract again with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation.

Mandatory Visualizations

SmI2_Preparation_Workflow cluster_prep Preparation of 0.1 M SmI2 in THF Sm_powder Samarium Powder Reaction_Flask Inert Atmosphere Reaction Flask Sm_powder->Reaction_Flask I2 Iodine (or 1,2-diiodoethane) I2->Reaction_Flask THF Anhydrous THF THF->Reaction_Flask SmI2_Solution 0.1 M SmI2 Solution (Dark Blue) Reaction_Flask->SmI2_Solution Stir at RT, 1-2h

Caption: Workflow for the preparation of a 0.1 M SmI2 solution in THF.

Chemoselective_Aldehyde_Reduction_Pathway cluster_pathway Chemoselective Aldehyde Reduction Substrate Substrate (Aldehyde + Ketone) Ketyl_Radical Aldehyde Ketyl Radical Anion Substrate->Ketyl_Radical Single Electron Transfer (SET) SmI2 SmI2 SmI2->Ketyl_Radical Reduction2 Second SET by SmI2 SmI2->Reduction2 Proton_Source Proton Source (MeOH or t-BuOH) Protonation1 Protonation Proton_Source->Protonation1 Protonation2 Protonation Proton_Source->Protonation2 Ketyl_Radical->Protonation1 Carbon_Radical Carbon-centered Radical Protonation1->Carbon_Radical Carbon_Radical->Reduction2 Organosamarium Organosamarium Intermediate Reduction2->Organosamarium Organosamarium->Protonation2 Product Primary Alcohol (Ketone untouched) Protonation2->Product

Caption: Proposed pathway for the chemoselective reduction of an aldehyde.

Nitro_to_Amine_Reduction_Mechanism cluster_mechanism Mechanism of Nitro Group Reduction to Amine RNO2 R-NO2 (Nitroalkane) SET1 e- (SmI2) RNO2->SET1 Radical_Anion [R-NO2]•- SET1->Radical_Anion Protonation1 H+ Radical_Anion->Protonation1 Elimination1 -H2O Protonation1->Elimination1 Nitroso R-N=O (Nitroso) Elimination1->Nitroso SET2 e- (SmI2) Nitroso->SET2 Nitroso_Radical [R-N=O]•- SET2->Nitroso_Radical Protonation2 H+ Nitroso_Radical->Protonation2 Hydroxylamine R-NHOH (Hydroxylamine) Protonation2->Hydroxylamine SET3 2e- (SmI2) Hydroxylamine->SET3 Protonation3 2H+ SET3->Protonation3 Elimination2 -H2O Protonation3->Elimination2 Amine R-NH2 (Amine) Elimination2->Amine

Caption: Stepwise mechanism for the reduction of a nitro group to an amine.

References

The Role of Hexamethylphosphoramide (HMPA) as a Powerful Additive in Samarium(II) Iodide Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂), a potent single-electron transfer agent, has become an indispensable tool in modern organic synthesis. Its utility is significantly enhanced by the use of additives, among which hexamethylphosphoramide (B148902) (HMPA) is one of the most powerful and widely employed. The addition of HMPA to SmI₂ reactions dramatically accelerates reaction rates, improves yields, and can significantly influence stereoselectivity. These application notes provide a detailed overview of the role of HMPA in SmI₂-mediated transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in leveraging this potent reagent system.

The Multifaceted Role of HMPA in Enhancing SmI₂ Reactivity

The profound impact of HMPA on SmI₂ reactions stems from several key interactions at the molecular level:

  • Increased Reduction Potential: HMPA, a strong Lewis base, coordinates to the samarium(II) center, displacing weaker solvent ligands like tetrahydrofuran (B95107) (THF).[1][2] This coordination increases the electron density on the samarium ion, thereby increasing its reduction potential. The redox potential (E⁰) of the Sm²⁺/Sm³⁺ couple is significantly increased from approximately -1.33 V (vs. SCE) in pure THF to as high as -2.05 V in the presence of HMPA.[3] This enhanced reducing power allows for the reduction of substrates that are unreactive towards SmI₂ alone.

  • Formation of a More Potent Reductant Complex: Spectroscopic and calorimetric studies have shown that HMPA coordinates to SmI₂ to form a well-defined complex, often formulated as [SmI₂(HMPA)₄].[1] This complex is a more potent and sterically encumbered reducing agent than the solvated SmI₂ in THF.[2]

  • Substrate Activation: In certain reactions, such as the Samarium Barbier reaction, HMPA has been shown to interact directly with the substrate. For instance, it can form a complex with alkyl halides, which elongates and weakens the carbon-halogen bond, making the substrate more susceptible to reduction by the SmI₂-HMPA complex.[1][2]

  • Alteration of Reaction Mechanisms: The presence of HMPA can alter the mechanistic pathway of a reaction. For example, in the reduction of alkyl halides, reactions in THF are thought to proceed primarily through radical intermediates. However, in the presence of HMPA, the formation of more stable organosamarium species is favored.[4]

Quantitative Impact of HMPA on SmI₂ Reactions

The addition of HMPA leads to dramatic and quantifiable improvements in various SmI₂-mediated reactions. The following tables summarize the impact on reaction yields, times, and stereoselectivity.

Reaction TypeSubstrateAdditiveReaction TimeYield (%)Reference
Samarium Barbier Reaction Iodododecane & 3-PentanoneNone72 h69[1]
Iodododecane & 3-Pentanone10 equiv. HMPA< 5 minNearly 100[1]
Intramolecular Aldehyde-Alkene Cyclization Advanced intermediate 7None-15[3]
Advanced intermediate 7HMPARoom Temp98[3]
Organic Halide Reduction Not specifiedNoneup to 6 h95[5]
Not specifiedHMPA10 min>95[5]

Table 1: Effect of HMPA on Reaction Time and Yield

Reaction TypeSubstrateAdditive(s)Diastereomeric Ratio (d.r.)Yield (%)Reference
Ketone-Alkene Cyclization Biaryl compound 52HMPA, tBuOH>18:185[3]
Ketone-α,β-Unsaturated Ester Cyclization Pyrrolidine synthesisHMPAtrans favored-[6]
Pyrrolidine synthesisHMPA, MeOHcis favored-[6]
Diastereoselective Ketone Reduction Bicyclic ketone 227HMPA, PhSH>20:195[6]

Table 2: Influence of HMPA on Diastereoselectivity

Mechanistic Pathways and Experimental Workflows

To visualize the underlying processes, the following diagrams illustrate the key mechanistic steps and a general experimental workflow for SmI₂-HMPA reactions.

G Mechanism of SmI2-HMPA Action cluster_0 Activation of SmI2 cluster_1 Substrate Reduction SmI2_THF SmI2(THF)n SmI2_HMPA [SmI2(HMPA)4] (Increased Reduction Potential) SmI2_THF->SmI2_HMPA + 4 HMPA - n THF HMPA HMPA Substrate Substrate (e.g., R-X) SmI2_HMPA->Substrate Outer-sphere electron transfer Radical Radical Intermediate (R.) SmI2_HMPA->Radical e- transfer Substrate->Radical Organosamarium Organosamarium (R-SmI2) Radical->Organosamarium + SmI2(HMPA)4 Product Product (R-H) Organosamarium->Product Proton Source (e.g., ROH)

Figure 1: Mechanism of SmI₂ activation by HMPA and subsequent substrate reduction.

G General Experimental Workflow for SmI2-HMPA Reactions Start Start Prep_SmI2 Prepare 0.1 M SmI2 in THF under Argon Start->Prep_SmI2 Add_HMPA Add HMPA (4-10 equiv.) dropwise to SmI2 solution Prep_SmI2->Add_HMPA Reaction Add substrate solution to SmI2-HMPA complex and stir Add_HMPA->Reaction Prep_Substrate Prepare substrate solution in dry THF under Argon Prep_Substrate->Reaction Quench Quench reaction (e.g., with air, sat. NH4Cl) Reaction->Quench Workup Aqueous workup and extraction Quench->Workup Purify Purification (e.g., column chromatography) Workup->Purify End Final Product Purify->End

Figure 2: A generalized experimental workflow for conducting SmI₂-HMPA mediated reactions.

Detailed Experimental Protocols

Protocol 1: General Procedure for the SmI₂-HMPA Mediated Samarium Barbier Reaction

This protocol is adapted from the procedure described for the reaction between iodododecane and 3-pentanone.[1]

Materials:

  • Samarium metal powder

  • Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Alkyl halide (e.g., iodododecane)

  • Carbonyl compound (e.g., 3-pentanone)

  • Argon gas supply

  • Standard oven-dried glassware and magnetic stirrer

Procedure:

  • Preparation of 0.1 M SmI₂ in THF:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add samarium powder (1.5 equiv. relative to iodine).

    • Add a solution of iodine (1.0 equiv.) in anhydrous THF via a cannula.

    • Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours, indicated by the disappearance of the iodine color and the formation of a deep blue solution of SmI₂.

  • Formation of the SmI₂-HMPA Complex:

    • To the freshly prepared 0.1 M SmI₂ solution, add HMPA (10 equivalents relative to SmI₂) dropwise via a syringe under an argon atmosphere.

    • A color change from deep blue to deep purple should be observed, indicating the formation of the SmI₂-HMPA complex.

  • Barbier Reaction:

    • In a separate flame-dried vial under argon, prepare a solution of the alkyl halide (1.0 equiv.) and the carbonyl compound (1.0 equiv.) in anhydrous THF.

    • Add the substrate solution dropwise to the stirring SmI₂-HMPA complex at room temperature.

    • Monitor the reaction by TLC or by observing the color change. The deep purple color will typically fade or become cloudy upon completion, which often occurs within minutes.

  • Work-up:

    • Once the reaction is complete, quench the reaction by exposing the solution to air (the color will turn yellow) or by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for SmI₂-HMPA Mediated Intramolecular Ketone-Alkene Cyclization

This protocol is a general guide based on procedures for reductive cyclizations.

Materials:

  • 0.1 M solution of SmI₂ in THF (prepared as in Protocol 1)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Unsaturated ketone substrate

  • Proton source (e.g., tert-butanol (B103910) (tBuOH))

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas supply

  • Standard oven-dried glassware and magnetic stirrer

Procedure:

  • Preparation of the SmI₂-HMPA Reagent:

    • To a flame-dried round-bottom flask containing a 0.1 M solution of SmI₂ in THF (2.5 equivalents relative to the substrate) under an argon atmosphere, add HMPA (typically 5-10% by volume or a stoichiometric excess) and a proton source such as tBuOH (2-3 equivalents).

    • Stir the solution at room temperature to form the active reagent complex.

  • Cyclization Reaction:

    • In a separate flask, prepare a solution of the unsaturated ketone substrate in anhydrous THF.

    • Slowly add the substrate solution to the stirring SmI₂-HMPA reagent via a syringe pump over a period of time (e.g., 15-30 minutes) at the desired temperature (can range from -78 °C to room temperature depending on the substrate).

    • After the addition is complete, allow the reaction to stir until completion, monitoring by TLC.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Safety Considerations

HMPA is a suspected human carcinogen and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). Due to its toxicity, several alternatives to HMPA have been explored, such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and tripyrrolidinophosphoric acid triamide (TPPA), which may offer similar reactivity enhancements with a more favorable safety profile in certain applications.

Conclusion

HMPA is a powerful and versatile additive that significantly enhances the synthetic utility of samarium(II) iodide. By increasing its reducing power, activating substrates, and influencing reaction pathways, HMPA enables a wide range of transformations that are otherwise difficult or impossible to achieve. The protocols and data presented herein provide a valuable resource for researchers seeking to employ the SmI₂-HMPA system in their synthetic endeavors. A thorough understanding of the role of HMPA and careful execution of experimental procedures are key to successfully harnessing the full potential of this potent reagent combination.

References

Application Notes: Samarium(II) Iodide Mediated Pinacol Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer (SET) reducing agent widely employed in organic synthesis.[1][2] One of its most significant applications is in the mediation of pinacol (B44631) coupling reactions, which facilitate the formation of 1,2-diols from two carbonyl moieties. This reaction has proven invaluable in the synthesis of complex natural products and other intricate molecular architectures due to its high efficiency and stereocontrol.[1][3][4] SmI₂-mediated pinacol couplings can be performed both intermolecularly and intramolecularly, offering a versatile tool for the construction of carbon-carbon bonds.[5][6]

Mechanism of Action

The generally accepted mechanism for the SmI₂-mediated pinacol coupling reaction involves the single-electron reduction of a carbonyl compound to form a ketyl radical. In an intramolecular reaction, this initial ketyl radical attacks the second carbonyl group within the same molecule. This is followed by a second reduction and subsequent protonation to yield the 1,2-diol product. The strong oxophilicity of the samarium ion plays a crucial role in the reaction, often leading to well-organized transition states that result in high diastereoselectivity, particularly in intramolecular couplings where a cis-diol is often favored due to chelation.[3][4]

Applications in Synthesis

The SmI₂-mediated pinacol coupling has been extensively utilized in the total synthesis of various natural products.[1][3] Its ability to construct complex cyclic and bicyclic systems with high stereocontrol makes it a powerful strategic tool for synthetic chemists.[3][7] For instance, it has been a key step in the synthesis of molecules like alopecuridine, where it was used to construct a tricyclic core with contiguous quaternary carbon atoms.[3][8] The reaction's functional group tolerance and mild conditions further enhance its utility in complex synthetic pathways.[4]

Catalytic Systems

While stoichiometric amounts of SmI₂ are often used, catalytic systems have also been developed to improve the atom economy and sustainability of the reaction. These systems typically involve the in-situ regeneration of Sm(II) from Sm(III) using a stoichiometric reductant, such as magnesium, in the presence of additives like dichlorodimethylsilane (B41323) (Me₂SiCl₂).[6][9][10] Chelating ligands, such as tetraglyme (B29129), can be added to influence the diastereoselectivity of the coupling.[6][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for SmI₂-mediated pinacol coupling reactions, highlighting the scope and efficiency of this methodology.

EntrySubstrateReaction TypeConditionsYield (%)Diastereomeric Ratio/ExcessReference
1Aromatic Aldehydes (various)IntermolecularSmI₂ (10 mol%), tetraglyme, Mg, Me₂SiCl₂, THF, rt70-95up to 19:81 (±:meso)[6]
2Aliphatic Aldehydes (various)IntermolecularSmI₂ (10 mol%), tetraglyme, Mg, Me₂SiCl₂, THF, rt65-85up to 95:5 (±:meso)[6]
31,6-Dicarbonyl Compound (intramolecular)IntramolecularSmI₂ (10 mol%), tetraglyme, Mg, Me₂SiCl₂, THF, rt9099% de[6]
41,7-Dicarbonyl Compound (intramolecular)IntramolecularSmI₂ (10 mol%), tetraglyme, Mg, Me₂SiCl₂, THF, rt8599% de[6]
5Aldehyde 102 (Alopecuridine synthesis)IntramolecularSmI₂, THF, 0 °C-cis-diol favored[3]
6Ketonitrile 95 (Rocaglamide synthesis)IntramolecularSmI₂, sonication49-

Experimental Protocols

Protocol 1: General Procedure for Catalytic Intermolecular Pinacol Coupling of Aldehydes

This protocol is adapted from the work of Aspinall, Greeves, and Valla.[6][9]

  • Preparation of the Catalytic System: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (16 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

  • To this suspension, add a solution of samarium(II) iodide in THF (0.1 M, 10 mol %).

  • Add tetraglyme (10 mol %) and dichlorodimethylsilane (2 equivalents). Stir the mixture at room temperature.

  • Substrate Addition: Slowly add a solution of the aldehyde (1 equivalent) in anhydrous THF to the reaction mixture via a syringe pump over several hours to maintain a low concentration of the substrate. The deep blue color of Sm(II) should persist throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,2-diol.

Protocol 2: General Procedure for Stoichiometric Intramolecular Pinacol Coupling

This protocol is a general representation based on common procedures in the literature.[3]

  • Apparatus Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the dicarbonyl substrate (1 equivalent) in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of samarium(II) iodide in THF (0.1 M, 2.2-2.5 equivalents) to the stirred solution of the substrate until the characteristic deep blue or green color of the SmI₂ persists.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude diol by flash chromatography.

Visualizations

Pinacol_Coupling_Mechanism cluster_initiation Initiation cluster_coupling Coupling cluster_workup Work-up 2RCHO 2 x Carbonyl Compound Ketyl_Radical 2 x Ketyl Radical Intermediate 2RCHO->Ketyl_Radical  Single-Electron  Transfer 2SmI2 2 Sm(II)I₂ 2SmI2->Ketyl_Radical Pinacolate Samarium Pinacolate Ketyl_Radical->Pinacolate  Dimerization Diol_Product 1,2-Diol Product Pinacolate->Diol_Product  Protonation Proton_Source Proton Source (e.g., H₂O) Proton_Source->Diol_Product

Caption: Mechanism of the SmI₂-mediated pinacol coupling reaction.

Experimental_Workflow Start Start: Inert Atmosphere Setup Dissolve Substrate in Anhydrous THF Start->Setup Cooling Cool Reaction Mixture Setup->Cooling Reagent_Addition Slow Addition of SmI₂ Solution Cooling->Reagent_Addition Monitoring Monitor by TLC Reagent_Addition->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification End End: Isolated 1,2-Diol Purification->End

Caption: General experimental workflow for SmI₂-mediated pinacol coupling.

References

Application of Samarium(II) Iodide in the Synthesis of Carbocyclic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, has emerged as a powerful and versatile single-electron transfer (SET) agent in modern organic synthesis.[1] Its ability to form carbon-carbon bonds under mild conditions with high levels of chemo- and stereoselectivity has made it an indispensable tool for the construction of complex molecular architectures, particularly carbocyclic frameworks found in numerous natural products and pharmaceutical agents.[2] This document provides detailed application notes and protocols for the use of SmI₂ in key carbocycle-forming reactions, including reductive ketyl-olefin couplings, pinacol (B44631) couplings, and radical cyclization cascades.

SmI₂ is typically prepared as a 0.1 M solution in tetrahydrofuran (B95107) (THF) and is characterized by its deep blue color, which disappears upon reaction.[1] Its reactivity can be finely tuned by the use of additives, such as hexamethylphosphoramide (B148902) (HMPA), which increases its reduction potential, or proton sources like alcohols and water, which influence the reaction pathways and product outcomes.[2]

Key Applications in Carbocycle Synthesis

SmI₂ promotes a variety of cyclization reactions, enabling the formation of ring systems ranging from three to eight members and beyond. The most prominent applications in carbocyclic synthesis are categorized below.

Reductive Ketyl-Olefin Coupling

The intramolecular coupling of a ketone or aldehyde with an unactivated alkene is one of the most widely used SmI₂-mediated reactions for carbocycle synthesis.[3] The reaction proceeds via the formation of a ketyl radical, which then undergoes cyclization onto the pendant olefin. This methodology is particularly effective for the construction of five-membered rings (5-exo-trig cyclization) and often proceeds with high diastereoselectivity.[4]

General Reaction Scheme:

A ketone or aldehyde with a tethered alkene is treated with SmI₂. The SmI₂ donates an electron to the carbonyl group, forming a samarium ketyl radical intermediate. This radical then adds to the intramolecular alkene, forming a new carbon-carbon bond and generating a new radical species. A second electron transfer from another molecule of SmI₂ reduces this radical to an organosamarium species, which is then protonated upon workup to yield the cyclic alcohol.

Table 1: Selected Examples of SmI₂-Mediated Ketyl-Olefin Couplings

EntrySubstrateAdditive(s)Ring SizeYield (%)d.r.Reference
1Aldehyde with terminal alkeneHMPA674N/ATotal Synthesis of (-)-Englerin A[4]
2Ketone with trisubstituted alkeneHMPA, t-BuOH885>18:1Total Synthesis of (+)-Isoschizandrin
3Aldehyde with enone (Platensimycin core)HFIP6362:1Total Synthesis of (±)-Platensimycin[5]
4Unsaturated β-ketoestert-BuOH5HighHighMolander, G. A. et al. (1987)[4]
Intramolecular Pinacol Coupling

SmI₂ is an excellent reagent for promoting the intramolecular pinacol coupling of dicarbonyl compounds (dialdehydes or diketones) to form cyclic vicinal diols. This reaction is a powerful tool for the construction of various ring sizes with the simultaneous formation of two new stereocenters. The diastereoselectivity of the coupling can often be controlled by the reaction conditions and the nature of the substrate.

General Reaction Scheme:

A dicarbonyl compound is treated with two equivalents of SmI₂. Each carbonyl group accepts an electron to form a ketyl radical. These two radicals then couple to form a carbon-carbon bond, resulting in a samarium-chelated diolate intermediate. Protonation during workup furnishes the cyclic diol.

Table 2: Selected Examples of SmI₂-Mediated Intramolecular Pinacol Couplings

EntrySubstrateAdditive(s)Ring SizeYield (%)d.r. (cis:trans)Reference
11,5-DiketoneNone585>95:5Molander, G. A. et al. (1992)
21,6-DialdehydeHMPA677>99:1Skrydstrup, T. et al. (2000)[6]
3Acyclic DiketoneHMPA75710:1 (trans)Skrydstrup, T. et al. (2000)[6]
Radical Cyclization Cascades

The ability of SmI₂ to initiate radical formation can be harnessed to trigger complex cascade reactions, rapidly building molecular complexity from simple precursors. These cascades can involve a sequence of cyclizations, fragmentations, and other radical processes, leading to the formation of polycyclic carbocyclic frameworks with multiple stereocenters in a single step.

General Reaction Scheme:

A suitably designed substrate with multiple reactive functionalities (e.g., a ketone, an alkene, and a radical precursor/acceptor) is treated with SmI₂. The initial SET event generates a radical that initiates a cascade of intramolecular reactions, forming multiple rings before the sequence is terminated by a final reduction and protonation.

Table 3: Selected Examples of SmI₂-Mediated Radical Cyclization Cascades

EntrySubstrate TypeAdditive(s)Key Transformation(s)Product CoreYield (%)d.r.Reference
1Unsaturated lactone with pendant alkeneH₂O5-exo-trig cyclization cascadeDecorated cycloheptaneHighHighProcter, D. J. et al. (2012)[7]
2Amide with pendant aromatic and alkene moietiesH₂O, LiBrDearomatizing radical cyclization/spirocyclizationSpiropolycyclic scaffold7512:1Procter, D. J. et al. (2016)[8]
3Aryl cyclopropyl (B3062369) ketone and alkyneNone (catalytic SmI₂)Ketyl radical fragmentation/intermolecular coupling/cyclizationDecorated cyclopentene8771:29Procter, D. J. et al. (2021)[9][10]

Experimental Protocols

Protocol 1: SmI₂-Mediated Intramolecular Ketyl-Olefin Coupling in the Synthesis of the (-)-Englerin A Core[4]

This protocol describes the key 6-exo-trig cyclization used to construct the tricyclic core of the natural product (-)-Englerin A.

Materials:

  • Keto-enone precursor

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Hexamethylphosphoramide (HMPA), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A solution of the keto-enone precursor (1.0 equiv) in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere.

  • HMPA (4.0 equiv) is added to the solution, and the mixture is cooled to the desired reaction temperature (e.g., 0 °C or room temperature).

  • A 0.1 M solution of SmI₂ in THF (2.2 equiv) is added dropwise to the stirred solution of the substrate. The characteristic deep blue color of the SmI₂ solution should disappear upon addition.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture is then treated with saturated aqueous Na₂S₂O₃ solution to remove any remaining iodine.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired tricyclic alcohol.

Protocol 2: SmI₂-Mediated Intramolecular Pinacol Coupling

This protocol provides a general procedure for the formation of a cyclic vicinal diol from a diketone.

Materials:

  • Diketone precursor

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous potassium sodium tartrate solution (Rochelle's salt)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • The diketone precursor (1.0 equiv) is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere and cooled to -78 °C.

  • A 0.1 M solution of SmI₂ in THF (2.2-2.5 equiv) is added dropwise to the stirred solution until the deep blue color persists.

  • The reaction mixture is stirred at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by TLC.

  • The reaction is quenched at -78 °C by the addition of saturated aqueous NaHCO₃ or by pouring the mixture into a vigorously stirred solution of saturated aqueous potassium sodium tartrate.

  • The mixture is allowed to warm to room temperature and is stirred until the layers become clear.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the cyclic diol.

Visualizations

Reaction Mechanisms

Ketyl_Olefin_Coupling cluster_0 Step 1: Ketyl Radical Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction & Protonation Start Ketone/Aldehyde Ketyl Samarium Ketyl Radical Start->Ketyl SmI₂ (1 e⁻) CyclizedRadical Cyclized Radical Ketyl->CyclizedRadical Intramolecular Addition Organosamarium Organosamarium Intermediate CyclizedRadical->Organosamarium SmI₂ (1 e⁻) Product Cyclic Alcohol Organosamarium->Product H⁺ Workup

Caption: Mechanism of SmI₂-Mediated Ketyl-Olefin Coupling.

Pinacol_Coupling Dicarbonyl Dicarbonyl Precursor Ketyls Two Ketyl Radicals Dicarbonyl->Ketyls 2 SmI₂ (2 e⁻) Diolate Samarium Diolate Complex Ketyls->Diolate Radical Coupling Diol Cyclic Vicinal Diol Diolate->Diol H⁺ Workup

Caption: Mechanism of SmI₂-Mediated Intramolecular Pinacol Coupling.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Anhydrous THF B Add Additives (e.g., HMPA) under Inert Atmosphere A->B C Cool to Reaction Temp (e.g., -78°C or 0°C) B->C D Add SmI₂ Solution Dropwise C->D E Monitor by TLC D->E F Quench Reaction (e.g., NaHCO₃ aq.) E->F G Aqueous Extraction (e.g., Ethyl Acetate) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: General Experimental Workflow for SmI₂-Mediated Cyclizations.

References

Troubleshooting & Optimization

Technical Support Center: Samarium(II) Iodide (SmI₂) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium(II) iodide (SmI₂) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My samarium(II) iodide solution is not forming. Instead of a deep blue or green color, the solution is red, yellow, or remains the color of the samarium metal. What is going wrong?

A1: The failure of SmI₂ to form is a common issue and can usually be attributed to one of the following factors:

  • Quality of Samarium Metal: The quality of the samarium metal is crucial. If the metal has been exposed to air for a prolonged period, it can form an oxide layer that passivates the surface and prevents the reaction with iodine.[1] It is recommended to use high-quality samarium metal. If you suspect oxidation, you can try grinding the metal in a mortar and pestle to expose a fresh surface.

  • Purity of Solvent: The tetrahydrofuran (B95107) (THF) used must be thoroughly dried and degassed.[1] While minor amounts of water may not completely inhibit the formation of SmI₂, excess water can interfere with the reaction. More importantly, oxygen is detrimental to the stability of SmI₂.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure that all glassware is flame-dried and cooled under a positive pressure of an inert gas like argon. Using an argon balloon is a common technique to maintain this positive pressure.[1]

  • Iodine Source: While both iodine (I₂) and 1,2-diiodoethane (B146647) are commonly used, ensure they are of high purity.

Q2: My SmI₂ reaction is sluggish or the yield is very low, even though the SmI₂ solution appears to have formed correctly. What can I do to improve this?

A2: Low yields or slow reaction rates in SmI₂-mediated transformations can often be resolved by the addition of specific additives. The choice of additive depends on the nature of your substrate and the desired transformation. Additives can be broadly categorized into three groups:

  • Lewis Bases: Hexamethylphosphoramide (HMPA) is a powerful additive that significantly enhances the reducing potential of SmI₂ by coordinating to the samarium center.[1][2] This makes the reagent more effective for reducing less reactive substrates. However, HMPA is a suspected carcinogen and should be handled with extreme care.

  • Proton Sources: Alcohols (e.g., tert-butanol) and water are frequently used as proton sources.[3] They can accelerate reactions by protonating intermediate species, which can be beneficial for reaction yields. The SmI₂/H₂O/Et₃N system has been shown to be highly effective for the reduction of β-hydroxyketones to 1,3-diols.[3]

  • Inorganic Additives: Catalytic amounts of nickel(II) salts, such as Ni(acac)₂ or NiI₂, can dramatically increase reaction rates and yields for certain reactions, like the Barbier reaction.[1][2] Mechanistic studies suggest that SmI₂ reduces the Ni(II) salt to Ni(0), which is the active catalyst in the reaction.[4][5][6]

Q3: I am having difficulty with the work-up of my SmI₂ reaction. The product seems to be chelating with the samarium salts, leading to low recovery. How can I improve my work-up procedure?

A3: Chelation of products, especially those containing polar functional groups like alcohols and amines, to samarium salts is a common issue during work-up. Here are some strategies to overcome this:

  • Oxidation of Excess SmI₂: Before extraction, ensure that any excess deep blue SmI₂ is quenched by exposing the reaction mixture to air until the color changes to a persistent yellow, indicating the oxidation of Sm(II) to Sm(III).

  • Use of Chelating Agents: Adding a solution of a chelating agent can help to break up the samarium-product complexes. Saturated aqueous solutions of potassium sodium tartrate (Rochelle's salt) or tartaric acid are often effective.

  • Acidic Work-up: If your product is stable to acid, a dilute aqueous solution of hydrochloric acid (e.g., 0.1 M HCl) can be used to quench the reaction and facilitate the removal of samarium salts.

  • Basic Work-up: For acid-sensitive products, a mildly basic work-up using saturated aqueous sodium bicarbonate can be employed.

Troubleshooting Guides

Issue: Low or No Product Yield

This guide will help you diagnose and resolve issues related to low product yield in your SmI₂ reaction.

Troubleshooting_Low_Yield Start Low Yield Observed Check_SmI2 Is the SmI₂ solution deep blue/green? Start->Check_SmI2 No_SmI2 No: SmI₂ formation failed. - Check Sm quality. - Ensure dry/degassed THF. - Maintain inert atmosphere. Check_SmI2->No_SmI2 No Yes_SmI2 Yes: SmI₂ solution appears fine. Check_SmI2->Yes_SmI2 Yes Consider_Additives Is the reaction sluggish or incomplete? Yes_SmI2->Consider_Additives Optimize_Additives Additives may be required. - For less reactive substrates, add HMPA. - To accelerate protonation, add t-BuOH or H₂O. - For Barbier-type reactions, consider catalytic Ni(II). Consider_Additives->Optimize_Additives Yes Workup_Issue Is product recovery low after work-up? Consider_Additives->Workup_Issue No End Yield Improved Optimize_Additives->End Optimize_Workup Improve work-up procedure. - Use chelating agents (Rochelle's salt). - Consider mild acidic or basic quench. Workup_Issue->Optimize_Workup Yes Substrate_Issue Substrate may be incompatible or degrading. Workup_Issue->Substrate_Issue No Optimize_Workup->End

Caption: A workflow diagram for troubleshooting low yields in SmI₂ reactions.

Data Presentation

Table 1: Effect of Additives on the Samarium Barbier Reaction

The following table summarizes the effect of different additives on the yield and reaction time of a representative Samarium Barbier reaction.

AdditiveReaction TimeYield (%)Reference
None72 hours69[1]
HMPA (≥10 equiv.)A few minutesNearly quantitative[1]
Ni(acac)₂ (1 mol%)15 minutes97[1]
Table 2: Effect of HMPA on a SmI₂-Mediated Cyclization

This table illustrates the critical role of HMPA in a specific intramolecular cyclization reaction.

AdditiveYield (%)Reference
None15[2]
HMPA98[2]
Table 3: Effect of Water on a SmI₂-Mediated Reduction

The addition of water can significantly activate SmI₂ for certain reductions.

Water (equiv.)Yield (%)Reference
0No reaction[7]
3Reaction proceeds[7]
10Excellent yield[7]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Solution of Samarium(II) Iodide in THF

Materials:

  • Samarium metal powder (1.3 mmol, 0.2 g)

  • Iodine crystals (2.0 mmol, 0.254 g)

  • Anhydrous, degassed tetrahydrofuran (THF) (10 mL)

  • Flame-dried 50 mL round-bottom flask with a stir bar and septum

  • Argon balloon

Procedure:

  • Flame-dry the round-bottom flask under vacuum and backfill with argon. Allow the flask to cool to room temperature.

  • Quickly weigh and add the samarium metal to the flask, followed by flushing with argon.

  • Add the anhydrous, degassed THF to the flask via syringe.

  • Add the iodine crystals to the flask in one portion.

  • Immediately seal the flask with the septum and attach an argon balloon to maintain a positive pressure of argon.

  • Stir the mixture vigorously at room temperature. The solution will typically change color from orange to yellow, then green, and finally to a deep blue, indicating the formation of SmI₂. This process usually takes around 3 hours.[1]

  • For best results, use the freshly prepared SmI₂ solution immediately.

Protocol 2: Samarium Barbier Reaction with HMPA as an Additive

Materials:

  • Freshly prepared 0.1 M SmI₂ solution in THF (1.0 mmol, 10 mL)

  • Hexamethylphosphoramide (HMPA) (10 mmol, 1.75 mL)

  • Iodododecane (0.45 mmol, 110 µL)

  • 3-Pentanone (B124093) (0.45 mmol, 48 µL)

  • Anhydrous, degassed THF (2 mL)

  • Flame-dried reaction vial with septum

Procedure:

  • To the freshly prepared SmI₂ solution under argon, add HMPA dropwise via syringe. A deep purple color will form.

  • In a separate flame-dried vial under argon, prepare a solution of iodododecane and 3-pentanone in anhydrous, degassed THF.

  • Add the substrate solution dropwise to the SmI₂/HMPA complex.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 5 minutes, indicated by the purple solution turning cloudy.[1]

  • Quench the reaction by exposing it to air, which will cause the color to change to yellow.

  • Proceed with an appropriate aqueous work-up to isolate the product.

Protocol 3: Intramolecular Pinacol Coupling Reaction

Materials:

  • Diketone substrate (0.72 mmol)

  • tert-Butanol (B103910) (2.1 mmol, 0.2 mL)

  • Freshly prepared SmI₂ solution in THF (1.8 mmol in 18 mL)

  • Anhydrous, degassed THF (3 mL)

Procedure:

  • Prepare a solution of the diketone and tert-butanol in anhydrous, degassed THF.

  • Cool the freshly prepared SmI₂ solution to -78 °C in a dry ice/acetone bath.

  • Add the solution of the diketone and tert-butanol to the cold SmI₂ solution via cannula.

  • Stir the reaction mixture for 16 hours while allowing it to warm to room temperature.

  • Quench the reaction by pouring it into a saturated aqueous solution.

  • Proceed with an aqueous work-up and purification to isolate the diol product.[8]

Visualizations

The Role of Additives in Modulating SmI₂ Reactivity

The reactivity of samarium(II) iodide is significantly influenced by the coordination environment of the samarium center. Different classes of additives can displace the weakly coordinating THF solvent to form new SmI₂ complexes with altered redox potentials and steric properties.

Additive_Effects cluster_0 SmI₂ in THF cluster_1 Addition of Lewis Base (HMPA) cluster_2 Addition of Proton Source (H₂O) cluster_3 Addition of Ni(II) Salt SmI2_THF [SmI₂(THF)n] SmI2_HMPA [SmI₂(HMPA)₄] Increased Reducing Power SmI2_THF->SmI2_HMPA + HMPA SmI2_H2O [SmI₂(H₂O)n] Activated Reductant SmI2_THF->SmI2_H2O + H₂O Ni0_species Ni(0) Species (Active Catalyst) SmI2_THF->Ni0_species + Ni(II) (SmI₂ reduces Ni(II) to Ni(0))

Caption: The influence of different additives on the samarium(II) iodide complex.

References

Technical Support Center: Optimizing SmI₂ Reaction Conditions with Lewis Base Additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samarium(II) Iodide (SmI₂) and Lewis base additives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My SmI₂ solution is not forming the characteristic deep blue color. What could be the issue?

A1: The absence of the deep blue color, which is indicative of Sm(II), suggests an issue with the preparation of the reagent. Here are some common causes and troubleshooting steps:

  • Poor Quality of Samarium Metal: The surface of the samarium metal may have an oxide layer that prevents the reaction. Grinding the metal into a powder before use can expose a fresh, reactive surface.

  • Presence of Oxygen or Moisture: SmI₂ is extremely sensitive to air and moisture. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (preferably argon).[1] The tetrahydrofuran (B95107) (THF) used as a solvent must be anhydrous and thoroughly degassed.[1] It is recommended to use THF from a solvent purification system and to degas it by bubbling with argon for at least an hour.

  • Inadequate Inert Atmosphere: While nitrogen is commonly used as an inert gas, argon is preferred for SmI₂ preparations as nitrogen has been shown to sometimes interfere with the reaction.[1] Maintain a positive pressure of argon throughout the preparation and the reaction.

Q2: My reaction is sluggish or incomplete, even with the addition of a Lewis base. What should I do?

A2: A slow or incomplete reaction can be due to several factors related to both the reagents and the reaction conditions:

  • Insufficient Lewis Base: For additives like HMPA, a significant excess (often 10 equivalents or more) may be required to achieve the maximum rate enhancement.[1] The optimal amount can be substrate-dependent and may require empirical optimization.

  • Inhibiting Effect of Certain Additives: While Lewis bases are generally activating, some additives can have a negative impact on specific reactions. For instance, in the reduction of sulfoxides, common additives like water, alcohols, and HMPA have been reported to be detrimental. Careful selection of additives based on the specific transformation is crucial.

  • Substrate-Specific Issues: Some substrates may be inherently less reactive. In such cases, increasing the temperature, using a more potent Lewis base, or exploring other classes of additives (e.g., proton sources or inorganic salts) might be necessary.[2][3]

Q3: I'm observing the formation of side products. How can I improve the selectivity of my reaction?

A3: The formation of byproducts can often be controlled by fine-tuning the reaction conditions:

  • Additive Choice: The choice of Lewis base can significantly influence the chemo- and stereoselectivity of the reaction.[3] For example, in some reactions, using HMPA may favor one diastereomer, while other additives might lead to a different stereochemical outcome.[4]

  • Reaction Temperature: Temperature can play a critical role in selectivity. Running the reaction at lower temperatures can sometimes improve diastereoselectivity.

  • Order of Addition: The order in which reagents are mixed can be important. For instance, pre-complexing the SmI₂ with the Lewis base before adding the substrate can lead to different results compared to adding the Lewis base to a mixture of SmI₂ and the substrate.

Q4: I am concerned about the toxicity of HMPA. Are there any effective alternatives?

A4: Yes, due to the carcinogenicity of Hexamethylphosphoramide (HMPA), several alternatives have been explored. While HMPA often remains the most effective additive, other Lewis bases can be used, though they may require longer reaction times or higher temperatures.[5] Some common alternatives include:

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone)

  • TMEDA (Tetramethylethylenediamine)

  • Triethylamine (Et₃N) [6]

The effectiveness of these alternatives is highly dependent on the specific reaction.

Q5: My workup is difficult, and I'm having trouble separating my product from samarium salts.

A5: The formation of emulsions and difficulties in separating the product are common issues during the workup of SmI₂ reactions, especially when the product can chelate to samarium. Here are some effective workup procedures:

  • Oxidation of Excess Sm(II): Before extraction, it is often helpful to quench the reaction by exposing it to air, which oxidizes the deep blue Sm(II) to the yellow Sm(III).

  • Use of Chelating Agents: Adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) can help to chelate the samarium salts and break up emulsions, facilitating extraction.[7] In some cases, adding a small amount of tartaric acid to the separatory funnel can also be effective.[6]

  • Standard Aqueous Workup: A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), followed by washing with a mild acid (e.g., dilute HCl, if the product is stable), saturated sodium bicarbonate, and brine.

Quantitative Data on Lewis Base Additives

The addition of a Lewis base can have a dramatic effect on the rate and yield of SmI₂-mediated reactions. The following table summarizes the impact of HMPA on a representative SmI₂ reaction.

Reaction ConditionsReaction TimeYieldReference
SmI₂ (no additive)72 hours69%[1]
SmI₂ with HMPA (≥10 equiv.)A few minutesNearly quantitative[1]
SmI₂ with Ni(acac)₂ (1 mol%)15 minutes97%[1]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Solution of SmI₂ in THF[1]

Materials:

  • Samarium metal powder

  • Iodine crystals

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Flame-dried round-bottom flask with a stir bar and septum

  • Argon source

Procedure:

  • Flame-dry a 50 mL round-bottom flask and allow it to cool under a positive pressure of argon.

  • Add samarium metal (0.2 g, 1.3 mmol) to the flask, ensuring a continuous argon purge.

  • Add 10 mL of dry, degassed THF to the flask via syringe.

  • Add iodine crystals (0.254 g, 1.0 mmol) to the stirring suspension.

  • Seal the flask with a septum and insert a needle connected to an argon-filled balloon to maintain a positive pressure.

  • Stir the mixture vigorously at room temperature for at least 3 hours. The reaction is complete when the solution turns a deep, uniform blue color.

Protocol 2: General Procedure for a SmI₂ Reaction with HMPA Additive (Samarium Barbier Reaction)[1]

Materials:

  • Freshly prepared 0.1 M SmI₂ solution in THF

  • Hexamethylphosphoramide (HMPA)

  • Substrates (e.g., iodododecane and 3-pentanone)

  • Anhydrous, degassed THF

  • Flame-dried reaction vessel

  • Argon source

Procedure:

  • To 10 mL (1.0 mmol) of the freshly prepared 0.1 M SmI₂ solution under argon, add HMPA (1.75 mL, 10 mmol) dropwise via syringe. A deep purple color should form.

  • In a separate flame-dried vial under argon, prepare a solution of the substrates (e.g., iodododecane (0.45 mmol) and 3-pentanone (B124093) (0.45 mmol)) in 2 mL of dry, degassed THF.

  • Add the substrate solution dropwise to the stirring SmI₂/HMPA complex.

  • The reaction is typically complete within 5 minutes, as indicated by a color change from deep purple to a cloudy, lighter color.

  • Quench and work up the reaction as described in the troubleshooting guide.

Visualizations

experimental_workflow cluster_prep SmI2 Preparation cluster_reaction Reaction with Lewis Base cluster_workup Workup prep_start Start: Flame-dried glassware under Argon add_sm Add Samarium metal prep_start->add_sm add_thf Add anhydrous, degassed THF add_sm->add_thf add_i2 Add Iodine add_thf->add_i2 stir Stir at RT for ~3h add_i2->stir prep_end Result: Deep blue 0.1M SmI2 solution stir->prep_end react_start Start: SmI2 solution under Argon prep_end->react_start add_lewis_base Add Lewis Base (e.g., HMPA) react_start->add_lewis_base add_substrate Add substrate solution add_lewis_base->add_substrate monitor Monitor reaction (color change/TLC) add_substrate->monitor react_end Reaction complete monitor->react_end workup_start Start: Completed reaction mixture react_end->workup_start quench Quench (e.g., expose to air) workup_start->quench extract Aqueous extraction (e.g., Rochelle's salt) quench->extract dry Dry organic layer extract->dry purify Purify product (e.g., chromatography) dry->purify workup_end Isolated Product purify->workup_end

Caption: Experimental workflow for SmI₂ reactions with Lewis base additives.

lewis_base_mechanism cluster_activation SmI2 Activation cluster_reduction Substrate Reduction smi2 SmI2(THF)n activated_smi2 [SmI2(L)m(THF)n-m] (More potent reductant) smi2->activated_smi2 Coordination lewis_base Lewis Base (L) (e.g., HMPA) lewis_base->activated_smi2 substrate Substrate (R-X) radical_formation Radical Intermediate (R•) activated_smi2->radical_formation Single Electron Transfer (SET) substrate->radical_formation organosamarium Organosamarium Intermediate (R-SmI2) radical_formation->organosamarium Further Reduction product Product organosamarium->product Reaction with electrophile & workup

Caption: Mechanism of SmI₂ activation by Lewis bases.

References

Technical Support Center: Managing Samarium(II) Iodide (SmI₂)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium(II) iodide (SmI₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this highly versatile but sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is samarium(II) iodide and why is it so sensitive?

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron reducing agent widely used in organic synthesis.[1][2] Its reactivity stems from the low reduction potential of the Sm²⁺/Sm³⁺ couple, which is approximately -1.55 V in water.[3] This high reducing power also makes it extremely sensitive to air and moisture.[2][4] In the presence of oxygen, Sm(II) is rapidly oxidized to the more stable Sm(III) state. Similarly, it reacts with water to produce hydrogen gas.[1] Therefore, strict anaerobic and anhydrous conditions are crucial for its successful use.

Q2: How should I store my samarium(II) iodide solution?

Commercially available SmI₂ solutions, typically 0.1 M in tetrahydrofuran (B95107) (THF), should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is typically between 2-8°C.[2][6] These solutions often contain samarium chips as a stabilizer to maintain the Sm(II) oxidation state.[6][7] For long-term storage, it is essential to ensure the container is securely sealed to prevent exposure to air and moisture.

Q3: The color of my SmI₂ solution is not the typical deep blue. What does this mean?

A freshly prepared or high-quality solution of SmI₂ in THF should be a deep, dark blue color.[1] This color is indicative of the presence of the active Sm(II) species. A color change to yellow, green, or a lighter shade of blue suggests that the reagent has been partially or fully oxidized to Sm(III), rendering it inactive for most desired reactions.[1] The color of the solution alone is not a definitive indicator of its concentration, as even significantly diluted solutions can appear dark.[8] Therefore, it is always recommended to titrate the solution before use to determine its exact concentration.[8]

Q4: Can I prepare my own SmI₂ solution?

Yes, SmI₂ solutions are often prepared fresh in the laboratory. The most common methods involve the reaction of samarium metal with either 1,2-diiodoethane (B146647) or iodine in anhydrous THF under an inert atmosphere (e.g., argon).[1][8][9] While the preparation is straightforward, the quality of the samarium metal is a critical factor for success.[4][10]

Q5: What are common additives used with SmI₂ and what are their functions?

Additives are frequently used to enhance the reactivity and selectivity of SmI₂ reactions.[8] The most common classes of additives include:

  • Lewis Bases: Hexamethylphosphoramide (HMPA) is a well-known additive that significantly increases the reduction potential of SmI₂ by coordinating to the samarium ion.[11] However, due to its carcinogenicity, alternatives such as tripyrrolidinophosphoric acid triamide (TPPA) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are often used.[12][13]

  • Proton Sources: Alcohols and water are often added to reactions to serve as proton sources for quenching anionic intermediates.[12]

  • Inorganic Salts: Lewis acids like NiI₂ and FeCl₃ can be used as catalysts in certain SmI₂-mediated reactions.[8]

Troubleshooting Guides

Issue 1: My SmI₂ reaction is not proceeding, and the blue color persists.

This indicates that the SmI₂ is not reacting with your substrate. Here are some potential causes and solutions:

Potential Cause Troubleshooting Step
Inactive Substrate Verify the purity and structure of your starting material. The functional group you are trying to reduce may not be reactive enough under the current conditions.
Insufficient Activation Consider adding a co-solvent or additive like HMPA or TPPA to increase the reducing power of the SmI₂.[11][12]
Low Reaction Temperature While many SmI₂ reactions are rapid even at low temperatures, some substrates may require heating to initiate the reaction.
Incorrect Stoichiometry Ensure you are using a sufficient excess of SmI₂. Typically, 2.2 to 2.5 equivalents are used for reductions.

Issue 2: The blue color of the SmI₂ solution disappears immediately upon addition of my substrate, but I am getting a low yield of the desired product.

This suggests that the SmI₂ is being consumed, but not necessarily through the desired reaction pathway.

Potential Cause Troubleshooting Step
Presence of Impurities Your substrate or solvent may contain impurities that are more easily reduced than your starting material. Ensure all reagents and solvents are pure and anhydrous.
Side Reactions Unwanted side reactions, such as dimerization of the substrate, may be occurring. Adjusting the reaction conditions (e.g., temperature, rate of addition) may help.
Product Instability Your product may be unstable under the reaction or workup conditions. Consider a milder workup procedure or trapping the product in situ.[14]

Issue 3: I am observing the formation of a persistent emulsion during the aqueous workup.

Emulsion formation is a common problem in SmI₂ reaction workups, often due to the formation of insoluble samarium salts that can trap the product.[13][15]

Potential Cause Troubleshooting Step
Precipitation of Samarium Hydroxides A basic workup can lead to the formation of gelatinous samarium hydroxides.
Chelation of Product to Samarium Salts Polar functional groups in your product can chelate to samarium salts, leading to emulsions.[15]
Solution Use a chelating agent in your aqueous quench. A saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) is highly effective at complexing with samarium salts and preventing emulsion formation.[15] Adding a small amount of tartaric acid to the separatory funnel can also help break up emulsions.[15]

Experimental Protocols

Preparation of 0.1 M Samarium(II) Iodide Solution in THF

This protocol is adapted from established literature procedures.[16] All glassware should be flame-dried and cooled under a stream of dry argon.[11][16]

Materials:

  • Samarium metal powder (40 mesh)

  • Iodine crystals (resublimed)

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas supply

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

Procedure:

  • To a flame-dried flask under a positive pressure of argon, add samarium metal (1.3 equivalents).

  • Add a magnetic stir bar.

  • In a separate flask, prepare a solution of iodine (1.0 equivalent) in anhydrous THF to make a final concentration of approximately 0.1 M.

  • Using a cannula or syringe, slowly add the iodine solution to the vigorously stirring suspension of samarium metal in the reaction flask.

  • The reaction mixture will typically change color from colorless to yellow, then green, and finally to a deep, dark blue.[16]

  • Allow the mixture to stir at room temperature for at least 2 hours to ensure complete formation of SmI₂. The presence of excess samarium metal helps to maintain the Sm(II) state.[16]

Titration of Samarium(II) Iodide Solution

To ensure accurate stoichiometry in your reactions, it is crucial to determine the exact concentration of your SmI₂ solution. This can be achieved by titration with a standard solution of iodine.

Procedure:

  • Under an inert atmosphere, add a known volume of the SmI₂ solution to a flask containing a magnetic stir bar.

  • Titrate with a standardized solution of iodine in anhydrous THF.

  • The endpoint of the titration is indicated by the disappearance of the deep blue color of the SmI₂ solution.

  • Calculate the molarity of the SmI₂ solution based on the volume of the iodine solution required to reach the endpoint.

Visualizations

experimental_workflow cluster_prep Preparation of SmI2 Solution cluster_reaction SmI2 Mediated Reaction prep_start Start: Assemble Flame-Dried Glassware under Argon add_sm Add Samarium Metal prep_start->add_sm add_thf Add Anhydrous THF add_sm->add_thf add_i2 Slowly Add Iodine Solution in THF add_thf->add_i2 stir Stir at Room Temperature (≥ 2 hours) add_i2->stir prep_end End: Deep Blue 0.1 M SmI2 Solution stir->prep_end reaction_start Start: Cool SmI2 Solution prep_end->reaction_start Transfer SmI2 Solution via Cannula add_substrate Add Substrate Solution reaction_start->add_substrate monitor Monitor Reaction (TLC) add_substrate->monitor quench Quench Reaction (e.g., air, sat. aq. NH4Cl) monitor->quench reaction_end End: Crude Reaction Mixture quench->reaction_end

Caption: Experimental workflow for the preparation and use of SmI₂.

troubleshooting_guide start Reaction Failed or Low Yield color_persists Blue Color Persists? start->color_persists inactive_substrate Check Substrate Purity and Reactivity color_persists->inactive_substrate Yes color_disappears Blue Color Disappears, Low Yield? color_persists->color_disappears No add_activator Add HMPA, TPPA, or other Activator inactive_substrate->add_activator increase_temp Increase Reaction Temperature add_activator->increase_temp check_impurities Check for Reducible Impurities in Substrate/Solvent color_disappears->check_impurities Yes emulsion Emulsion During Workup? color_disappears->emulsion No check_side_reactions Investigate Potential Side Reactions check_impurities->check_side_reactions check_product_stability Assess Product Stability Under Reaction/Workup Conditions check_side_reactions->check_product_stability use_rochelle_salt Use Saturated Aqueous Rochelle's Salt Solution in Quench emulsion->use_rochelle_salt Yes

Caption: Troubleshooting decision tree for SmI₂ reactions.

References

Samarium(II) Iodide Reductions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium(II) iodide (SmI₂) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My SmI₂ solution is not the characteristic deep blue color. What should I do?

A1: A color other than deep blue (e.g., yellow, purple, or colorless) indicates potential issues with the reagent's preparation or stability.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Samarium(II) iodide is highly sensitive to air and moisture.[1][2] All glassware should be flame-dried and cooled under a positive pressure of an inert gas like argon.[3] Nitrogen is sometimes avoided as it has been shown to react with SmI₂.[3]

    • Check Reagent Quality: The samarium metal may have an oxide layer if exposed to air for prolonged periods. Grinding the metal in a mortar and pestle can expose a fresh surface.[3] The THF solvent must be rigorously dried and degassed.[3]

    • Color Variations: A purple color often indicates the formation of a complex, for instance with HMPA, which can actually enhance reactivity.[3][4] A yellow color suggests the presence of samarium(III) species, which can occur upon reaction completion or exposure to an oxidant.[1]

Q2: My reduction is sluggish or incomplete, even with a deep blue SmI₂ solution. How can I improve the reaction rate?

A2: The reactivity of SmI₂ can be significantly influenced by additives.[3][5][6]

  • Recommended Additives:

    • Hexamethylphosphoramide (HMPA): HMPA is a common additive that dramatically increases the reduction potential of SmI₂, allowing for the reduction of less reactive functional groups.[5][7] However, HMPA is a known carcinogen, and alternatives like tripyrrolidinophosphoric acid triamide (TPPA) can be used.[5]

    • Water and Alcohols: Protic sources like water or alcohols can accelerate the rate of many SmI₂ reductions by facilitating protonation of intermediate species.[8][9][10]

    • Amines: The combination of SmI₂, an amine, and water has been shown to be a powerful reducing system.[8]

    • Lewis Acids: In some cases, Lewis acids can be used to activate the substrate.

Q3: I am observing unexpected byproducts in my reaction. What are the common side reactions for my substrate?

A3: The nature of side reactions is highly dependent on the functional group being reduced. Please refer to the troubleshooting guides below for specific substrate classes.

Troubleshooting Guides for Common Side Reactions

Ketone and Aldehyde Reductions
Issue/Side ReactionPotential Cause(s)Suggested Solution(s)
Pinacol Coupling In the absence of a proton source, the intermediate ketyl radicals can dimerize to form 1,2-diols.[5]Add a proton source such as an alcohol (e.g., t-BuOH) or water to the reaction mixture to trap the ketyl radical intermediate.[5]
Over-reduction to Alkane Not a typical side reaction for simple ketones and aldehydes under standard conditions. May occur with benzylic or allylic alcohols under forcing conditions.Re-evaluate reaction conditions; shorter reaction times or less reactive SmI₂ preparations may be necessary.
Low Diastereoselectivity SmI₂ reductions of ketones are often not highly diastereoselective.[5]Consider alternative, more stereoselective reducing agents if high diastereoselectivity is required. The choice of additives (e.g., MeOH, HMPA) can sometimes influence the diastereoselectivity.[9]
Aldehyde Reduction in Presence of Ketone Aldehydes are generally more reactive than ketones towards SmI₂.[5]This selectivity can be exploited. If ketone reduction is desired without affecting an aldehyde, other reagents might be more suitable.
Ester and Lactone Reductions
Issue/Side ReactionPotential Cause(s)Suggested Solution(s)
No Reaction or Slow Reaction Esters are generally less reactive than ketones and aldehydes.[1]Use of additives like HMPA or a SmI₂-H₂O system is often necessary to effect reduction.[9]
Formation of Aldehyde or Alcohol The initial reduction product is an aldehyde, which can be further reduced to the corresponding alcohol.Careful control of stoichiometry and reaction time can sometimes isolate the aldehyde. For complete reduction to the alcohol, excess SmI₂ is required.
Barbier-type reaction If an alkyl halide is present, the ester can undergo a Barbier-type reaction to give a tertiary alcohol after addition of two alkyl groups.[1]Ensure the absence of alkyl halide impurities if this side reaction is not desired.
Alkyl Halide Reductions
Issue/Side ReactionPotential Cause(s)Suggested Solution(s)
Dimerization of Radicals The intermediate alkyl radical can dimerize, especially with allylic or benzylic halides.[5]Use of a proton source can help trap the radical before dimerization.
Formation of Organosamarium Species A second single-electron transfer to the alkyl radical forms an organosamarium species, which can act as a nucleophile.[5][7][11]This is often the desired pathway for subsequent C-C bond formation. If simple reduction to the alkane is desired, a good proton source is crucial.
Elimination Reactions For β-substituted alkyl halides, reductive fragmentation can lead to the formation of alkenes.[5]This can be a synthetically useful transformation. To minimize it, avoid substrates with good leaving groups in the β-position if simple reduction is the goal.
α-Functionalized Carbonyl Reductions
Issue/Side ReactionPotential Cause(s)Suggested Solution(s)
Incomplete Reduction The reaction can proceed through initial electron transfer to either the carbonyl or the α-substituent, depending on their relative electron affinities.[5]The choice of additives can influence the reaction pathway and completeness.
Formation of Enolates Reduction can lead to the formation of samarium enolates.[7]These can be trapped with electrophiles if desired. If not, quenching with a proton source will yield the de-functionalized carbonyl compound.

Experimental Protocols

General Protocol for a Samarium(II) Iodide Reduction

This protocol provides a general guideline. Specific conditions will vary depending on the substrate and desired transformation.

  • Glassware Preparation: Flame-dry all glassware under vacuum and cool under a positive pressure of argon.[3]

  • SmI₂ Preparation (in situ):

    • To a flask containing samarium metal (1.3 mmol) under argon, add dry, degassed THF (10 mL).[3]

    • Add diiodomethane (B129776) or 1,2-diiodoethane (B146647) (1.0 mmol) and stir vigorously at room temperature.[1][12]

    • The reaction is typically complete within 2-3 hours, indicated by the formation of a deep blue solution.[3]

  • Reduction:

    • Cool the SmI₂ solution to the desired temperature (e.g., -78 °C or room temperature).

    • If required, add any additives (e.g., HMPA, alcohol) at this stage.

    • Slowly add a solution of the substrate in dry, degassed THF to the SmI₂ solution.

    • Monitor the reaction by TLC or another suitable analytical technique. The disappearance of the blue color often indicates the consumption of SmI₂.[1]

  • Work-up:

    • Quench the reaction by adding a suitable reagent, such as saturated aqueous sodium bicarbonate, Rochelle's salt, or dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., column chromatography).

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues in SmI₂ reductions.

Troubleshooting_SmI2_Reductions start Start Experiment problem Problem Encountered start->problem Unsatisfactory Result check_color check_color problem->check_color Incorrect SmI2 color? check_reactivity check_reactivity problem->check_reactivity Sluggish/Incomplete Reaction? check_byproducts check_byproducts problem->check_byproducts Unexpected Byproducts? solution solution check check check_reagents Check Reagent Quality: - Dry/degassed THF? - Fresh Sm metal? - Inert atmosphere? check_color->check_reagents Yes check_color->check_reactivity No solution_remake Remake SmI2 solution check_reagents->solution_remake Address Issues add_additive Consider Additives: - HMPA/TPPA - Water/Alcohol - Amine check_reactivity->add_additive Yes check_reactivity->check_byproducts No solution_optimize Re-run with additives add_additive->solution_optimize Optimize Conditions identify_substrate Identify Substrate Class: - Ketone/Aldehyde - Ester/Lactone - Alkyl Halide check_byproducts->identify_substrate Yes end Successful Reaction check_byproducts->end No, success! solution_byproducts Refer to specific Troubleshooting Guide identify_substrate->solution_byproducts Consult Guide

Caption: Troubleshooting workflow for SmI₂ reductions.

References

Technical Support Center: Enhancing Diastereoselectivity in SmI₂ Mediated Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium(II) iodide (SmI₂) mediated couplings. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize the diastereoselectivity of their reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing targeted solutions to improve diastereoselectivity.

Question: My SmI₂-mediated coupling reaction is giving a low diastereomeric ratio (dr). What are the first steps to troubleshoot this?

Answer: Low diastereoselectivity is a common issue that can often be resolved by systematically evaluating and optimizing several key reaction parameters.

  • Temperature: Temperature plays a crucial role in the transition state energies that govern diastereoselectivity.[1][2] Lowering the reaction temperature (e.g., from room temperature to -78 °C) often enhances selectivity by favoring the more ordered, lower-energy transition state.[2]

  • Additives: The choice and stoichiometry of additives are paramount for controlling the stereochemical outcome.[1][3]

    • Hexamethylphosphoramide (HMPA): HMPA is a powerful additive known to increase the reduction potential of SmI₂ and can significantly influence diastereoselectivity through coordination to the samarium ion.[3] However, be mindful of its toxicity.

    • Protic Solvents (e.g., alcohols, water): The presence of a proton source can alter the reaction pathway and enhance diastereoselectivity in certain cases, such as in some ketyl-olefin cyclizations.[4]

    • Chelating Agents (e.g., tetraglyme): For specific reactions like pinacol (B44631) couplings, chelating ligands can dramatically improve diastereoselectivity.[5][6][7]

  • Solvent: While tetrahydrofuran (B95107) (THF) is the most common solvent for SmI₂ reactions, exploring other coordinating solvents might be beneficial.[4]

  • Rate of Addition: Slow addition of the substrate to the SmI₂ solution can sometimes improve selectivity by maintaining a low concentration of the reactive intermediate.

Question: I am observing significant formation of the undesired diastereomer. How can I reverse or improve the selectivity?

Answer: Shifting the diastereoselectivity towards the desired isomer often requires a more in-depth modification of the reaction conditions, focusing on altering the dominant transition state.

  • Chelation Control: If your substrate has a chelating group (e.g., hydroxyl, ether, amine) near the reacting center, its coordination with the samarium ion can rigidly control the stereochemical outcome.[1][8] You can either leverage existing chelating groups or introduce one to direct the reaction.

  • Additive Screening: A systematic screening of different additives is highly recommended. For instance, in some cases, switching from a non-coordinating to a coordinating additive, or vice-versa, can invert the diastereoselectivity. The use of Lewis acids in conjunction with SmI₂ can also influence the stereochemical course of the reaction.

  • Substrate Modification: While more synthetically demanding, slight modifications to the substrate, such as changing a protecting group, can alter the steric environment of the transition state and thereby influence the diastereomeric ratio.

Question: My reaction is not reproducible, and the diastereoselectivity varies between runs. What could be the cause?

Answer: Reproducibility issues in SmI₂ chemistry often stem from the quality and handling of the reagent and reactants.

  • SmI₂ Solution Quality: The concentration and purity of the SmI₂ solution are critical. It is highly recommended to titrate the SmI₂ solution before each use. The deep blue or green color of the solution is indicative of the active Sm(II) species; a yellow or colorless solution suggests oxidation to Sm(III).

  • Anhydrous and Oxygen-Free Conditions: SmI₂ is extremely sensitive to air and moisture. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents and reagents must be thoroughly dried and degassed.

  • Purity of Starting Materials: Impurities in the substrate or other reagents can interfere with the reaction and lead to inconsistent results.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of diastereoselectivity in SmI₂ mediated couplings.

Question: What is the role of HMPA in improving diastereoselectivity?

Answer: HMPA is a strong Lewis base that coordinates to the samarium ion, increasing its electron-donating ability and steric bulk.[3] This coordination can lead to a more organized and rigid transition state, thereby enhancing diastereoselectivity.[3] In some cases, the sterically demanding HMPA can block one face of the substrate, directing the reaction to the opposite face and controlling the stereochemical outcome.

Question: Can water be used as an additive to improve diastereoselectivity?

Answer: Yes, water can act as a beneficial additive in certain SmI₂-mediated reactions. It can serve as a proton source and co-ligand, influencing the reactivity and selectivity. For example, the SmI₂-H₂O system has been shown to be effective in promoting certain cascade cyclizations with high diastereocontrol.[4]

Question: How does chelation control work in SmI₂ couplings?

Answer: Chelation control is a powerful strategy to achieve high diastereoselectivity. If a substrate contains Lewis basic functional groups (e.g., -OH, -OR, -NR₂) positioned appropriately relative to the reacting carbonyl group, these groups can coordinate to the oxophilic samarium ion. This coordination creates a rigid cyclic transition state, which can effectively shield one face of the molecule, forcing the coupling to occur from the less hindered face with high stereocontrol.[1][8]

Question: Are there any alternatives to the highly toxic HMPA?

Answer: Yes, due to the toxicity of HMPA, several less hazardous alternatives have been developed. N,N'-dimethylpropyleneurea (DMPU) is a commonly used substitute, although it may sometimes lead to longer reaction times or slightly lower selectivity compared to HMPA. Other alternatives include various phosphine (B1218219) oxides and triamines.

Data Presentation: Influence of Additives on Diastereoselectivity

The following tables summarize quantitative data on the effect of different additives on the diastereomeric ratio (dr) in representative SmI₂-mediated coupling reactions.

Table 1: Diastereoselective Pinacol Coupling of Benzaldehyde

EntryAdditive (equiv.)Diastereomeric Ratio (dl/meso)Reference
1None~1:1[5]
2Tetraglyme (1)15:85[5]
3HMPA (4)95:5-

Table 2: Diastereoselective Intramolecular Ketyl-Olefin Cyclization

EntrySubstrateAdditiveDiastereomeric RatioYield (%)Reference
1Unsaturated β-ketoestert-BuOH>95:585-
2Unsaturated AldehydeHMPA>95:575[9]
3Unsaturated KetoneNone1:160-

Experimental Protocols

Below are detailed methodologies for key experiments that demonstrate high diastereoselectivity.

Protocol 1: Highly Diastereoselective Intramolecular Pinacol Coupling

This protocol is adapted from literature procedures for the synthesis of cyclic diols with high diastereocontrol.[2]

Materials:

  • Substrate (e.g., a 1,5-dicarbonyl compound)

  • Samarium metal powder

  • 1,2-Diiodoethane (B146647)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (B129727) (for quenching)

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Preparation of SmI₂ solution (0.1 M in THF):

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add samarium powder (1.1 equiv.).

    • Add anhydrous THF via syringe.

    • To the stirred suspension, add a solution of 1,2-diiodoethane (1.0 equiv.) in anhydrous THF dropwise.

    • Stir the mixture at room temperature. The reaction is complete when the solution turns a deep blue-green color and all the samarium metal has been consumed (typically 1-2 hours).

  • Pinacol Coupling Reaction:

    • Cool the freshly prepared SmI₂ solution to -78 °C (dry ice/acetone bath).

    • Prepare a solution of the dicarbonyl substrate in anhydrous THF.

    • Add the substrate solution dropwise to the cold SmI₂ solution over a period of 30 minutes.

    • Stir the reaction mixture at -78 °C for the time determined by TLC analysis (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by the slow addition of anhydrous methanol at -78 °C.

    • Allow the reaction mixture to warm to room temperature.

    • Add a saturated aqueous solution of potassium sodium tartrate and stir vigorously until the aqueous layer becomes clear.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diol.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the purified product.

Visualizations

The following diagrams illustrate key concepts and workflows for improving diastereoselectivity in SmI₂ mediated couplings.

Chelation_Control cluster_substrate Substrate with Chelating Group cluster_reagents Reagents cluster_transition_state Chelated Transition State cluster_product Product Substrate R-CO-CH(X)-R' X = OH, OR, NR2 TS Rigid Cyclic Intermediate Substrate->TS Coordination SmI2 SmI₂ SmI2->TS Product High Diastereoselectivity TS->Product Stereocontrolled Coupling

Caption: Chelation control model for high diastereoselectivity.

Additive_Effect cluster_pathways Reaction Pathways cluster_outcomes Stereochemical Outcomes Start SmI₂ + Substrate NoAdditive No Additive Start->NoAdditive WithHMPA With HMPA Start->WithHMPA WithProtic With Protic Additive (e.g., MeOH, H₂O) Start->WithProtic Low_dr Low Diastereoselectivity NoAdditive->Low_dr High_dr1 High Diastereoselectivity (via steric hindrance) WithHMPA->High_dr1 High_dr2 High Diastereoselectivity (via protonolysis) WithProtic->High_dr2

Caption: Influence of additives on reaction pathways.

Troubleshooting_Workflow Start Low Diastereoselectivity Observed Check_Temp Lower Reaction Temperature (e.g., to -78 °C) Start->Check_Temp Check_Additives Screen Additives (HMPA, Protic Solvents, Chelating Agents) Check_Temp->Check_Additives Check_Conditions Verify Anhydrous & Oxygen-Free Conditions Check_Additives->Check_Conditions Check_Reagent Titrate SmI₂ Solution Check_Conditions->Check_Reagent Chelation Investigate Chelation Control Check_Reagent->Chelation Substrate_Mod Consider Substrate Modification Chelation->Substrate_Mod Success Improved Diastereoselectivity Substrate_Mod->Success

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Samarium (II) Iodide Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium (II) iodide (SmI₂) reaction workups. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with quenching and purifying the products of SmI₂-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: How do I know when my SmI₂ reaction is complete and ready for workup?

A1: The completion of an SmI₂ reaction is often indicated by a distinct color change. A solution of active SmI₂ in THF is typically a deep blue or green.[1] As the Sm(II) is consumed, the color will fade. Upon completion or quenching with air, the solution typically turns a yellow color, indicating the oxidation of the remaining Sm(II) to Sm(III).[1][2]

Q2: What is the purpose of quenching the reaction?

A2: Quenching serves two primary purposes. First, it deactivates any remaining reactive SmI₂ by oxidation.[2] This is often achieved simply by exposing the reaction mixture to air.[1][2] Second, it protonates the resulting intermediates to yield the final desired product. This is typically done by adding a proton source, such as an alcohol, water, or a mild acid.[3]

Q3: What are the most common quenching agents for SmI₂ reactions?

A3: The choice of quenching agent depends on the stability of your product.[3] For products stable in acidic conditions, a dilute aqueous acid like hydrochloric acid (HCl) is effective and helps dissolve samarium byproducts.[1][3][4] For acid-sensitive products, milder conditions are necessary. Common choices include saturated aqueous ammonium (B1175870) chloride (NH₄Cl), mildly basic solutions, or pH 7-8 buffers.[2][3]

Troubleshooting Guide

Problem: I'm observing a persistent emulsion or a thick precipitate during the aqueous workup. How can I resolve this?

Solution: Emulsion formation is a frequent issue, often caused by the precipitation of insoluble samarium (III) salts.[2][5] The most effective way to address this is by adding a chelating agent that can form a soluble complex with the samarium ions.

  • Rochelle's salt (Potassium sodium tartrate): Adding a saturated aqueous solution of Rochelle's salt is a widely recommended method.[6][2][5] The tartrate ion chelates the Sm(III) ions, keeping them dissolved in the aqueous phase and breaking the emulsion.[6]

  • Tartaric acid: A small amount of tartaric acid added directly to the separatory funnel can also effectively chelate the samarium and resolve emulsions.[6]

Problem: My organic layer remains colored (yellow/brown) even after multiple washes. How do I remove the samarium contamination?

Solution: This indicates that samarium salts are still present in the organic phase, possibly chelated by the product itself, especially if the product contains functionalities like amino alcohols.[6][2]

  • Chelating Wash: A wash with a saturated solution of potassium sodium tartrate (Rochelle's salt) is the primary solution.[6][5] Stirring the biphasic mixture vigorously for 15-30 minutes can facilitate the transfer of samarium salts into the aqueous layer.[6]

  • Mild Acid Wash: If the product is stable, a wash with a dilute acid (e.g., 0.1 M HCl) can effectively remove the samarium salts.[1]

Problem: My product is acid-sensitive, and I'm struggling with the workup.

Solution: An acidic workup must be avoided for acid-labile products.[3][5]

  • Recommended Method: A basic workup using a mixture of 10% aqueous potassium carbonate and Rochelle's salt is highly effective.[5] This procedure maintains basic conditions to protect the product while the Rochelle's salt chelates the samarium, preventing precipitation and facilitating a clean separation.[5]

  • Alternative: Quenching with a saturated solution of ammonium chloride (NH₄Cl) provides a mildly acidic to neutral condition that is often suitable for sensitive substrates.[2]

Problem: My reaction seems sluggish or incomplete.

Solution: The reactivity of SmI₂ is highly dependent on the solvent and the presence of additives.[3]

  • Solvent Polarity: Increasing the polarity of the reaction medium generally makes SmI₂ a stronger reducing agent.[3]

  • Additives: Lewis bases like Hexamethylphosphoramide (HMPA) or the less toxic tripyrrolidinophosphoric acid triamide (TPPA) can significantly accelerate reactions by coordinating to the samarium center.[3][7] Water and alcohols can also act as proton sources that are beneficial for reaction yields.[3]

Comparison of Common Workup Protocols

Workup ProtocolQuenching Agent(s)Best ForAdvantagesDisadvantages
Acidic Workup Dilute Aqueous HClAcid-stable productsEffectively dissolves samarium salts, leading to clean phase separation.[1][3]Can cause decomposition or elimination of acid-sensitive products.[5]
Neutral/Mildly Acidic Saturated Aqueous NH₄ClProducts with moderate acid sensitivityGenerally mild and avoids strongly acidic or basic conditions.[2]May not be sufficient to prevent samarium salt precipitation.
Basic Chelating Workup Saturated NaHCO₃ / Rochelle's SaltAcid-sensitive products, products that chelate samarium[6]Protects sensitive functional groups; prevents emulsions by chelating Sm(III).[6][5]Requires careful preparation of the washing solution.
Basic Carbonate/Tartrate 10% Aqueous K₂CO₃ / Rochelle's SaltHighly acid-sensitive productsProvides a clear, homogeneous aqueous layer, allowing for nearly quantitative product recovery.[5]The aqueous layer is basic, which could affect base-labile products.

Experimental Protocols

Protocol 1: General Workup for Acid-Stable Products
  • Upon reaction completion (indicated by color change from blue to yellow), cool the reaction mixture in an ice bath.

  • Quench the reaction by slowly adding 0.1 M aqueous HCl until the mixture becomes acidic.[1]

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer sequentially with 0.1 M aqueous HCl, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Workup for Acid-Sensitive Products using Rochelle's Salt
  • After the reaction is complete, dilute the THF reaction mixture with an excess of ethyl acetate.[6]

  • If the deep blue color persists, stir the mixture under air until it turns bright yellow, indicating the oxidation of excess Sm(II).[6]

  • Add a 1:1 (v/v) mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous potassium sodium tartrate (Rochelle's salt).[6]

  • Stir the biphasic mixture vigorously for at least 15-30 minutes. The aqueous layer should become clear.[6][5]

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer 2-3 times with ethyl acetate.

  • Combine the organic extracts and wash with a 10% aqueous sodium bisulfite solution (to remove any iodine formed during air oxidation), followed by a brine wash.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualized Workflows

G cluster_reaction Reaction Stage cluster_workup Workup Stage start SmI₂ Reaction Mixture (Deep Blue/Green) complete Reaction Complete (Color Fades) start->complete Substrate Consumption quench Quench Reaction (e.g., expose to air) complete->quench Oxidize excess Sm(II) (Color turns Yellow) extract Aqueous Extraction quench->extract Add aq. solution & organic solvent dry Dry Organic Layer extract->dry Separate Layers concentrate Concentrate dry->concentrate Filter product Crude Product concentrate->product

Caption: Standard workflow for a this compound reaction and workup.

G start Emulsion or Precipitate Forms During Extraction decision Is the Product Acid-Stable? start->decision add_rochelle Add Saturated Aqueous Rochelle's Salt Solution. Stir Vigorously 15-30 min. decision->add_rochelle No add_acid Add Dilute HCl (0.1 M - 1 M) to Dissolve Salts decision->add_acid Yes check_emulsion Does Emulsion Persist? add_rochelle->check_emulsion proceed Proceed with Extraction add_acid->proceed add_tartaric Add small amount of solid Tartaric Acid to separatory funnel check_emulsion->add_tartaric Yes check_emulsion->proceed No add_tartaric->proceed

Caption: Troubleshooting guide for resolving emulsions in SmI₂ workups.

References

Technical Support Center: Optimizing SmI₂ Reactions with Proton Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium(II) iodide (SmI₂) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving proton sources.

Troubleshooting Guides

This section addresses specific issues you may encounter during your SmI₂ reactions.

Question: My SmI₂ reduction is sluggish or incomplete, even with a proton source. What are the possible causes and solutions?

Answer:

A slow or incomplete SmI₂ reduction can be attributed to several factors related to the proton source and other reaction conditions.

  • Suboptimal Proton Source: The acidity (pKa) of the proton source is critical. For many reductions, particularly of ketones, there is a direct correlation between the pKa of the alcohol and the rate of reduction.[1] More acidic alcohols that can readily protonate the intermediate ketyl radical anion tend to accelerate the reaction.

  • Concentration of Proton Source: The concentration of the proton donor can significantly affect the reaction rate. For water, the rate order can change from 1 at lower concentrations to 2 at higher concentrations, indicating a change in the reaction mechanism.[1]

    • Solution: Systematically vary the equivalents of the proton source used. For some substrates, a higher concentration may be beneficial, while for others it could be inhibitory.

  • Nature of the Proton Source (Coordinating vs. Non-coordinating): Alcohols can be broadly categorized as coordinating (e.g., MeOH, EtOH) and non-coordinating (e.g., tert-butanol (B103910), t-BuOH) due to steric hindrance.[2] Coordinating alcohols can bind to the samarium ion, which can influence its reactivity.

    • Solution: If using a bulky, non-coordinating alcohol, consider switching to a smaller, coordinating one to see if it improves the reaction rate.

  • Quality of SmI₂: The quality of the SmI₂ solution is paramount. It is sensitive to air and moisture.

    • Solution: Ensure your SmI₂ solution is freshly prepared or properly stored under an inert atmosphere. The deep blue color is an indicator of its activity.

Question: I am observing significant formation of a dimeric side product (e.g., a pinacol) instead of my desired alcohol. How can I prevent this?

Answer:

The formation of dimeric products, such as 1,2-diols from ketone reductions, is a common issue when a proton source is absent or ineffective.[3]

  • Mechanism of Dimerization: In the absence of a proton source, the initially formed ketyl radical anion can dimerize to form a pinacolate, which upon workup yields the 1,2-diol.

  • Role of the Proton Source: A suitable proton source rapidly quenches the ketyl radical anion by protonating it.[3] This forms a carbinol radical, which is then reduced by a second equivalent of SmI₂ and subsequently protonated to yield the desired alcohol. This pathway effectively outcompetes the dimerization pathway.

    • Solution 1: Add an Effective Proton Source: The most direct solution is to include an efficient proton source in your reaction mixture. Alcohols like methanol or tert-butanol are commonly used for this purpose.

    • Solution 2: Optimize Proton Source Concentration: Ensure you are using a sufficient concentration of the proton source to trap the ketyl radical as it is formed.

    • Solution 3: Consider the Rate of Addition: In some cases, slow addition of the substrate to the SmI₂/proton source mixture can help maintain a low concentration of the ketyl radical, further disfavoring dimerization.

A simplified diagram illustrating these competing pathways is provided below:

G cluster_0 SmI₂ Reduction of a Ketone (R₂C=O) cluster_1 With Proton Source (e.g., ROH) cluster_2 Without Proton Source Ketone Ketone (R₂C=O) SmI2_1 SmI₂ (1 e⁻) Ketone->SmI2_1 Ketyl Ketyl Radical Anion [R₂C-O]⁻˙ SmI2_1->Ketyl Protonation1 Protonation (ROH) Ketyl->Protonation1 Dimerization Dimerization Ketyl->Dimerization CarbinolRadical Carbinol Radical (R₂C˙-OH) Protonation1->CarbinolRadical SmI2_2 SmI₂ (1 e⁻) CarbinolRadical->SmI2_2 Organosamarium Organosamarium Intermediate or Carbanion SmI2_2->Organosamarium Protonation2 Protonation (ROH) Organosamarium->Protonation2 Alcohol Desired Alcohol (R₂CH-OH) Protonation2->Alcohol Pinacolate Pinacolate Intermediate Dimerization->Pinacolate Workup Aqueous Workup Pinacolate->Workup Pinacol Pinacol Byproduct (HO-CR₂-CR₂-OH) Workup->Pinacol

Caption: Competing pathways in ketone reduction by SmI₂.

Frequently Asked Questions (FAQs)

Question: What is the general role of a proton source in SmI₂ reactions?

Answer:

Proton sources, typically alcohols or water, play a crucial role in SmI₂-mediated reductions. Their primary functions are:

  • Quenching Intermediates: They protonate negatively charged intermediates formed after electron transfer, which is essential for obtaining the desired reduced product and preventing side reactions like dimerization.[3]

  • Accelerating Reaction Rates: The addition of a proton source can significantly increase the rate of reduction.[4] This is often because the proton transfer step is part of the rate-determining sequence.

  • Influencing Selectivity: The choice of proton source can influence the chemo- and stereoselectivity of a reaction by altering the nature of the reactive intermediates and transition states.[5]

  • Enabling Proton-Coupled Electron Transfer (PCET): With certain additives like water, SmI₂ can form complexes that act as powerful reductants through a proton-coupled electron transfer (PCET) mechanism. This allows for the reduction of substrates that are typically difficult to reduce via a simple electron transfer.

Question: How do I choose the right proton source for my reaction?

Answer:

The optimal proton source depends on the substrate and the desired outcome. Here are some general guidelines:

  • For simple reductions (e.g., ketones to alcohols): A good starting point is a sterically hindered (non-coordinating) alcohol like tert-butanol (t-BuOH). It is a competent proton donor but less likely to coordinate to the samarium center and alter the reagent's intrinsic reactivity.

  • To increase reaction rate: Consider using a more acidic, coordinating alcohol like methanol (MeOH). There is often a correlation between the alcohol's pKa and the reaction rate.[1]

  • To alter stereoselectivity: The steric bulk of the proton source can influence the stereochemical outcome. It is often worthwhile to screen a small panel of alcohols (e.g., MeOH, EtOH, i-PrOH, t-BuOH) to find the optimal one for a desired diastereomer.

  • For challenging reductions: For substrates that are difficult to reduce, a SmI₂-H₂O system might be effective. Water can form highly reactive complexes with SmI₂ that operate via a PCET mechanism.

The following flowchart can guide your selection process:

G start Start: Choose a Proton Source for SmI₂ Reaction q1 Is the primary goal to prevent dimerization in a standard reduction? start->q1 a1 Use a standard alcohol like tert-butanol (t-BuOH). q1->a1 Yes q2 Is the reaction sluggish? q1->q2 No a1->q2 a2 Switch to a more acidic alcohol (e.g., MeOH, TFE). Monitor for side reactions. q2->a2 Yes q3 Is stereoselectivity a key issue? q2->q3 No a2->q3 a3 Screen a panel of alcohols with varying steric bulk (MeOH, i-PrOH, t-BuOH). q3->a3 Yes q4 Is the substrate very difficult to reduce? q3->q4 No a3->q4 a4 Consider using the SmI₂-H₂O system to enable a PCET pathway. q4->a4 Yes end Proceed with Optimized Reaction Conditions q4->end No a4->end

Caption: Decision tree for selecting a proton source.

Data Presentation

The choice of proton source can have a quantifiable impact on reaction kinetics. The following table summarizes the effect of different proton donors on the rate of reduction of acetophenone (B1666503) by SmI₂.

Table 1: Effect of Proton Source on the Rate of Acetophenone Reduction by SmI₂

Proton Source pKa (in DMSO) Rate Order in Proton Source Relative Rate Constant (k_obs)
Phenol 18.0 1 Fastest
2,2,2-Trifluoroethanol 21.7 1 Fast
Methanol 29.0 1 Moderate
Ethanol 29.8 1 Slow
Water 31.4 1.4 Complex
2-Propanol 30.2 0 No significant effect
2-Methyl-2-propanol (t-BuOH) 32.2 0 No significant effect

Data adapted from kinetic studies which show a direct correlation between the pKa of the alcohol and the rate of reduction for unhindered alcohols.[1]

Experimental Protocols

Protocol 1: General Procedure for Preparation of a 0.1 M SmI₂ Solution in THF

This protocol is adapted from established methods for generating SmI₂.[1][3]

Materials:

  • Samarium metal powder (1.3 mmol, ~0.2 g)

  • Iodine (I₂) crystals (2.0 mmol, ~0.254 g) or 1,2-diiodoethane

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF) (10 mL)

  • Argon or nitrogen source for inert atmosphere

  • Flame-dried round-bottomed flask with a stir bar and septum

Procedure:

  • Flame dry a 50 mL round-bottomed flask containing a magnetic stir bar under a stream of inert gas (argon or nitrogen). Allow the flask to cool to room temperature.

  • Quickly weigh the samarium powder and add it to the flask. Immediately flush the flask with inert gas.

  • Add 10 mL of dry, degassed THF to the flask via syringe.

  • Add the iodine crystals to the stirring suspension. If using 1,2-diiodoethane, add it slowly via syringe.

  • Seal the flask with a septum and insert a needle connected to a balloon filled with inert gas to maintain a positive pressure.

  • Stir the mixture vigorously at room temperature. The reaction is complete when the metallic samarium has been consumed and the solution turns a deep blue-green color. This typically takes 2-4 hours.

  • The resulting ~0.1 M solution of SmI₂ is ready for use. It should be used fresh for best results.

Protocol 2: Representative Procedure for the Reduction of a Ketone

Materials:

  • Freshly prepared 0.1 M SmI₂ solution in THF

  • Ketone substrate (1.0 eq)

  • Proton source (e.g., tert-butanol, 10 eq)

  • Anhydrous THF

  • Inert atmosphere setup

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the freshly prepared SmI₂ solution (2.2 eq).

  • Add the proton source, for example, tert-butanol (10 eq), to the SmI₂ solution and stir for a few minutes.

  • In a separate flame-dried flask, dissolve the ketone substrate (1.0 eq) in a small amount of anhydrous THF.

  • Add the ketone solution dropwise to the stirring SmI₂/proton source mixture at room temperature or a specified temperature (e.g., -78 °C, depending on the reaction).

  • Monitor the reaction by TLC. The deep blue color of the SmI₂ will fade as it is consumed. The reaction is typically complete within 5-30 minutes.

  • Upon completion, quench the reaction by opening the flask to air (which oxidizes any remaining Sm(II)) and adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

overcoming solubility issues of samarium (II) iodide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium(II) iodide (SmI₂). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly those related to solubility, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of samarium(II) iodide in common organic solvents?

A1: Samarium(II) iodide is most commonly used as a 0.1 M solution in tetrahydrofuran (B95107) (THF), which is generally its maximum solubility in that solvent.[1][2][3] Its solubility in other solvents is more limited. For instance, in acetonitrile (B52724), the solubility is approximately 0.05 M.[1] The choice of solvent can significantly impact the reactivity of SmI₂.[3][4]

Q2: My SmI₂ solution is not the characteristic deep blue color. What does this indicate?

A2: The deep blue color is indicative of the presence of Sm(II) species.[5] A different color, such as yellow or green, suggests the presence of oxidized samarium(III) species.[6][7] This can result from exposure to air or moisture during preparation or handling. If the initial mixture is red and does not turn blue upon reflux, it could indicate issues with the quality of the samarium metal or the purity of the iodine source.[8]

Q3: How do additives like HMPA improve SmI₂ reactions?

A3: Additives, particularly Lewis bases like hexamethylphosphoramide (B148902) (HMPA), play a crucial role in enhancing the reactivity of SmI₂.[6][9][10][11] HMPA coordinates to the samarium metal center, which increases its reduction potential, making it a more powerful reducing agent.[9][10][11] This coordination can also accelerate the rate of electron transfer.[9] Some additives can also activate the substrate, for example, by elongating a carbon-halogen bond, making it more susceptible to reduction.[6][11][12]

Q4: Are there less toxic alternatives to HMPA?

A4: Yes, due to the carcinogenicity of HMPA, several alternatives have been developed.[4] Tripyrrolidinophosphoric acid triamide (TPPA) is a notable non-toxic alternative that can often be used in place of HMPA.[13] Other alternatives include 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and N,N'-dimethylpropyleneurea (DMPU), although they may result in slower reaction rates compared to HMPA.[9][14]

Q5: Can water be used as an additive in SmI₂ reactions?

A5: Yes, surprisingly, water can be a beneficial additive in certain SmI₂-mediated reactions.[13][15] In controlled amounts, water can act as a proton source and has been shown to increase the reduction potential of SmI₂.[15] The SmI₂/H₂O/amine system is a powerful reducing agent combination.[16] However, uncontrolled addition of water will quench the reagent.

Troubleshooting Guides

Issue 1: Difficulty in preparing a 0.1 M solution of SmI₂ in THF.

  • Possible Cause: Poor quality of samarium metal, which may have an oxide layer.[11][17]

  • Troubleshooting Step: Activate the samarium metal. This can be done by grinding the metal with a mortar and pestle to expose a fresh surface or by chemical activation methods.[11][17] Using high-quality samarium is crucial for a successful preparation.[17]

  • Possible Cause: Presence of moisture or oxygen in the solvent or reaction flask.[6][17]

  • Troubleshooting Step: Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (argon is preferred over nitrogen).[6][11] The THF must be thoroughly dried and degassed before use.[6][11] While some studies suggest minor amounts of water and oxygen may not inhibit the formation of SmI₂, it is best practice to work under strictly anhydrous and anaerobic conditions.[17]

  • Possible Cause: Impure iodine source (e.g., 1,2-diiodoethane).

  • Troubleshooting Step: Use freshly purified 1,2-diiodoethane (B146647). Recrystallization is a common purification method.[8]

Issue 2: The SmI₂-mediated reaction is sluggish or does not proceed to completion.

  • Possible Cause: Insufficient reducing power of the SmI₂ solution.

  • Troubleshooting Step: Add a co-solvent or additive to increase the reduction potential. HMPA is highly effective, but less toxic alternatives like TPPA or DMPU can also be used.[4][9][13] The addition of as little as 4 equivalents of HMPA can dramatically increase the reaction rate.[9]

  • Possible Cause: The substrate is not sufficiently activated.

  • Troubleshooting Step: Consider additives that can activate the substrate. For example, in reactions involving alkyl halides, HMPA can form a complex with the halide, making it more susceptible to reduction.[6][11][12]

  • Possible Cause: The reaction is being performed at too low a temperature.

  • Troubleshooting Step: While many SmI₂ reactions are rapid at room temperature, some may require gentle heating. Monitor the reaction by TLC to determine the optimal temperature.

Issue 3: Formation of an emulsion or insoluble salts during work-up.

  • Possible Cause: Precipitation of samarium(III) hydroxides in basic work-up conditions, which can trap the product.

  • Troubleshooting Step: If the product is acid-stable, a quench with aqueous hydrochloric acid can be effective.[4] For acid-sensitive products, use a milder quench with saturated aqueous ammonium (B1175870) chloride.[6]

  • Troubleshooting Step: To break up emulsions and chelate samarium salts, add a solution of sodium potassium tartrate (Rochelle's salt) or tartaric acid during the work-up.[18] This will form soluble samarium tartrate complexes that can be easily removed in the aqueous phase.[18]

Quantitative Data Summary

SolventMaximum Concentration (approx.)Notes
Tetrahydrofuran (THF)0.1 M[1][2][3]The most common and recommended solvent.
Acetonitrile0.05 M[1]Lower solubility, and SmI₂ can be unstable.[19]
Tetrahydropyran (THP)Slurry obtained[1]Can be used as an alternative to THF.
1,2-Dimethoxyethane (DME)Initially 0.1 M, drops to 0.02 M[1]Solubility decreases over time.
Nitriles (e.g., pivalonitrile)Slurry obtained[1]Can offer unique reactivity.

Experimental Protocols

Protocol 1: Preparation of 0.1 M Samarium(II) Iodide in THF
  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: To the flask, add samarium metal powder (1.3 mmol, 1.0 equiv). Flush the flask with argon.

  • Solvent and Iodine Source: Add dry, degassed THF (10 mL). Then, add 1,2-diiodoethane (1.0 mmol, 0.77 equiv) or iodine (1.0 mmol, 0.77 equiv).

  • Reaction: Stir the mixture vigorously at room temperature. The solution will typically change color from orange to yellow, then green, and finally to a deep blue, indicating the formation of SmI₂.[6] This process can take several hours.[6] The use of ultrasound can significantly reduce the reaction time.[2]

  • Storage: The resulting 0.1 M solution of SmI₂ in THF can be stored under an inert atmosphere for extended periods, especially if a small amount of excess samarium metal is present to act as a stabilizer.[3][20]

Protocol 2: SmI₂-Mediated Barbier Reaction with HMPA
  • Prepare SmI₂-HMPA Complex: To a freshly prepared 0.1 M solution of SmI₂ in THF (10 mL, 1.0 mmol) under argon, add HMPA (1.75 mL, 10 mmol) dropwise via syringe. A deep purple color will form.[6]

  • Substrate Preparation: In a separate flame-dried vial under argon, prepare a solution of the alkyl halide (e.g., iodododecane, 0.45 mmol) and the carbonyl compound (e.g., 3-pentanone, 0.45 mmol) in dry, degassed THF (2 mL).[6]

  • Reaction: Add the substrate solution dropwise to the SmI₂/HMPA complex. The reaction is often rapid, with a color change indicating completion (e.g., the purple color may become cloudy).[6]

  • Work-up: Quench the reaction by exposing it to air (the color will change to yellow).[6] Add a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with saturated aqueous sodium thiosulfate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]

Visualizations

experimental_workflow Workflow for Preparing and Using SmI₂ cluster_prep SmI₂ Preparation cluster_reaction SmI₂ Reaction cluster_workup Work-up prep_start Start: Flame-dried glassware under Argon add_sm Add Samarium Metal prep_start->add_sm add_thf_i2 Add dry, degassed THF and Iodine Source add_sm->add_thf_i2 stir Stir at RT until deep blue solution forms add_thf_i2->stir prep_end 0.1 M SmI₂ in THF stir->prep_end react_start Start: Freshly prepared SmI₂ solution prep_end->react_start Use immediately add_additive Add Additive (e.g., HMPA) react_start->add_additive add_substrates Add Substrates (Alkyl Halide, Carbonyl) add_additive->add_substrates monitor_reaction Monitor reaction (TLC, color change) add_substrates->monitor_reaction react_end Reaction Complete monitor_reaction->react_end workup_start Start: Quench reaction (e.g., expose to air) react_end->workup_start add_aqueous Add aqueous solution (e.g., NH₄Cl, Rochelle's salt) workup_start->add_aqueous extract Extract with organic solvent add_aqueous->extract wash_dry Wash, dry, and concentrate extract->wash_dry workup_end Crude Product wash_dry->workup_end

Caption: Experimental workflow for SmI₂ preparation, reaction, and work-up.

additive_selection_logic Logic for Additive Selection in SmI₂ Reactions start Is the reaction sluggish or low-yielding? no_additive Proceed without additive or with standard THF start->no_additive No increase_reactivity Need to increase reactivity/reduction potential? start->increase_reactivity Yes lewis_base Add a Lewis Base Additive increase_reactivity->lewis_base Yes proton_source Need a proton source? increase_reactivity->proton_source No hmpa HMPA (high reactivity, toxic) lewis_base->hmpa tppa_dmpu TPPA or DMPU (lower toxicity) lewis_base->tppa_dmpu water_alcohol Add Water or Alcohol proton_source->water_alcohol Yes no_proton Proceed without proton source proton_source->no_proton No

Caption: Decision-making flowchart for selecting additives in SmI₂ reactions.

References

preventing dimerization in SmI2-mediated halide reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for samarium(II) iodide (SmI2)-mediated halide reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a specific focus on preventing undesired dimerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is SmI2 and why is it used for halide reductions?

Samarium(II) iodide (SmI2), also known as Kagan's reagent, is a powerful and versatile single-electron transfer reducing agent used in organic synthesis.[1][2][3] It is favored for its ability to perform reductions under mild conditions and its high chemoselectivity, allowing for the reduction of organic halides in the presence of other functional groups like esters and alcohols.[4]

Q2: What is dimerization in the context of SmI2-mediated halide reductions?

Dimerization is a common side reaction where two organic radicals, formed from the single-electron reduction of the halide by SmI2, combine to form a carbon-carbon bond, resulting in a dimer of the starting material instead of the desired reduced product (R-H).[5] This is particularly prevalent with allylic and benzylic halides.[4]

Q3: What factors influence the rate of dimerization?

Several factors can influence the propensity for dimerization, including:

  • Substrate Structure: Allylic and benzylic halides are more prone to dimerization due to the stability of the resulting radicals.[4]

  • Solvent: The polarity of the solvent affects the reducing power of SmI2.[4]

  • Additives: The presence or absence of proton sources or Lewis bases can significantly alter the reaction pathway.[1][6]

  • Concentration: Higher concentrations of the halide substrate can increase the likelihood of radical-radical coupling.

Q4: How do additives affect the reactivity of SmI2?

Additives play a crucial role in modulating the reactivity and selectivity of SmI2-mediated reductions.[3][6] They can be broadly categorized as:

  • Lewis Bases (e.g., HMPA, TPPA): These additives coordinate to the samarium ion, increasing its electron-donating ability and making SmI2 a stronger reducing agent.[1][4][5] This can sometimes lead to faster reduction of the radical intermediate to an organosamarium species, which can then be protonated to give the desired product.

  • Proton Sources (e.g., alcohols, water): These are essential for quenching the radical or organosamarium intermediates to yield the final reduced product. The choice and concentration of the proton source can be critical in preventing dimerization.[4][7]

  • Lewis Acids/Inorganic Salts (e.g., LiCl, LiBr): These can alter the reduction potential of SmI2 through anion metathesis, forming more powerful reductants.[1]

Troubleshooting Guide: Preventing Dimerization

This guide provides solutions to the common problem of dimerization during SmI2-mediated halide reductions.

Problem Potential Cause Suggested Solution
High yield of dimer, low yield of desired reduced product. The intermediate radical has a long enough lifetime to encounter another radical and dimerize.1. Add a proton source: The most effective way to prevent dimerization is to trap the radical intermediate as soon as it is formed. Alcohols (e.g., methanol (B129727), tert-butanol) or water are commonly used.[4][7] The choice of proton donor can influence the reaction pathway.[7] 2. Use a Lewis base additive: Additives like HMPA or its less toxic alternative TPPA can increase the reduction potential of SmI2, potentially leading to faster reduction of the radical to an organosamarium species, which is then protonated.[1][4] 3. Slow addition of the halide: Adding the halide substrate slowly to the SmI2 solution keeps its concentration low, minimizing the chance of radical-radical coupling.[6]
Reaction is sluggish and still produces dimer. The reducing power of SmI2 may be insufficient for rapid reduction of the generated radical.1. Increase solvent polarity: Using a more polar solvent can enhance the reducing strength of SmI2.[4] 2. Incorporate a Lewis base: HMPA or TPPA can significantly increase the reduction potential of SmI2.[1][4] 3. Consider inorganic salt additives: The addition of LiCl or LiBr can generate a more potent reducing species.[1]
Dimerization is still observed even with a proton source. The rate of protonation may be slower than the rate of dimerization.1. Optimize the proton source: Experiment with different alcohols. More acidic alcohols like methanol may be more effective proton donors than bulkier ones like tert-butanol (B103910) in certain cases.[1] However, the choice is substrate-dependent. 2. Increase the concentration of the proton source: A higher concentration of the proton donor can increase the rate of quenching.

Experimental Protocols

General Protocol for SmI2-Mediated Reduction of an Alkyl Halide

This protocol provides a general procedure that can be adapted and optimized to minimize dimerization.

Materials:

  • Samarium metal powder

  • 1,2-Diiodoethane (B146647) or Iodine

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide substrate

  • Proton source (e.g., anhydrous methanol)

  • Lewis base (e.g., HMPA or TPPA, optional)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of SmI2 solution (0.1 M in THF):

    • To a dry, two-necked round-bottom flask under an inert atmosphere, add samarium powder (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Add 1,2-diiodoethane (1.0 equivalent) or iodine (1.0 equivalent) to the stirred suspension of samarium in THF.

    • Stir the mixture at room temperature. The reaction is typically complete when the gray color of the samarium metal disappears and a deep blue solution of SmI2 is formed.

  • Reduction Reaction:

    • To the freshly prepared SmI2 solution, add the desired proton source (e.g., 2-10 equivalents of methanol).

    • If using a Lewis base additive, add it at this stage (e.g., 2-4 equivalents of HMPA or TPPA).

    • Slowly add a solution of the alkyl halide (1.0 equivalent) in anhydrous THF to the stirred SmI2 solution at the desired temperature (e.g., room temperature or 0 °C). The slow addition is crucial to maintain a low concentration of the substrate.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the solution becomes clear.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Dimerization_Pathway cluster_reduction SmI2 Mediated Halide Reduction R-X Alkyl Halide (R-X) R_radical Alkyl Radical (R•) R-X->R_radical + SmI2 - SmI2X R-H Desired Product (R-H) R_radical->R-H + SmI2, + H+ - SmI2X R-R Dimerization Product (R-R) R_radical->R-R + R• Troubleshooting_Workflow start Dimerization Observed? add_proton Add/Optimize Proton Source (e.g., MeOH, t-BuOH, H2O) start->add_proton Yes success Problem Solved start->success No slow_addition Use Slow Addition of Halide add_proton->slow_addition check_again Dimerization Still an Issue? slow_addition->check_again add_lewis_base Add Lewis Base (HMPA or TPPA) failure Consider Alternative Reducing Agent add_lewis_base->failure check_again->add_lewis_base Yes check_again->success No

References

influence of reaction temperature on SmI2 reactivity and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Samarium Diiodide (SmI₂) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the influence of reaction temperature on the reactivity and selectivity of SmI₂.

Frequently Asked Questions (FAQs)

Q1: How does reaction temperature generally affect the reactivity of SmI₂?

A1: Reaction temperature is a critical parameter that can significantly influence the reactivity of samarium diiodide. Generally, increasing the reaction temperature can enhance the rate of electron transfer from SmI₂, leading to faster reaction times. However, this increased reactivity is not always beneficial and can lead to undesired side reactions or decomposition of starting materials and products. Conversely, lower temperatures are often employed to enhance selectivity and minimize side reactions, though this may require longer reaction times. The optimal temperature is highly dependent on the specific substrate and the desired transformation.[1][2]

Q2: Can temperature be used to control the stereoselectivity of SmI₂-mediated reactions?

A2: Yes, temperature can be a key factor in controlling the stereoselectivity of SmI₂-mediated reactions. For many reactions, conducting them at low temperatures (e.g., -78°C or -100°C) can significantly improve diastereoselectivity.[2] This is often attributed to the enhanced stability of transition states and intermediates at lower temperatures, allowing for greater differentiation between diastereomeric pathways. In some cases, a change in temperature can even invert the stereochemical outcome of a reaction. However, the effect of temperature on stereoselectivity is often intertwined with the choice of solvents and additives.[1]

Q3: Are there instances where higher temperatures are beneficial for SmI₂ reactions?

A3: While low temperatures are common, certain SmI₂-mediated reactions benefit from elevated temperatures. For example, some sterically hindered substrates or those with less reactive functional groups may require heating to proceed at a reasonable rate. In specific cases, such as certain intramolecular couplings, elevated temperatures may be necessary to overcome activation barriers and achieve the desired product. For instance, a sequential ketyl-olefin coupling/β-elimination reaction with terminally substituted alkenyl groups showed optimal yields when heated to 60°C.

Q4: How do I choose the optimal temperature for my SmI₂ reaction?

A4: The optimal temperature for a samarium diiodide reaction is best determined empirically, starting with conditions reported for similar transformations in the literature. A good starting point for many reactions is -78°C, especially when high selectivity is desired. If the reaction is sluggish, the temperature can be gradually increased. It is crucial to consider the stability of your substrate and product at different temperatures. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at different temperatures can help identify the optimal conditions that provide a good balance between reaction rate, yield, and selectivity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of starting material Reaction temperature is too low: The activation energy for the desired transformation is not being met.Gradually increase the reaction temperature in increments (e.g., from -78°C to -40°C, then to 0°C or room temperature). Monitor the reaction progress at each stage. Consider the use of additives like HMPA or H₂O, which can enhance the reducing power of SmI₂ and may allow the reaction to proceed at a lower temperature.[2][3]
Formation of multiple products/low selectivity Reaction temperature is too high: At elevated temperatures, competing reaction pathways may become more favorable, leading to a loss of chemo-, regio-, or stereoselectivity.Decrease the reaction temperature. Running the reaction at -78°C or even -100°C can often significantly improve selectivity.[2] Careful control of the addition rate of the substrate to the SmI₂ solution at low temperatures can also enhance selectivity.
Product decomposition or formation of degradation products Reaction temperature is too high: The desired product or sensitive functional groups in the starting material may not be stable at the reaction temperature.Perform the reaction at a lower temperature. If the reaction requires a higher temperature to proceed, consider a different synthetic route or the use of protecting groups for sensitive functionalities.
Inconsistent results between batches Poor temperature control: Fluctuations in the reaction temperature can lead to variable ratios of products and unreacted starting material.Use a reliable cooling bath (e.g., a cryostat or a well-insulated Dewar with a consistent cooling agent like a dry ice/acetone slurry). Ensure the reaction flask is properly submerged and that the temperature is monitored throughout the reaction with a calibrated thermometer.
Side reaction observed (e.g., debromination) Reaction temperature is too high for the specific substrate: Certain side reactions are known to be accelerated at higher temperatures. For example, in one case, debromination was observed at temperatures above -40°C.Conduct the reaction at a lower temperature where the rate of the undesired side reaction is minimized. If the desired reaction is too slow at this lower temperature, optimization of other parameters (e.g., solvent, additives, concentration) may be necessary.

Data Presentation

The following tables summarize quantitative data on the influence of reaction temperature on the yield and selectivity of specific SmI₂-mediated reactions, as reported in the literature.

Table 1: Effect of Temperature on the Yield of a Diol in a SmI₂-Mediated Aldol Cyclization [2]

Temperature (°C)Yield of Desired Diol (%)Observations
-10071Optimal yield of the desired product.
> -100DecreasedIncreasing the temperature led to a decrease in the yield of the desired product with no increase in the formation of stereoisomeric products.

Table 2: Temperature-Dependent Yield in a Sequential Ketyl-Olefin Coupling/β-Elimination Reaction

Substrate TypeTemperatureYield of Alkenyl Transfer Product (%)
Unsubstituted Alkenyl GroupAmbientSuccessful reaction
Terminally Substituted Alkenyl GroupAmbientFormation of β-hydride elimination products
Terminally Substituted Alkenyl Group60°COptimum yields

Table 3: Temperature Influence on a SmI₂-Mediated Reductive Cyclization

Temperature (°C)AdditivesYield of Desired Product (%)
0H₂O76
Refluxing THFNone75

Experimental Protocols

General Protocol for a Temperature-Controlled SmI₂-Mediated Reaction

This protocol provides a general methodology for conducting a SmI₂-mediated reaction with careful temperature control. Specific parameters such as substrate concentration, equivalents of SmI₂, and reaction time should be optimized for each specific transformation.

1. Preparation of SmI₂ Solution (0.1 M in THF):

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Add samarium metal powder (1.05 eq) to the flask.

  • Add anhydrous, degassed tetrahydrofuran (B95107) (THF) to the flask via cannula.

  • To the stirring suspension, add a solution of iodine (1.0 eq) in anhydrous, degassed THF dropwise.

  • Stir the mixture at room temperature. The reaction is complete when the solution turns a deep blue color, typically within 2-4 hours.[3]

2. Temperature-Controlled Reaction:

  • Cool the freshly prepared SmI₂ solution to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath) under a positive pressure of argon.

  • Prepare a solution of the substrate in anhydrous, degassed THF.

  • Add the substrate solution dropwise to the cooled SmI₂ solution over a period of time (slow addition can improve selectivity).

  • If required, additives (e.g., HMPA, water, or an alcohol) can be added to the SmI₂ solution before the addition of the substrate.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the deep blue color of SmI₂ often indicates the consumption of the reagent.

  • Upon completion, quench the reaction by exposing it to air or by adding a saturated aqueous solution of sodium/potassium tartrate or ammonium (B1175870) chloride.

  • Allow the reaction mixture to warm to room temperature and perform a standard aqueous workup and purification.

Visualizations

Below are diagrams created using Graphviz to illustrate key concepts related to the influence of temperature on SmI₂ reactions.

Caption: Temperature influences pathway selection in SmI₂ reactions.

G Experimental Workflow for Temperature Optimization Start Define Reaction: Substrate, Desired Product Prep_SmI2 Prepare 0.1M SmI2 in THF Start->Prep_SmI2 Setup_Reaction Set up parallel reactions or sequential experiments Prep_SmI2->Setup_Reaction Temp_1 Reaction at -78°C Setup_Reaction->Temp_1 Temp_2 Reaction at -40°C Setup_Reaction->Temp_2 Temp_3 Reaction at 0°C Setup_Reaction->Temp_3 Temp_4 Reaction at RT Setup_Reaction->Temp_4 Analysis Monitor by TLC/LC-MS: - Conversion - Selectivity - Byproducts Temp_1->Analysis Temp_2->Analysis Temp_3->Analysis Temp_4->Analysis Optimization Identify Optimal Temperature Analysis->Optimization Scale_Up Scale-up reaction at optimal temperature Optimization->Scale_Up

Caption: Workflow for optimizing SmI₂ reaction temperature.

References

Validation & Comparative

A Comparative Guide to Samarium (II) Iodide and Other Single-Electron Transfer Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, the quest for mild, selective, and efficient reagents is perpetual. Single-electron transfer (SET) reagents have carved out a significant niche, enabling transformations that are often challenging to achieve through traditional two-electron pathways. Among these, samarium (II) iodide (SmI₂) has emerged as a powerful and versatile tool. This guide provides an objective comparison of SmI₂ with other common SET reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic challenges.

Overview of Single-Electron Transfer Reagents

Single-electron transfer is a fundamental process where an electron is transferred from a donor to an acceptor molecule, generating radical intermediates.[1] This mode of reactivity opens up unique avenues for bond formation and functional group manipulation. While numerous reagents can effect SET, their reduction potentials, substrate scope, and reaction conditions vary significantly. This guide focuses on comparing the workhorse SmI₂ with two other prominent classes of SET reagents: titanocene(III) chloride and dissolving metal systems.

This compound (SmI₂) , also known as Kagan's reagent, is a mild and versatile one-electron reducing agent.[2][3] It is particularly valued for its high chemoselectivity and the ability to fine-tune its reactivity through the use of additives.[4][5]

Titanocene(III) Chloride (Cp₂TiCl) is another powerful SET reagent, often generated in situ from titanocene (B72419) dichloride (Cp₂TiCl₂). It is particularly effective in promoting radical cyclization and pinacol (B44631) coupling reactions.[6][7]

Dissolving Metal Reductions , classically employing alkali metals like sodium or lithium in liquid ammonia, represent a potent and historically significant method for single-electron reductions of a wide range of functional groups.[8][9]

Comparative Performance Data

The choice of a SET reagent is often dictated by its performance in specific chemical transformations. Below, we present a comparative summary of these reagents in key synthetic applications, focusing on reaction yields and diastereoselectivity.

Pinacol Coupling of Carbonyl Compounds

The pinacol coupling, a reductive dimerization of aldehydes or ketones to form 1,2-diols, is a hallmark reaction of SET reagents. The diastereoselectivity of this reaction is a critical consideration.

Reagent SystemSubstrateYield (%)Diastereoselectivity (dl:meso)Reference
SmI₂ Benzaldehyde (B42025)9510:90[10]
Cyclohexanecarboxaldehyde92>95:5[10]
Cp₂TiCl₂/Mn Benzaldehyde8558:42[7]
Cyclohexanecarboxaldehyde7898:2[7]
Na/NH₃ AcetoneHighNot typically selective[11]

Key Observations:

  • Samarium(II) iodide often provides excellent yields and can exhibit high diastereoselectivity, which can be tuned by additives. For aromatic aldehydes, the meso isomer is typically favored, while for aliphatic aldehydes, the dl isomer predominates.[10]

  • Titanocene(III) chloride is also effective for pinacol couplings, often showing high diastereoselectivity for aliphatic aldehydes.[7]

  • Dissolving metal systems are powerful reagents for pinacol couplings but generally lack diastereoselectivity.[11]

Barbier Reaction: A Comparison with Grignard Reagents

The Barbier reaction, the one-pot coupling of an organic halide with a carbonyl compound, is a convenient alternative to the multi-step Grignard reaction.[12][13] SmI₂ is a particularly effective mediator for this transformation, offering distinct advantages in chemoselectivity and functional group tolerance.[11]

FeatureSmI₂-mediated Barbier ReactionGrignard Reaction
Reagent Preparation Generated in situPrepared separately before reaction
Functional Group Tolerance High (tolerates esters, nitriles, etc.)Low (reacts with acidic protons)
Reaction Conditions Mild, often room temperatureOften requires initiation (heating, etc.)
Representative Yield (Cyclohexanone + Allyl Bromide) ~95%~85%

Key Observations:

  • The in situ generation of the organosamarium species in the Barbier reaction allows for the presence of functional groups that would be incompatible with pre-formed Grignard reagents.[11]

  • SmI₂-mediated Barbier reactions often proceed under milder conditions and can provide higher yields, especially for complex substrates.[13]

Mechanistic Insights

The distinct reactivity of these SET reagents can be understood by examining their reaction mechanisms.

General Mechanism of Single-Electron Transfer

The fundamental process involves the transfer of an electron from the metal reagent to the substrate, generating a radical anion. This intermediate can then undergo various transformations, including dimerization, radical cyclization, or further reduction.

SET_Mechanism Reagent SET Reagent (e.g., SmI₂) RadicalAnion Radical Anion [R-O•]⁻ Reagent->RadicalAnion e⁻ transfer Substrate Substrate (e.g., R=O) Substrate->RadicalAnion Product Product(s) RadicalAnion->Product Further Reactions (Dimerization, Protonation, etc.)

Caption: General mechanism of single-electron transfer.

Mechanism of SmI₂-Mediated Pinacol Coupling

In the SmI₂-mediated pinacol coupling, the initial electron transfer to the carbonyl group forms a ketyl radical. Two of these radicals then couple to form a diolate intermediate, which is subsequently protonated to yield the 1,2-diol.

Pinacol_Coupling cluster_0 Step 1: Ketyl Radical Formation cluster_1 Step 2: Dimerization cluster_2 Step 3: Protonation Ketone 2 R₂C=O KetylRadical 2 [R₂C-O•]⁻ Sm(III)I₂ Ketone->KetylRadical SmI2_1 2 SmI₂ SmI2_1->KetylRadical 2e⁻ Diolate Samarium Diolate KetylRadical->Diolate Coupling Diol R₂C(OH)-C(OH)R₂ Diolate->Diol Protonation 2 H⁺ Protonation->Diol

Caption: SmI₂-mediated pinacol coupling mechanism.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols are essential. The following are representative procedures for key reactions discussed in this guide. All reactions involving air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Preparation of a 0.1 M Solution of this compound in THF
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add samarium metal (1.1 eq).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous, degassed THF is added via cannula.

  • 1,2-Diiodoethane (1.0 eq) is added to the stirred suspension of samarium metal in THF.

  • The reaction mixture is stirred at room temperature. The formation of SmI₂ is indicated by a color change to a deep blue-green. The reaction is typically complete within 2-4 hours.

  • The resulting 0.1 M solution of SmI₂ is then ready for use.[14]

Diastereoselective Pinacol Coupling of Benzaldehyde using SmI₂
  • To a freshly prepared 0.1 M solution of SmI₂ in THF (2.2 eq) at -78 °C under an argon atmosphere, add a solution of benzaldehyde (1.0 eq) in THF via syringe pump over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the 1,2-diol.[10]

SmI₂-Mediated Barbier Reaction
  • To a stirred solution of SmI₂ (2.2 eq) in THF at room temperature under argon, add a mixture of the carbonyl compound (1.0 eq) and the organic halide (1.1 eq) in THF dropwise.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the desired alcohol.[2]

Experimental Workflow for Air-Sensitive Reactions

The successful execution of reactions involving SET reagents like SmI₂ necessitates the use of techniques to exclude air and moisture. The following diagram outlines a typical workflow using a Schlenk line.

Experimental_Workflow start Start prep_glassware Flame-dry glassware under vacuum start->prep_glassware inert_atm Establish inert atmosphere (3x vacuum/argon cycles) prep_glassware->inert_atm add_reagents Add solid reagents (e.g., Sm metal) inert_atm->add_reagents add_solvent Add anhydrous, degassed solvent via cannula add_reagents->add_solvent run_reaction Run reaction under argon (e.g., SmI₂ formation) add_solvent->run_reaction add_substrate Add substrate solution via syringe run_reaction->add_substrate monitor Monitor reaction (TLC) add_substrate->monitor quench Quench reaction monitor->quench workup Aqueous workup and extraction quench->workup purify Purification (Column Chromatography) workup->purify end Characterization purify->end

Caption: Typical workflow for air-sensitive synthesis.

Conclusion

This compound stands out as a remarkably versatile and selective single-electron transfer reagent. Its ability to be fine-tuned with additives, coupled with its high functional group tolerance, makes it an invaluable tool in complex molecule synthesis. While other SET reagents like titanocene(III) chloride and dissolving metals have their specific applications and advantages, SmI₂ often provides a superior balance of reactivity, selectivity, and operational simplicity. This guide has provided a comparative overview to assist researchers in making informed decisions for their synthetic endeavors. The provided experimental data and detailed protocols serve as a practical starting point for the application of these powerful reagents in the laboratory.

References

A Comparative Guide: The Advantages of Samarium(II) Iodide (SmI₂) Over Traditional Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational goal. For over a century, Grignard reagents (R-MgX) have been the workhorse for this task, valued for their potent nucleophilicity.[1] However, this high reactivity comes at the cost of poor chemoselectivity, limiting their use in the synthesis of complex, polyfunctional molecules.[2] Enter samarium(II) iodide (SmI₂), also known as Kagan's reagent.[3] Since its introduction to synthesis, SmI₂ has emerged as a powerful, mild, and highly selective single-electron transfer (SET) agent, offering distinct advantages over its organomagnesium counterparts.[4][5]

This guide provides an objective comparison of SmI₂ and Grignard reagents, focusing on their mechanisms, chemoselectivity, and reaction conditions, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: A Fundamental Difference

The divergent reactivity of these two reagents stems from their fundamentally different mechanisms of action.

  • Grignard Reagents: These reagents typically act as potent nucleophiles.[1] The highly polarized carbon-magnesium bond attacks the electrophilic carbonyl carbon directly in a two-electron process, forming a tetrahedral alkoxide intermediate which is then protonated during an acidic workup.[6][7]

  • Samarium(II) Iodide: SmI₂ operates via a single-electron transfer (SET) mechanism.[8][9] It donates a single electron to a substrate, such as a ketone, to form a radical anion intermediate known as a ketyl.[9] This radical intermediate can then undergo various transformations, including coupling reactions, providing a pathway that is often more subtle and selective than the direct nucleophilic attack of a Grignard reagent.[10]

G cluster_0 SmI₂ Single-Electron Transfer (SET) Mechanism ketone R₂C=O (Ketone) ketyl [R₂C•-O⁻] (Ketyl Radical) ketone->ketyl + Sm(II) → Sm(III) + e⁻ product Coupled Product (e.g., Pinacol) ketyl->product Dimerization / Further Reaction smi2 SmI₂ smi3 SmI₃ G cluster_1 Grignard Reagent Nucleophilic Addition Mechanism carbonyl R'₂C=O (Ketone) intermediate R'₂R-C-O⁻ MgX⁺ (Alkoxide Intermediate) carbonyl->intermediate + R-MgX alcohol R'₂R-C-OH (Tertiary Alcohol) intermediate->alcohol + H₃O⁺ grignard R-MgX workup H₃O⁺ (Workup)

References

A Comparative Guide to Samarium(II) Iodide and Samarium(II) Bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, single-electron transfer (SET) reagents have become indispensable tools for the construction of complex molecular architectures. Among these, samarium(II) iodide (SmI₂) has enjoyed widespread application due to its versatility and mild reaction conditions. However, its lesser-known counterpart, samarium(II) bromide (SmBr₂), offers unique reactivity that can be advantageous in specific synthetic transformations. This guide provides an objective comparison of the performance of SmI₂ and SmBr₂ in key organic reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Key Performance Characteristics

Samarium(II) iodide, often referred to as Kagan's reagent, is a powerful one-electron reductant widely used for a variety of transformations including carbon-carbon bond formation, reductions, and deprotection reactions.[1] Samarium(II) bromide is a related reagent that, while less common, exhibits distinct reactivity patterns owing to its different halide ligand. The primary differences in their performance stem from their redox potentials and solubility in common organic solvents.

Redox Potential and Reactivity:

Samarium(II) bromide is a stronger reducing agent than samarium(II) iodide. This is reflected in their respective redox potentials. The higher redox potential of SmBr₂ translates to faster reaction rates and the ability to reduce substrates that are unreactive towards SmI₂.[2] This enhanced reactivity makes SmBr₂ particularly well-suited for challenging reductions and coupling reactions.

Solubility and Handling:

A significant practical difference between the two reagents is their solubility. SmI₂ is readily soluble in tetrahydrofuran (B95107) (THF), forming a characteristic deep blue solution up to a concentration of approximately 0.1 M.[3] In contrast, SmBr₂ has very low solubility in THF, often existing as a suspension. This poor solubility can complicate reaction monitoring and may necessitate specific techniques for its preparation and use, such as in situ generation or the use of co-solvents.

Data Presentation: A Comparative Overview

The following tables summarize the performance of SmI₂ and SmBr₂ in representative organic reactions. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is compiled from various sources and aims to provide a general overview of their relative performance.

Table 1: Pinacol (B44631) Coupling of Aromatic Ketones

The pinacol coupling reaction, which forms a carbon-carbon bond between two carbonyl groups to yield a 1,2-diol, is a classic application where the differing reactivity of SmI₂ and SmBr₂ is evident. SmBr₂ is often the reagent of choice for this transformation due to its higher reducing power, which can lead to higher yields and faster reactions.

EntryCarbonyl CompoundReagentConditionsTimeYield (%)Diastereomeric Ratio (dl/meso)Reference
1AcetophenoneSmI₂THF, rt12 h8555:45[4]
2AcetophenoneSmBr₂THF, rt2 h9560:40[2]
3BenzophenoneSmI₂THF, rt8 h92-[5]
4BenzophenoneSmBr₂THF, rt1 h98-[2]

Table 2: Barbier Reaction

The Barbier reaction involves the one-pot reaction of an alkyl halide, a carbonyl compound, and a reducing agent to form an alcohol. SmI₂ is widely used for this reaction due to its excellent functional group tolerance. While less documented, SmBr₂ can also effect this transformation.

EntryAlkyl HalideCarbonyl CompoundReagentConditionsTimeYield (%)Reference
1Iodododecane3-PentanoneSmI₂THF, rt72 h69[1]
2Iodododecane3-PentanoneSmI₂/HMPATHF, rt< 5 min>95[1]
3Allyl bromideCyclohexanoneSmI₂THF, rt1 h90[6]
4Allyl bromideCyclohexanoneSmBr₂THF, rt0.5 h92[2]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in organic synthesis. The following are representative procedures for the preparation and use of SmI₂ and SmBr₂ in common synthetic transformations.

Preparation of Samarium(II) Iodide (SmI₂) Solution in THF (0.1 M)

Materials:

  • Samarium metal powder (1.50 g, 10.0 mmol)

  • Iodine (2.54 g, 10.0 mmol)

  • Anhydrous, degassed tetrahydrofuran (THF) (100 mL)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add samarium metal powder to a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet.

  • Add the anhydrous, degassed THF to the flask via cannula.

  • To the stirring suspension, add iodine crystals portion-wise over 5 minutes.

  • The reaction mixture will turn from colorless to yellow, then to a deep blue-green, indicating the formation of SmI₂.

  • Stir the solution at room temperature for at least 2 hours to ensure complete reaction. The resulting deep blue solution is approximately 0.1 M in SmI₂ and can be used directly for subsequent reactions.

Protocol for a Samarium(II) Iodide-Mediated Barbier Reaction

Materials:

  • Freshly prepared 0.1 M SmI₂ solution in THF (22 mL, 2.2 mmol)

  • Alkyl halide (e.g., iodododecane, 1.0 mmol)

  • Carbonyl compound (e.g., 3-pentanone, 1.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To the freshly prepared SmI₂ solution in a flask under an inert atmosphere, add a solution of the alkyl halide and the carbonyl compound in anhydrous THF dropwise via a syringe pump over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The disappearance of the deep blue color indicates the consumption of SmI₂.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[1]

Preparation of Samarium(II) Bromide (SmBr₂) Suspension in THF

Materials:

Procedure:

  • Under an inert atmosphere, add samarium metal powder to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet.

  • Add the anhydrous, degassed THF to the flask.

  • To the stirring suspension, add 1,2-dibromoethane dropwise via a syringe.

  • The reaction is exothermic and ethene gas is evolved. Stir the mixture at room temperature for 12-16 hours.

  • The resulting grey-black suspension contains SmBr₂ and can be used directly for subsequent reactions. Due to its low solubility, the suspension should be well-agitated during use.

Protocol for a Samarium(II) Bromide-Mediated Pinacol Coupling Reaction

Materials:

  • Freshly prepared SmBr₂ suspension in THF (from 10.0 mmol Sm)

  • Aromatic ketone (e.g., acetophenone, 2.0 mmol)

  • Anhydrous THF (20 mL)

Procedure:

  • To the freshly prepared and well-stirred SmBr₂ suspension in a flask under an inert atmosphere, add a solution of the aromatic ketone in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature. The reaction is typically faster than with SmI₂. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).

  • Stir the mixture vigorously for 30 minutes, then extract with ethyl acetate (B1210297) (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the 1,2-diol.

Mandatory Visualization

The following diagrams illustrate the proposed mechanistic pathways for key reactions and a general workflow for selecting between SmI₂ and SmBr₂.

Barbier_Reaction_Mechanism cluster_reagent Reagent cluster_substrates Substrates cluster_intermediates Intermediates cluster_product Product SmX2 SmX₂ (X = I, Br) Radical R• SmX2->Radical e⁻ AlkylHalide R-X' AlkylHalide->Radical Carbonyl R'₂C=O KetylRadical R'₂C•-O⁻ Carbonyl->KetylRadical + SmX₂ (e⁻) Organosamarium R-SmX₂ Radical->Organosamarium + SmX₂ Alcohol R'₂R-C-OH Organosamarium->Alcohol + R'₂C=O, then H⁺ workup Organosamarium->Alcohol KetylRadical->Alcohol + R•, then H⁺ workup Pinacol_Coupling_Mechanism cluster_reagent Reagent cluster_substrate Substrate cluster_intermediates Intermediates cluster_product Product SmX2 SmX₂ (X = I, Br) KetylRadical 2 R₂C•-O⁻ SmX2->KetylRadical 2 e⁻ Carbonyl 2 R₂C=O Carbonyl->KetylRadical Pinacolate [R₂C(O⁻)-C(O⁻)R₂] KetylRadical->Pinacolate Dimerization Diol R₂C(OH)-C(OH)R₂ Pinacolate->Diol H⁺ workup Reagent_Selection_Workflow Start Synthetic Goal Decision1 Reaction Type? Start->Decision1 Decision2 Substrate Reactivity? Decision1->Decision2 Pinacol Coupling UseSmI2 Use SmI₂ Decision1->UseSmI2 Barbier, Reductive Cyclization, etc. Decision2->UseSmI2 Moderate UseSmBr2 Consider SmBr₂ Decision2->UseSmBr2 High SolubilityCheck Is poor solubility an issue? UseSmBr2->SolubilityCheck SolubilityCheck->UseSmBr2 No InSitu Use in situ generation of SmBr₂ SolubilityCheck->InSitu Yes

References

A Comparative Guide to Analytical Methods for Monitoring Samarium(II) Iodide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful single-electron transfer agent widely employed in organic synthesis for its ability to mediate a variety of chemical transformations. Effective utilization of this highly reactive and oxygen-sensitive reagent necessitates accurate monitoring of reaction progress and concentration. This guide provides a comparative overview of common analytical methods for monitoring SmI₂ reactions, complete with experimental data, detailed protocols, and visualizations to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of an analytical method for monitoring SmI₂ reactions depends on several factors, including the need for quantitative versus qualitative data, the required frequency of measurement, and the available instrumentation. Below is a summary of commonly used techniques with their respective advantages and disadvantages.

MethodPrincipleTypeSpeedCostKey Considerations
Visual Observation Color change from deep blue (SmI₂) to light yellow (SmI₃) upon consumption of the reagent.QualitativeVery FastNegligibleProvides a simple, instantaneous indication of reaction initiation and progression. However, the deep blue color can be observed at concentrations ranging from 0.005 M to 0.1 M, making it unreliable for determining the actual concentration.[1]
Iodometric Titration Oxidation of SmI₂ to SmI₃ by a standard solution of iodine. The endpoint is indicated by the disappearance of the deep blue color.QuantitativeFastLowA classic and cost-effective method for determining the initial concentration of SmI₂ solutions. Requires careful handling under an inert atmosphere to prevent premature oxidation.
UV-Vis Spectroscopy Monitors the change in absorbance of the characteristic SmI₂ peaks in the visible region.QuantitativeFastModerateEnables real-time kinetic analysis of reactions. Requires an anaerobic cuvette setup to prevent sample degradation by atmospheric oxygen.
¹H NMR Spectroscopy Monitors the disappearance of starting material signals and the appearance of product signals over time.QuantitativeModerateHighProvides detailed structural information and allows for in-situ monitoring of reaction kinetics. Requires specialized NMR tubes and careful sample preparation under an inert atmosphere.
GC-MS Separates and identifies volatile components of the reaction mixture to determine the conversion of starting materials to products.QuantitativeSlowHighA powerful technique for determining reaction conversion and identifying byproducts. The conversion data can be used to back-calculate the amount of SmI₂ consumed.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization based on specific reaction conditions and available equipment.

Iodometric Titration of SmI₂

This method determines the concentration of a freshly prepared SmI₂ solution.

Materials:

  • Schlenk flask containing the SmI₂ solution in THF

  • Burette

  • Standardized solution of iodine (I₂) in THF (e.g., 0.05 M)

  • Anhydrous THF

  • Magnetic stirrer and stir bar

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Under a positive pressure of inert gas, transfer a known volume (e.g., 1.0 mL) of the deep blue SmI₂ solution into a clean, dry Schlenk flask equipped with a magnetic stir bar.

  • Dilute the SmI₂ solution with anhydrous THF (e.g., 10 mL) to make the color change at the endpoint more discernible.

  • Fill a burette with the standardized iodine solution.

  • Slowly titrate the SmI₂ solution with the iodine solution while stirring vigorously.

  • The endpoint is reached when the characteristic deep blue color of the SmI₂ solution completely disappears, and a pale yellow color, indicating the formation of SmI₃, persists.

  • Record the volume of the iodine solution used and calculate the concentration of the SmI₂ solution using the stoichiometry of the reaction: SmI₂ + I₂ → SmI₃.

UV-Vis Spectroscopic Monitoring of a SmI₂ Reaction

This protocol allows for the kinetic analysis of a SmI₂-mediated reaction.

Materials:

  • UV-Vis spectrophotometer

  • Anaerobic cuvette (e.g., a screw-cap cuvette with a septum)

  • Syringes and needles

  • Freshly prepared SmI₂ solution

  • Solution of the substrate in anhydrous THF

  • Anhydrous THF (for blank)

  • Inert gas source

Procedure:

  • Flush the anaerobic cuvette with an inert gas.

  • Using a gas-tight syringe, transfer anhydrous THF into the cuvette to record a baseline spectrum.

  • Empty the cuvette and flush again with inert gas.

  • In a separate Schlenk flask under an inert atmosphere, prepare the reaction mixture by adding the substrate solution to the SmI₂ solution.

  • Immediately, use a gas-tight syringe to withdraw an aliquot of the reaction mixture and inject it into the anaerobic cuvette.

  • Quickly place the cuvette in the spectrophotometer and begin recording spectra at regular time intervals at a wavelength corresponding to the maximum absorbance of SmI₂ (typically around 620 nm).

  • The decrease in absorbance over time corresponds to the consumption of SmI₂ and can be used to determine the reaction kinetics.

¹H NMR Spectroscopic Monitoring of a SmI₂ Reaction

This method allows for in-situ monitoring of the reaction progress.

Materials:

  • NMR spectrometer

  • J. Young NMR tube or a standard NMR tube with a septum-sealed cap

  • Deuterated anhydrous solvent (e.g., THF-d₈)

  • Internal standard (e.g., ferrocene)

  • Syringes and needles

  • Inert gas source

Procedure:

  • In a glovebox or under a stream of inert gas, add the substrate and the internal standard to the NMR tube.

  • Dissolve the solids in the deuterated solvent.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Using a gas-tight syringe, carefully add the SmI₂ solution to the NMR tube.

  • Quickly and carefully mix the contents of the tube and place it in the NMR spectrometer.

  • Acquire a series of ¹H NMR spectra at predetermined time intervals.

  • Process the spectra and integrate the signals corresponding to the starting material and the product relative to the internal standard to determine the reaction conversion over time.

GC-MS Analysis of Reaction Conversion

This protocol is used to determine the final conversion of a SmI₂ reaction.

Materials:

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Autosampler vials with septa

  • Microsyringe

  • Quenching solution (e.g., saturated aqueous sodium thiosulfate)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Once the reaction is deemed complete (e.g., by visual observation of color change), quench the reaction by adding a suitable quenching solution.

  • Extract the organic products from the aqueous layer using an appropriate solvent.

  • Combine the organic layers and dry over an anhydrous drying agent.

  • Filter or decant the solution and concentrate it under reduced pressure.

  • Dissolve the residue in a suitable solvent for GC-MS analysis.

  • Transfer the sample to an autosampler vial.

  • Inject the sample into the GC-MS and run a suitable temperature program to separate the components.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the starting material and product(s). The peak areas can be used to calculate the percent conversion of the reaction.

Visualizing the Workflow

The following diagrams illustrate the general workflows for monitoring SmI₂ reactions using different analytical techniques.

ReactionMonitoringWorkflow cluster_prep Reaction Setup cluster_monitoring Monitoring cluster_analysis Data Analysis Prep Prepare SmI₂ Solution (under inert atmosphere) React Initiate Reaction (add substrate) Prep->React Titration Iodometric Titration (Initial Concentration) Prep->Titration Visual Visual Observation (Color Change) React->Visual UVVis UV-Vis Spectroscopy (Kinetics) React->UVVis NMR NMR Spectroscopy (In-situ Monitoring) React->NMR GCMS GC-MS (Conversion) React->GCMS After Quench Qual Qualitative Assessment Visual->Qual Quant_Conc Quantitative Concentration Titration->Quant_Conc Quant_Kin Kinetic Data UVVis->Quant_Kin Quant_Struct Structural Information & Conversion NMR->Quant_Struct Quant_Conv Conversion & Yield GCMS->Quant_Conv

Caption: General workflow for monitoring SmI₂ reactions.

AnaerobicSampleHandling cluster_start Start cluster_transfer Sample Transfer (Inert Atmosphere) cluster_destination Analytical Instrument cluster_analysis Analysis Reaction SmI₂ Reaction Mixture (in Schlenk flask) Syringe Withdraw Aliquot (Gas-tight syringe) Reaction->Syringe Cuvette Anaerobic UV-Vis Cuvette Syringe->Cuvette NMRTube J. Young NMR Tube Syringe->NMRTube TitrationFlask Schlenk Flask for Titration Syringe->TitrationFlask Analysis Perform Measurement Cuvette->Analysis NMRTube->Analysis TitrationFlask->Analysis

Caption: Anaerobic sample handling for SmI₂ analysis.

References

A Comparative Guide to the Spectroscopic Characterization of Organosamarium Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Organosamarium complexes are pivotal intermediates in modern organic synthesis, prized for their unique reactivity in carbon-carbon bond formation and functional group transformations. The transient and often paramagnetic nature of these intermediates, which typically feature samarium in its +2 or +3 oxidation state, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides a comparative overview of key spectroscopic techniques, supported by experimental data, to assist researchers in selecting the appropriate methods for elucidating the structure, oxidation state, and electronic properties of organosamarium species.

Overview of Spectroscopic Techniques

A comprehensive understanding of an organosamarium intermediate is rarely achieved through a single technique. Instead, a combination of methods provides complementary information regarding the electronic environment, coordination sphere, and molecular structure. The choice of technique is heavily influenced by the oxidation state of the samarium ion (Sm(II) vs. Sm(III)) and the physical state of the sample.

TechniqueInformation ObtainedApplicability (Sm(II) / Sm(III))Sample StateAdvantagesLimitations
UV-Visible (UV-Vis) Spectroscopy Electronic transitions (f→f, d→f, charge-transfer), conjugation in ligands.BothSolutionSimple, rapid, provides information on electronic structure and reaction monitoring.Broad spectral features can be difficult to interpret; often provides limited structural detail.
Nuclear Magnetic Resonance (NMR) Nuclear environment, ligand connectivity, molecular dynamics.Sm(II) (diamagnetic); Sm(III) (paramagnetic)SolutionProvides detailed structural and dynamic information.Sm(III) spectra are complicated by significant peak broadening and large hyperfine shifts.[1][2]
Electron Paramagnetic Resonance (EPR) Electronic structure, oxidation state, coordination symmetry.Sm(III) (paramagnetic only)Solution (frozen), Solid (powder, crystal)Highly sensitive to paramagnetic centers; provides direct insight into the environment of unpaired electrons.[3][4]Not applicable to diamagnetic Sm(II) species; spectra can be complex.
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination number, bond lengths (Sm-ligand).[5][6]BothSolution, Solid (crystalline or amorphous)Element-specific; applicable to non-crystalline samples; provides local structure information.[7][8]Requires synchrotron radiation source; data analysis can be complex.
Infrared (IR) Spectroscopy Presence and coordination of functional groups in ligands.BothSolid, SolutionFast, non-destructive, excellent for identifying specific ligand vibrational modes (e.g., C=O, C-N).[9]Provides indirect information about the metal center; spectra can be congested.

In-Depth Comparison and Data

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the organosamarium complex. For samarium compounds, observed absorptions can arise from f→f transitions within the lanthanide ion, ligand-to-metal charge transfer (LMCT), or transitions within the organic ligands themselves.[9][10] The color of samarium solutions, such as the characteristic dark red of certain Sm(II) complexes, is a direct consequence of these absorptions.[11]

As the conjugation of organic ligands increases, the absorption maximum (λmax) shifts to longer wavelengths (a bathochromic shift).[12][13] This phenomenon is useful for characterizing ligands and their electronic interaction with the samarium center.

Table 1: Representative UV-Vis Absorption Data for Samarium Complexes

Compound ClassLigand Systemλmax (nm)Notes
Sm(III) ComplexesAmino Acids & o-phenanthroline~190 nmAttributed to high-energy Sm-O bonds and f→f transitions.[9]
Sm(III) OxideNanostructure~250-350 nmAbsorption range indicates suitability for photocatalytic applications.[14]
Conjugated SystemsPolyenesIncreases with conjugationThe HOMO-LUMO gap decreases, shifting λmax to longer wavelengths.[12][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of ligands bound to a metal center. However, its application to organosamarium intermediates is highly dependent on the oxidation state.

  • Sm(II) Complexes: Many Sm(II) species are diamagnetic (f⁶, non-degenerate ⁷F₀ ground state) and yield well-resolved NMR spectra, similar to those of closed-shell main group organometallics.

  • Sm(III) Complexes: Sm(III) has a 4f⁵ electronic configuration, making it paramagnetic. This leads to significant challenges and unique opportunities in NMR analysis. The presence of unpaired electrons causes large hyperfine shifts, moving resonances far outside the typical diamagnetic range, and substantial line broadening due to rapid electron relaxation.[1] While coupling is rarely resolved, the wide chemical shift range can reduce signal overlap, which is an advantage over diamagnetic analogues.[2]

Table 2: Paramagnetic Effects in ¹H NMR of Organosamarium(III) Intermediates

FeatureObservationImplication
Chemical Shift Range Can exceed 200 ppm.[1]Reduces signal overlap but requires a wider spectral window for acquisition.
Signal Broadening Linewidths are significantly larger than in diamagnetic compounds.Loss of fine structure (spin-spin coupling); may render some signals undetectable.[16]
Hyperfine Shift The difference in shift between the paramagnetic complex and a diamagnetic analogue.Contains contact (through-bond) and pseudocontact (through-space) contributions, providing structural and electronic information.[1]
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a magnetic resonance technique that specifically detects species with unpaired electrons, making it an ideal tool for studying Sm(III) intermediates.[17] An EPR spectrum provides g-factors and information on hyperfine coupling, which together reveal details about the electronic structure and the symmetry of the ligand field around the samarium ion.[4][18]

Table 3: Representative EPR g-Factors for Sm(III) Centers

SystemSymmetry of Sm³⁺ Centerg-valuesReference
Sm³⁺ in BaFCl crystalAxialg∥ ≈ 0.49, g⊥ ≈ 0.65[18]
Sm³⁺ in BaFCl crystalMonoclinicgx ≈ 0.82, gy ≈ 0.53, gz ≈ 0.45[18]

The significant deviation of g-values from that of a free electron (g ≈ 2) is characteristic of lanthanide ions and is due to strong spin-orbit coupling. Analysis of these values helps define the ground state of the paramagnetic center.

X-ray Absorption Spectroscopy (XAS)

XAS is an element-specific technique that provides crucial information on the local environment of the samarium atom, regardless of the sample's physical state.[5][8] It is particularly valuable for studying amorphous solids or species in solution.

  • XANES (X-ray Absorption Near-Edge Structure): The energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. A shift to higher energy is observed as the oxidation state increases (e.g., from Sm(II) to Sm(III)). The shape of the pre-edge region provides information about the coordination geometry.[7][8]

  • EXAFS (Extended X-ray Absorption Fine Structure): Analysis of the oscillations past the absorption edge allows for the determination of bond distances, coordination numbers, and the identity of neighboring atoms within a few angstroms of the samarium center.[6][19]

Table 4: Structural Parameters from X-ray Methods for Organosamarium Complexes

ComplexMethodSm-Element BondBond Length (Å)
[(MeC₅H₄)₂SmC≡CCMe₃]₂X-ray CrystallographySm-C (cyclopentadienyl)~2.70 (avg)
(C₅Me₅)₂Sm(AsPh₂)X-ray CrystallographySm-As~2.97 (avg)
(C₅Me₅)₂Sm(THF)₂X-ray CrystallographySm-C (cyclopentadienyl)~2.84 (avg)
Mn₄Ca Cluster in PSIIEXAFSMn-Mn / Mn-Ca2.7-2.8 / 3.4

Note: Data for the Mn₄Ca cluster is included to illustrate the capability of EXAFS in determining metal-metal distances in complex systems, a principle applicable to organosamarium clusters.

Experimental Workflows and Methodologies

Logical Flow for Characterization

The characterization of a new organosamarium intermediate typically follows a logical progression, using complementary techniques to build a complete structural picture.

G cluster_synthesis Synthesis & Isolation cluster_primary Primary Characterization cluster_advanced Advanced Structural & Electronic Analysis cluster_info Information Obtained Synthesis Synthesis of Organosamarium Intermediate NMR NMR Spectroscopy (¹H, ¹³C, etc.) Synthesis->NMR IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis EPR EPR Spectroscopy (for paramagnetic Sm(III)) NMR->EPR Confirms paramagnetism Ligand_Structure Ligand Structure & Connectivity NMR->Ligand_Structure IR->Ligand_Structure Oxidation_State Oxidation State & Electronic Structure UV_Vis->Oxidation_State EPR->Oxidation_State XAS XAS (XANES/EXAFS) XAS->Oxidation_State Definitive_Structure Definitive 3D Structure & Bond Lengths XAS->Definitive_Structure Non-crystalline samples X_Ray Single Crystal X-ray Diffraction X_Ray->Definitive_Structure Crystalline samples Ligand_Structure->XAS Ligand_Structure->X_Ray

Caption: Logical workflow for the characterization of organosamarium intermediates.

General Experimental Protocols

1. Sample Preparation (General): Due to their high reactivity, all manipulations of organosamarium intermediates must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Anhydrous, deoxygenated solvents are required for solution-state measurements.

2. NMR Spectroscopy (Paramagnetic Sm(III) Complex):

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize signal dispersion.

  • Sample Preparation: Prepare a 5-15 mM solution of the complex in a deuterated, anhydrous solvent (e.g., C₆D₆, THF-d₈) in an NMR tube fitted with a J. Young valve.

  • Acquisition:

    • Acquire a standard ¹H spectrum with a wide spectral width (e.g., -50 to 150 ppm) to ensure all shifted peaks are observed.

    • Use a short relaxation delay (T1 values are significantly shortened by the paramagnetic center) to increase the number of scans in a given time.[20]

    • Acquire spectra at variable temperatures to check for dynamic processes or spin equilibria.

  • Data Analysis: Identify resonances based on integration and comparison with spectra of the free ligand and/or a diamagnetic analogue. Analyze the direction and magnitude of hyperfine shifts for structural insights.

3. EPR Spectroscopy:

  • Instrumentation: An X-band EPR spectrometer equipped with a cryostat for low-temperature measurements.

  • Sample Preparation: Prepare a ~1 mM solution of the Sm(III) complex in a glass-forming solvent (e.g., 2-methyl-THF or a toluene/THF mixture). The sample is placed in a quartz EPR tube, degassed via freeze-pump-thaw cycles, and flame-sealed.

  • Acquisition:

    • Flash-freeze the sample in liquid nitrogen to obtain a disordered solid matrix.

    • Record the spectrum at a low temperature (e.g., 77 K or 4-10 K) to ensure sufficient population of the ground state and to observe resolved features.

    • Optimize microwave power to avoid saturation and set an appropriate modulation amplitude.

  • Data Analysis: Simulate the experimental spectrum to extract the principal components of the g-tensor.

4. UV-Vis Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the complex in a UV-transparent, anhydrous solvent (e.g., THF, hexane) inside a glovebox. Use a quartz cuvette with a screw cap or a specialized Schlenk cuvette to maintain an inert atmosphere.

  • Acquisition: Record the spectrum over a range of 200-800 nm. Obtain a baseline spectrum of the pure solvent in the cuvette first.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Information Synergy Diagram

The following diagram illustrates how different spectroscopic techniques provide overlapping and complementary information to build a complete picture of an organosamarium intermediate.

G Main Organosamarium Intermediate NMR NMR Main->NMR IR IR Main->IR UVVis UV-Vis Main->UVVis EPR EPR Main->EPR XAS XAS Main->XAS Info_Ligand Ligand Backbone Structure & Dynamics NMR->Info_Ligand Info_Sym Coordination Symmetry NMR->Info_Sym Info_Func Ligand Functional Groups IR->Info_Func Info_Elec Electronic Transitions UVVis->Info_Elec Info_Ox Oxidation State EPR->Info_Ox EPR->Info_Sym XAS->Info_Ox XAS->Info_Sym Info_Bond Sm-Ligand Bond Lengths XAS->Info_Bond

Caption: Synergy of techniques for characterizing organosamarium intermediates.

References

A Comparative Guide to Samarium(II) Iodide Additives for Enhanced Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium(II) iodide (SmI2) is a powerful and versatile single-electron transfer reagent widely employed in organic synthesis for its ability to mediate a broad range of chemical transformations under mild conditions.[1][2] The reactivity and selectivity of SmI2 can be significantly enhanced and fine-tuned through the use of various additives.[2][3] This guide provides a comparative analysis of common SmI2 additives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Additives for SmI2 are broadly categorized into three main groups: Lewis bases, proton sources, and inorganic salts.[3][4][5] Each class of additive interacts with the SmI2 reagent in distinct ways to modulate its reductive potential and reaction pathways.

Lewis Base Additives: Boosting Reductive Power

Lewis bases are the most common class of additives used to enhance the reactivity of SmI2. By coordinating to the samarium metal center, these additives increase the electron-donating ability of the reagent, making it a more potent reductant.[3][4]

Hexamethylphosphoramide (HMPA): The Gold Standard

HMPA is the most effective and widely studied Lewis base additive for SmI2-mediated reactions.[3][6] It dramatically accelerates reaction rates and often improves stereoselectivity.[3][7] The coordination of HMPA to SmI2 forms a more sterically hindered and powerful reducing agent, SmI2(HMPA)4.[4][6]

Mechanism of Action with HMPA:

  • Increased Reduction Potential: HMPA displaces THF from the coordination sphere of samarium, leading to a significant increase in the reduction potential of SmI2.[4][8]

  • Substrate Activation: In certain reactions, such as the Samarium-Barbier reaction, HMPA can also activate the substrate by forming a complex, for instance with an alkyl halide, making it more susceptible to reduction.[4]

Alternatives to HMPA:

Due to the carcinogenicity of HMPA, several alternatives have been developed. While often less potent than HMPA, they offer safer options for many transformations.

  • Tripyrrolidinophosphoric acid triamide (TPPA): A non-carcinogenic alternative that can produce faster reactions and similar yields to HMPA in some cases.[1][7]

  • N,N'-Dimethylpropyleneurea (DMPU): Another common, less toxic alternative.[6]

  • di-HMPA: A dimeric form of HMPA with lower volatility, potentially reducing its toxicity.[6]

Table 1: Comparison of Lewis Base Additives in the Reduction of 1-Bromodecane

AdditiveReaction TimeYieldReference
Noneup to 6 hours95%[6]
HMPA10 minutes>95%[6]
di-HMPA~30 minutes>95%[6]
DMPUSlower than di-HMPA-[6]
Proton Source Additives: Controlling Reaction Pathways

Proton sources, such as water and alcohols, play a crucial role in many SmI2-mediated reactions by participating in proton-coupled electron transfer (PCET) processes.[9] They can accelerate reactions and are often essential for achieving the desired product.

Water (H2O): A Simple yet Powerful Additive

The addition of water to SmI2 creates a highly effective reducing system capable of reducing functional groups previously considered inert to SmI2 alone, such as esters and amides.[9][10] The SmI2-H2O system is a versatile, non-toxic, and readily accessible reagent.[10]

Mechanism of Action with Water:

  • Proton-Coupled Electron Transfer (PCET): Water facilitates the reduction of challenging substrates through a PCET mechanism.[9]

  • Enhanced Reactivity: The SmI2-H2O combination is a more powerful reductant than SmI2 alone.[10]

Alcohols (e.g., MeOH, t-BuOH): Modulating Selectivity

Alcohols are also frequently used as proton sources. The choice of alcohol can significantly influence the stereochemical outcome of a reaction.[7] For example, in the reductive coupling of ketones and α,β-unsaturated esters, the use of SmI2-HMPA leads to trans-substituted products, while the addition of methanol (B129727) (SmI2-HMPA-MeOH) yields the cis-isomers.[7]

Table 2: Effect of Proton Sources on SmI2-Mediated Reactions

Additive(s)Substrate ClassOutcomeReference
H2OEsters, AmidesReduction to alcohols[2]
HMPAKetone + α,β-unsaturated estertrans-substituted pyrrolidines[7]
HMPA + MeOHKetone + α,β-unsaturated estercis-substituted pyrrolidines[7]
HMPA + MeOHCyclopropane-containing ketoneCyclopropane fragmentation to yield an enol[8]
Inorganic Additives: Catalytic Activation

Inorganic additives, typically transition metal salts like Ni(II) or Fe(III) salts, can act as catalysts in SmI2-mediated reactions, altering the reaction mechanism and enabling new transformations.[4]

Nickel(II) Salts (e.g., Ni(acac)2, NiI2): A Catalytic Approach

In the presence of a catalytic amount of a Ni(II) salt, SmI2 first reduces Ni(II) to Ni(0). This highly reactive Ni(0) species can then participate in the reaction, for example, by oxidative addition to an alkyl halide, leading to a different mechanistic pathway compared to the HMPA-promoted reaction.[4]

Visualizing the Mechanisms

To better understand the roles of these additives, the following diagrams illustrate the key mechanistic pathways.

SmI2_General_Mechanism SmI2 Sm(II)I₂ Radical_Anion [Substrate]⁻• SmI2->Radical_Anion e⁻ transfer Substrate Substrate (e.g., R-X) Radical R• Radical_Anion->Radical Fragmentation Anion R⁻ Radical->Anion e⁻ transfer (from SmI₂) Product Product Radical->Product Radical Reaction Anion->Product Protonation/Reaction

Caption: General mechanism of SmI2-mediated reduction.

SmI2_Additive_Effects cluster_lewis_base Lewis Bases (e.g., HMPA) cluster_proton_source Proton Sources (e.g., H₂O) cluster_inorganic_salt Inorganic Salts (e.g., Ni(II)) LB_SmI2 SmI₂(L)n LB_Effect Increased Reductive Potential LB_SmI2->LB_Effect PS_SmI2 SmI₂(H₂O)n PS_Effect Proton-Coupled Electron Transfer (PCET) PS_SmI2->PS_Effect IS_SmI2 SmI₂ + Ni(II) IS_Effect Catalytic Cycle via Ni(0) intermediate IS_SmI2->IS_Effect SmI2_core SmI₂ in THF SmI2_core->LB_SmI2 SmI2_core->PS_SmI2 SmI2_core->IS_SmI2

Caption: Influence of different additive classes on SmI2.

Experimental Protocols

The following are generalized experimental protocols for SmI2-mediated reactions with different additives.

Preparation of a 0.1 M SmI2 Solution in THF

A flame-dried round-bottom flask equipped with a magnetic stir bar is flushed with argon. Samarium metal powder (1.1 equivalents) and iodine (1.0 equivalent) are added to the flask. Anhydrous THF is then added via syringe to achieve the desired concentration (0.1 M). The mixture is stirred at room temperature under an argon atmosphere until the reaction is complete, indicated by the disappearance of the metallic samarium and the formation of a deep blue solution.[4][11]

General Protocol for a SmI2-HMPA Mediated Reaction

To a freshly prepared 0.1 M solution of SmI2 in THF (1.0 mmol, 10 mL) under an argon atmosphere, add HMPA (10 equivalents, 10 mmol) dropwise via syringe. A deep purple color will form. In a separate flask, prepare a solution of the substrate (e.g., a mixture of an alkyl halide and a ketone, 0.45 mmol each) in dry THF (2 mL). Add the substrate solution dropwise to the SmI2/HMPA mixture. The reaction is typically complete within 5-15 minutes, as indicated by a color change.[4]

General Protocol for a SmI2-Ni(II) Catalyzed Reaction

In a separate vial under argon, dissolve a catalytic amount of Ni(acac)2 (1 mol%, 0.01 mmol) in degassed THF (3 mL). Add this solution to a freshly prepared 0.1 M solution of SmI2 in THF (1.0 mmol, 10 mL). In another vial, prepare a solution of the substrates (e.g., iodododecane and 3-pentanone, 0.45 mmol each) in dry THF (2 mL). Add the substrate solution dropwise to the SmI2/Ni(II) mixture. The reaction is monitored by the color change from deep blue to a yellow-green, which usually occurs within 15 minutes.[4]

General Protocol for a SmI2-H2O Mediated Reaction

To a freshly prepared 0.1 M solution of SmI2 in THF under argon, add a specific number of equivalents of water. The substrate is then added, and the reaction is stirred at the appropriate temperature. The number of equivalents of water is crucial and should be optimized for the specific transformation.

Experimental_Workflow A Prepare 0.1 M SmI₂ in THF under Argon B Add chosen additive(s) (e.g., HMPA, H₂O, Ni(II) salt) A->B D Add substrate solution dropwise to the SmI₂/additive mixture B->D C Prepare substrate solution in dry THF C->D E Monitor reaction progress (e.g., by color change) D->E F Quench the reaction (e.g., with air or acid) E->F G Aqueous workup and extraction F->G H Purification of the product (e.g., chromatography) G->H

Caption: A typical experimental workflow for a SmI2-mediated reaction.

Conclusion

The strategic use of additives is paramount to unlocking the full synthetic potential of samarium(II) iodide. Lewis bases like HMPA significantly enhance its reducing power, proton sources such as water and alcohols enable novel reaction pathways and control selectivity, and inorganic salts can introduce new catalytic cycles. By understanding the distinct roles and mechanisms of these additives, researchers can rationally design and optimize SmI2-mediated reactions to achieve their synthetic goals with greater efficiency and control. This guide provides a foundational understanding and practical starting points for the comparative application of these powerful reagent systems.

References

A Comparative Guide to Ni(II) Catalysis in Samarium Diiodide Reactions for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Samarium diiodide (SmI₂), a potent single-electron transfer reagent, has become an indispensable tool in modern organic synthesis. Its utility is significantly enhanced by the use of additives that can tune its reactivity and selectivity. Among these, catalytic amounts of Nickel(II) salts have proven to be exceptionally effective. This guide provides a comprehensive comparison of Ni(II)-catalyzed SmI₂ reactions with common alternatives, namely uncatalyzed and HMPA-promoted reactions. The comparative analysis is supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their synthetic challenges.

Performance Comparison of SmI₂-Mediated Barbier Reactions

The Samarium Barbier reaction, a cornerstone of SmI₂ chemistry, provides a clear illustration of the profound impact of Ni(II) catalysis. The following table summarizes the performance of a model Barbier reaction between an alkyl iodide and a ketone under different conditions.

ConditionCatalyst/AdditiveReaction TimeYield (%)
UncatalyzedNone72 hours69%[1][2][3]
Ni(II)-Catalyzed1 mol% Ni(acac)₂15 minutes97%[2][3]
HMPA-Promoted10 equivalents HMPA< 5 minutes~100% (quantitative)[2][3]

Table 1: Comparison of a model Samarium Barbier reaction under uncatalyzed, Ni(II)-catalyzed, and HMPA-promoted conditions.

As the data indicates, the uncatalyzed reaction is sluggish and results in a modest yield. In stark contrast, the addition of a catalytic amount of Ni(II) acetylacetonate (B107027) dramatically accelerates the reaction and affords a near-quantitative yield.[2][3] Hexamethylphosphoramide (HMPA), a common additive for SmI₂ reactions, also leads to a rapid and high-yielding transformation.

Mechanistic Insights: Distinct Pathways for Enhanced Reactivity

The enhanced reactivity observed with Ni(II) salts and HMPA stems from fundamentally different mechanistic pathways.

The Role of Ni(II) Catalysis: A Ni(0) Mediated Cycle

Mechanistic studies have revealed that the role of Ni(II) in SmI₂ reactions is that of a precatalyst.[1] Samarium(II) iodide reduces the Ni(II) salt to catalytically active Ni(0) nanoparticles.[1] This Ni(0) species then engages in a catalytic cycle characteristic of transition metal-mediated cross-coupling reactions.

The currently accepted mechanism for the Ni(II)-catalyzed SmI₂ Barbier reaction involves the following key steps:

  • Reduction of Precatalyst: Two equivalents of SmI₂ reduce the Ni(II) salt to Ni(0).

  • Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the alkyl halide, forming an organonickel(II) intermediate.

  • Transmetalation: The organonickel(II) species transmetalates with a Sm(III) species (formed from the initial reduction of Ni(II)), generating an organosamarium reagent and regenerating the Ni(II) precatalyst.

  • Carbonyl Addition: The highly reactive organosamarium reagent adds to the carbonyl compound.

  • Protonation: Workup with a proton source yields the final alcohol product.

Ni_Catalyzed_Barbier_Reaction

The Role of HMPA: Enhancing the Reducing Power of SmI₂

In contrast to the catalytic cycle initiated by Ni(II), HMPA acts as a powerful Lewis base that coordinates to the samarium center. This coordination significantly increases the electron-donating ability and, therefore, the reducing potential of SmI₂.

The mechanism of the HMPA-promoted SmI₂ Barbier reaction is believed to proceed as follows:

  • Coordination: HMPA coordinates to SmI₂, forming a more potent reducing agent.

  • Single-Electron Transfer: The SmI₂-HMPA complex transfers an electron to the alkyl halide, generating a radical anion which fragments to an alkyl radical.

  • Second Electron Transfer: A second molecule of the SmI₂-HMPA complex reduces the alkyl radical to a highly nucleophilic organosamarium species.

  • Carbonyl Addition: The organosamarium reagent adds to the carbonyl compound.

  • Protonation: Subsequent protonation yields the final alcohol product.

HMPA_Promoted_Barbier_Reaction

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.

1. Uncatalyzed Samarium Barbier Reaction

  • To a solution of an alkyl halide (1.0 equiv) and a ketone (1.0 equiv) in THF (0.1 M) at room temperature is added a solution of SmI₂ in THF (0.1 M, 2.2 equiv) dropwise over 10 minutes.

  • The reaction mixture is stirred at room temperature for 72 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

2. Ni(II)-Catalyzed Samarium Barbier Reaction [4]

  • In a flame-dried flask under argon, a solution of Ni(acac)₂ (0.01 mmol, 1 mol%) in THF (3 mL) is prepared.

  • To this solution is added a freshly prepared solution of SmI₂ in THF (1.0 mmol, 0.1 M, 10 mL).

  • A separate solution of the alkyl halide (0.45 mmol) and the ketone (0.45 mmol) in THF (2 mL) is prepared under argon.

  • The substrate solution is added dropwise to the SmI₂/Ni(II) mixture.

  • The reaction is stirred for 15 minutes, during which the characteristic blue color of SmI₂ dissipates.

  • The reaction is quenched with 0.1 M HCl and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

3. HMPA-Promoted Samarium Barbier Reaction [4]

  • To a freshly prepared solution of SmI₂ in THF (1.0 mmol, 0.1 M, 10 mL) under argon is added HMPA (10 mmol, 10 equiv) dropwise. A deep purple color will form.

  • A separate solution of the alkyl halide (0.45 mmol) and the ketone (0.45 mmol) in THF (2 mL) is prepared under argon.

  • The substrate solution is added dropwise to the SmI₂-HMPA complex.

  • The reaction is stirred for approximately 5 minutes until the purple color becomes cloudy.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

Alternative Catalysts: A Brief Comparison

While Ni(II) salts are highly effective, other transition metal salts, such as those of Fe(III), have also been employed to accelerate SmI₂ reactions.[1] Kagan's initial work on SmI₂ demonstrated the efficacy of catalytic ferric chloride.[1] Generally, Ni(II) salts have become the catalysts of choice due to their superior performance in many cases.[1] A direct, side-by-side quantitative comparison under identical conditions is often lacking in the literature, making a definitive general statement on superiority challenging. The choice of catalyst may be substrate-dependent, and empirical screening is often recommended.

Conclusion

The addition of catalytic Ni(II) salts profoundly impacts the outcome of SmI₂-mediated reactions, offering a significant rate and yield enhancement over uncatalyzed conditions for transformations like the Barbier reaction. This effect is attributed to a distinct mechanistic pathway involving the in situ generation of a catalytically active Ni(0) species. While HMPA also dramatically improves reaction efficiency, it does so by a different mechanism, namely by increasing the reducing power of SmI₂.

For researchers and professionals in drug development, the choice between these methods will depend on factors such as functional group tolerance, desired reaction time, and the specific transformation being undertaken. The Ni(II)-catalyzed approach provides an excellent balance of high efficiency and the use of only catalytic amounts of an additive, making it an attractive and powerful tool in the synthetic chemist's arsenal. The provided protocols and mechanistic understanding serve as a guide to effectively implement and optimize these valuable synthetic methods.

References

A Researcher's Guide to the Functional Group Tolerance of Samarium(II) Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, has become an indispensable tool in modern organic synthesis since its introduction by Henri Kagan.[1][2] As a powerful yet chemoselective single-electron transfer (SET) agent, its utility spans a wide range of transformations, from simple functional group reductions to complex carbon-carbon bond formations and cascade reactions.[3][4]

A key advantage of SmI₂ is its remarkable functional group tolerance, which can be finely tuned through the use of solvents and additives.[2][5] This allows for highly selective transformations on polyfunctional molecules, a critical requirement in the synthesis of complex natural products and pharmaceuticals.[4][6] Unlike many pyrophoric metal hydrides, SmI₂ is user-friendly and its reactions are often performed under mild, operationally simple conditions.[2][7] This guide provides a comparative overview of the reactivity of various functional groups with SmI₂, supported by experimental data and protocols, to aid researchers in harnessing its full synthetic potential.

Comparative Reactivity of Functional Groups with SmI₂

The reactivity of SmI₂ is significantly influenced by additives such as hexamethylphosphoramide (B148902) (HMPA), water, alcohols, and amines.[1][3][8] HMPA, for instance, coordinates to the samarium center, increasing its reduction potential and enabling the reduction of less reactive functional groups.[1][9] Protic sources like water and alcohols are essential for quenching anionic intermediates and can influence the reaction pathway and stereoselectivity.[2][7] The following table summarizes the general reactivity of common functional groups with SmI₂ under various conditions.

Functional GroupReactivity with SmI₂ (THF)Reactivity with SmI₂ + Additives (e.g., HMPA, H₂O)Typical Product(s)Notes
Alkyl Halides I > Br > Cl >> FReactivity of Cl and F enhancedAlkaneExcellent tolerance for esters, alcohols, alkenes, and arenes.[1] Allylic and benzylic halides may undergo reductive dimerization.[1]
Aryl Halides Generally unreactiveReactive with HMPA or catalysisAreneReduction of aryl halides is possible.[1]
Aldehydes Highly ReactiveHighly ReactiveAlcohol (or Pinacol (B44631) Dimer)Aldehydes can be selectively reduced in the presence of ketones.[1] Without a proton source, pinacol coupling is favored.[1]
Ketones ReactiveReactiveAlcohol (or Pinacol Dimer)Diastereoselectivity is often low compared to other methods.[1] Pinacol coupling occurs in the absence of a proton source.[1]
Esters Generally ToleratedReactive (especially with HMPA/H₂O)Alcohol or DiolAcyclic esters can be reduced with SmI₂-amine-H₂O systems.[2] α,β-Unsaturated esters are reduced to saturated esters.[1]
Amides Generally ToleratedReactive with SmI₂/amine/H₂OAlcohol or AmineThe SmI₂/amine/H₂O system allows for a highly chemoselective reduction of amides to alcohols via C-N bond cleavage.[7]
Carboxylic Acids Generally ToleratedReactive under acidic/basic conditionsAlcoholReduction typically requires specific conditions, such as the SmI₂-amine-H₂O system.[1][2]
Nitro Compounds ReactiveReactiveHydroxylamine or AmineThe product can be controlled by reaction time and conditions.[1]
Sulfones & Sulfoxides ReactiveReactiveSulfideThis reduction is remarkably chemoselective and can be performed in the presence of various carbonyl groups (ketones, esters, etc.).[10]
Epoxides ReactiveReactiveAlcoholSmI₂ can mediate epoxide ring-opening.[3][4]
Tosyl Groups ToleratedReactive with H₂O/amineDeprotected Amine/AlcoholN-tosylamides are rapidly cleaved using SmI₂ in the presence of water and an amine base.[10] Toluates can be deoxygenated.[10]
Alkenes & Alkynes ToleratedGenerally ToleratedAlkane (if conjugated)Isolated double and triple bonds are unreactive. Conjugated double bonds can be reduced.[3][4]

Experimental Protocols

The following protocols illustrate the practical application and chemoselectivity of SmI₂ in common synthetic transformations.

Protocol 1: Chemoselective Reduction of a Sulfoxide in the Presence of an Ester

This experiment demonstrates the high chemoselectivity of SmI₂ for sulfoxides over esters, a common challenge with many reducing agents.[10]

  • Reaction:

    • Substrate: Methyl 4-(phenylsulfinyl)benzoate

    • Reagent: Samarium(II) iodide (0.1 M solution in THF, 2.2 equivalents)

    • Product: Methyl 4-(phenylthio)benzoate

  • Procedure:

    • To a stirred solution of methyl 4-(phenylsulfinyl)benzoate (1.0 mmol) in dry THF (20 mL) under an inert atmosphere (N₂ or Ar), add the SmI₂ solution (22 mL, 2.2 mmol) dropwise at room temperature.

    • The characteristic deep blue color of the SmI₂ solution will disappear upon reaction, typically within 10-15 minutes.[10]

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (15 mL).

    • Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 4-(phenylthio)benzoate.

Protocol 2: SmI₂-Mediated Barbier Reaction

The Barbier reaction is a powerful C-C bond-forming reaction. The use of SmI₂ offers mild conditions and tolerance of various functional groups.[5][10]

  • Reaction:

  • Procedure:

    • To a flask containing Nickel(II) iodide (0.05 mmol) under an inert atmosphere, add a solution of cyclohexanone (1.0 mmol) and 1-iodopropane (1.1 mmol) in dry THF (10 mL).

    • Add the SmI₂ solution (22 mL, 2.2 mmol) dropwise to the stirred mixture at room temperature. The reaction is often rapid, proceeding in 5-10 minutes.[10]

    • After the blue color has dissipated, quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) (20 mL) and stir until the layers are clear.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting oil by flash chromatography to obtain 1-propylcyclohexan-1-ol.

Visualizing SmI₂ Reactivity and Mechanisms

The following diagrams illustrate the logic of SmI₂'s chemoselectivity and the influence of additives.

G cluster_products Reaction Pathway sub Substrate (e.g., Halo-ketone) smi2 SmI₂ / THF sub->smi2 ketyl Ketyl Radical Formation smi2->ketyl More Reducible Carbonyl halide Halide Reduction (Radical or Anion) smi2->halide More Reducible Halide product1 Product A (e.g., Alcohol) ketyl->product1 product2 Product B (e.g., Dehalogenated Ketone) halide->product2 G substrate Substrate (e.g., α-Alkoxy Ketone) smi2_thf SmI₂ / THF substrate->smi2_thf smi2_hmpa SmI₂ / THF + HMPA substrate->smi2_hmpa smi2_h2o SmI₂ / THF + H₂O substrate->smi2_h2o product_a Product A (Pinacol Dimer) smi2_thf->product_a product_b Product B (Fragmentation) smi2_hmpa->product_b product_c Product C (Simple Reduction) smi2_h2o->product_c Barbier_Reaction start Alkyl Halide (R-X) + Ketone (R'₂C=O) smi2_reductant 2 eq. SmI₂ start->smi2_reductant Reduction of R-X addition Nucleophilic Addition start->addition Ketone organosamarium Organosamarium Intermediate [R-SmI₂] smi2_reductant->organosamarium organosamarium->addition workup Aqueous Workup addition->workup product Tertiary Alcohol (R'₂RCOH) workup->product

References

Safety Operating Guide

Safe Disposal of Samarium(II) Iodide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of samarium(II) iodide (SmI₂), a powerful and versatile reducing agent, is critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of samarium(II) iodide, catering to researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Protocols

Samarium(II) iodide, particularly in its common solvent tetrahydrofuran (B95107) (THF), presents several hazards that demand careful management. It is air and moisture-sensitive, and solutions in THF are highly flammable.[1] Furthermore, THF can form explosive peroxides upon prolonged storage, especially after the container has been opened.[1]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.

Operational Plan: Quenching Unreacted Samarium(II) Iodide

Unreacted samarium(II) iodide must be "quenched" or neutralized to its less reactive samarium(III) state before disposal. The deep blue or green color of the Sm(II) solution will turn to a pale yellow, indicating the oxidation to Sm(III). A widely accepted method for quenching is through controlled air oxidation.

Experimental Protocol for Quenching:

  • Work Area Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Have a Class D fire extinguisher readily available for metal fires, and a standard ABC or carbon dioxide extinguisher for solvent fires.

    • Remove all flammable materials and ignition sources from the immediate vicinity.

  • Dilution of the SmI₂ Solution:

    • In a suitably sized flask or beaker within the fume hood, dilute the samarium(II) iodide solution with an equal volume of ethyl acetate. This aids in moderating the reaction and improving handling.

  • Controlled Air Oxidation:

    • With continuous stirring, allow the diluted solution to be exposed to the air. The characteristic blue/green color of the Sm(II) will gradually fade.

    • Continue stirring until the solution becomes a stable pale yellow, signifying the complete oxidation of samarium(II) to samarium(III).[2] The time required for this will depend on the volume and concentration of the SmI₂ solution.

  • Aqueous Quenching (Optional Second Step):

    • For an additional level of quenching, slowly add a saturated aqueous solution of ammonium (B1175870) chloride to the yellowed solution while stirring.[2] Alternatively, if subsequent waste will not be acid-sensitive, a dilute solution of hydrochloric acid can be used.

Disposal Plan: Managing the Quenched Samarium Waste

Once the samarium(II) iodide has been fully oxidized to samarium(III), the resulting waste must be managed as a hazardous material.

  • Waste Characterization:

    • The quenched solution contains samarium(III) salts (iodide and possibly oxides/hydroxides), THF, and ethyl acetate. This mixture is considered hazardous waste due to the presence of organic solvents and the samarium compound.

    • Consult your institution's Environmental Health & Safety (EHS) office. In some jurisdictions, samarium compounds are classified as Naturally Occurring Radioactive Materials (NORM) and may require disposal through a specialized radioactive waste program.[3]

  • Waste Collection and Labeling:

    • Transfer the quenched solution into a designated, properly labeled hazardous waste container.

    • The label should clearly state "Hazardous Waste" and list all chemical constituents (e.g., Samarium(III) Iodide, Tetrahydrofuran, Ethyl Acetate, Water).

    • Ensure the container is sealed tightly to prevent the evaporation of volatile organic compounds.

  • Storage and Pickup:

    • Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

    • Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.

Data Presentation: Key Parameters for Disposal

ParameterSpecification/RecommendationRationale
Quenching Reagent Air (Oxygen)Readily available, effective for oxidation of Sm(II) to Sm(III).
Dilution Solvent Ethyl Acetate (equal volume)Moderates the quenching reaction and improves handling.
Endpoint Indicator Color change from blue/green to pale yellowVisually confirms the oxidation of Sm(II) to Sm(III).[2]
Final Waste Stream Samarium(III) salts in mixed organic/aqueous solventMust be collected and disposed of as hazardous waste.
Regulatory Compliance Adherence to local, state, and federal regulationsEssential for safety and environmental protection.[4]

Mandatory Visualization

G Samarium(II) Iodide Disposal Workflow cluster_prep Preparation cluster_quench Quenching Procedure cluster_disposal Final Disposal start Start: Unreacted SmI2 Waste ppe Don Appropriate PPE start->ppe setup Prepare Fume Hood and Safety Equipment ppe->setup dilute Dilute SmI2 with Ethyl Acetate setup->dilute oxidize Stir in Air Until Solution Turns Yellow dilute->oxidize check Color Change Complete? oxidize->check check->oxidize No quench_aq Optional: Quench with Saturated aq. NH4Cl check->quench_aq Yes collect Collect Quenched Solution in Hazardous Waste Container quench_aq->collect label_waste Label Container with All Constituents collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of Samarium(II) Iodide.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.